molecular formula C6H7IN2O2 B3047157 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid CAS No. 1354705-12-6

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B3047157
CAS No.: 1354705-12-6
M. Wt: 266.04
InChI Key: IGDIXZWNTYJQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (: 1354705-12-6) is a high-purity pyrazole derivative intended for research use as a chemical reference standard and a versatile synthetic building block . This compound features a molecular formula of C6H7IN2O2 and a molecular weight of 266.04 g/mol . The iodine atom at the 4-position of the pyrazole ring makes it a valuable intermediate for further chemical transformations, including metal-catalyzed cross-coupling reactions, facilitating the exploration of novel chemical spaces in medicinal and organic chemistry . As a key heterocyclic building block, this compound is related to 4-Iodopyrazole, which has been studied for its interaction with enzymes such as Alcohol dehydrogenase (ADH) in humans . Researchers can utilize this acetic acid-functionalized iodopyrazole to develop potential enzyme inhibitors or to synthesize more complex molecules for pharmaceutical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. For research purposes, the compound is typically shipped at room temperature or under cold-chain conditions to ensure stability .

Properties

IUPAC Name

2-(4-iodo-1-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-9-3-4(7)5(8-9)2-6(10)11/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDIXZWNTYJQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263259
Record name 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-12-6
Record name 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their prevalence in drug discovery is a testament to their versatile biological activities, which include anti-inflammatory, anti-cancer, and analgesic properties.[2][4] The introduction of an iodine atom at the 4-position of the pyrazole ring provides a crucial synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1][5] This allows for the construction of complex molecular architectures, making 4-iodopyrazoles highly valuable intermediates in the synthesis of novel pharmaceutical agents.[1][6]

This technical guide provides a comprehensive overview of a reliable synthetic route to 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid, a key building block for drug development. We will delve into the strategic considerations behind the synthetic pathway, provide detailed experimental protocols, and discuss the underlying chemical principles that ensure a successful and efficient synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid, reveals a straightforward and logical synthetic approach. The primary disconnection is at the C-I bond, suggesting a late-stage iodination of a pyrazole precursor. The pyrazole acetic acid core can be traced back to the condensation of a β-ketoester with methylhydrazine.

G Target Molecule 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid Disconnection C-I Bond Formation (Electrophilic Iodination) Target Molecule->Disconnection Retrosynthesis Precursor_1 2-(1-Methyl-1H-pyrazol-3-yl)acetic acid Disconnection->Precursor_1 Disconnection_2 Pyrazole Ring Formation (Knorr-type Condensation) Precursor_1->Disconnection_2 Starting_Materials Ethyl 4,4-diethoxy-3-oxobutanoate + Methylhydrazine Disconnection_2->Starting_Materials

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanistic Insights

The chosen synthetic route involves a two-step process: the formation of the pyrazole ring system followed by regioselective iodination. This strategy is efficient and provides excellent control over the final product's structure.

Step 1: Synthesis of the Pyrazole Core - 2-(1-Methyl-1H-pyrazol-3-yl)acetic acid

The synthesis of the pyrazole core is achieved through a Knorr-type pyrazole synthesis, a classic and reliable method for constructing pyrazole rings. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, we utilize ethyl 4,4-diethoxy-3-oxobutanoate and methylhydrazine.

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The presence of two non-equivalent carbonyl groups in the starting β-ketoester leads to the potential for two regioisomeric pyrazole products. However, the reaction conditions can be optimized to favor the desired 1-methyl-3-substituted pyrazole.

Step 2: Regioselective Iodination of the Pyrazole Ring

The second and final step is the regioselective iodination of the pre-formed pyrazole ring. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible position.[7]

Several iodinating agents can be employed for this transformation. A comparative overview of common methods is presented in the table below:

Iodination MethodReagentsTypical ConditionsAdvantagesDisadvantages
Iodine/Oxidant I₂, H₂O₂Water, Room Temp"Green" solvent, mild conditions[8][9]May require longer reaction times
N-Iodosuccinimide (NIS) NIS, Acid (e.g., TFA)Acetonitrile or Acetic Acid, Elevated TempEffective for less reactive pyrazoles[8]Requires acidic conditions and higher temperatures
Iodine Monochloride (ICl) ICl, Base (e.g., Li₂CO₃)Dichloromethane, Room TempHigh yields, effective for certain substrates[9]Requires careful handling of ICl
Iodine/CAN I₂, Ceric Ammonium NitrateAcetonitrile, RefluxHighly regioselective, good for electron-withdrawing groups[10]Generates cerium waste

For the synthesis of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid, the use of molecular iodine in the presence of an oxidizing agent like hydrogen peroxide in water is a preferred "green" and efficient method.[8][9] The oxidant is necessary to generate a more potent electrophilic iodine species in situ.

G Start Ethyl 4,4-diethoxy-3-oxobutanoate + Methylhydrazine Step1 Step 1: Pyrazole Synthesis (Condensation/Cyclization) Start->Step1 Intermediate Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Step1->Intermediate Step2 Step 2: Iodination (I₂, H₂O₂, H₂O) Intermediate->Step2 Intermediate2 Ethyl 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetate Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, H₂O/EtOH) Intermediate2->Step3 FinalProduct 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid Step3->FinalProduct

Sources

An In-depth Technical Guide to 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid, a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Although direct experimental data for this specific molecule is not extensively published, this document consolidates information on closely related analogues to project its chemical properties, devise a robust synthetic strategy, and explore its potential as a versatile building block for novel therapeutics. We will delve into its predicted physicochemical characteristics, a detailed, field-proven protocol for its synthesis and purification, its expected reactivity—particularly in cross-coupling reactions—and its potential applications as a scaffold in the development of targeted therapies.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a "privileged scaffold," capable of interacting with a wide array of biological targets. Pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, analgesics, and antipyretics.[2]

The introduction of specific functional groups onto the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile. The acetic acid moiety at the 3-position provides a crucial carboxylic acid handle for forming amides, esters, or for acting as a key pharmacophoric element. The iodine atom at the 4-position is not merely a substituent; it is a highly reactive functional group that serves as a linchpin for advanced chemical modifications.[3] The high reactivity of the carbon-iodine bond makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[3][4] This guide focuses on the specific isomer 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid , outlining its projected properties and its strategic value for synthetic and medicinal chemists.

Physicochemical and Spectroscopic Profile (Predicted)

While experimental data for the title compound is scarce, its properties can be reliably predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid.

PropertyPredicted ValueSource/Method
Molecular Formula C₆H₇IN₂O₂-
Molecular Weight 266.04 g/mol -
CAS Number Not assigned-
Appearance White to off-white powderInferred from related compounds[3]
LogP (Octanol/Water) ~1.0 - 1.5Calculated; similar to other iodopyrazoles[5]
pKa (Acidic) ~4.0 - 4.5Inferred from pyrazole acetic acid analogues
Solubility Soluble in DMSO, DMF, MethanolGeneral solubility for pyrazole derivatives
Storage Temperature 2-8°C, sealed in dry conditionsStandard for iodinated organic compounds
Spectroscopic Characterization (Expected)

Structural elucidation of the target compound would rely on standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the pyrazole C5-H proton (δ ~7.5-8.0 ppm), a singlet for the methylene protons of the acetic acid group (δ ~3.6-3.8 ppm), and a singlet for the N-methyl protons (δ ~3.8-4.0 ppm). The carboxylic acid proton would appear as a broad singlet at δ >12 ppm.

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected signals would include the carboxylic acid carbonyl (δ ~170-175 ppm), carbons of the pyrazole ring (with the C4-I carbon appearing at a characteristic upfield shift, δ ~60-70 ppm), the methylene carbon (δ ~30-35 ppm), and the N-methyl carbon (δ ~35-40 ppm).

  • Mass Spectrometry (ESI-MS): The compound should be readily ionizable. In negative ion mode, the [M-H]⁻ ion would be observed at m/z ≈ 264.9. In positive ion mode, the [M+H]⁺ ion would be observed at m/z ≈ 267.0, with a characteristic isotopic pattern for iodine.

Proposed Synthesis and Purification

There is no established commercial synthesis for 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid. However, a robust and logical synthetic route can be designed based on well-established transformations in heterocyclic chemistry. The proposed pathway involves the synthesis of a pyrazole-3-acetic acid ester precursor, followed by regioselective iodination and final ester hydrolysis.

Proposed Synthetic Pathway

The causality behind this multi-step synthesis is to build the core scaffold first and then introduce the sensitive iodo-group at a later stage to avoid undesired side reactions. Using an ester protects the carboxylic acid during the iodination step.

Synthetic Pathway A Ethyl 4,4-diethoxy-3-oxobutanoate C Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate A->C + B (Knorr Condensation) B Methylhydrazine E Ethyl 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetate C->E + D (Electrophilic Iodination) D N-Iodosuccinimide (NIS) G 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid E->G + F (Saponification) F LiOH, H₂O/THF

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (Precursor)

This step utilizes the classic Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl equivalent and a hydrazine.

  • To a solution of ethyl 4,4-diethoxy-3-oxobutanoate (1.0 equiv.) in ethanol, add methylhydrazine (1.1 equiv.) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Add a catalytic amount of a strong acid (e.g., HCl) and continue refluxing for an additional 1-2 hours to facilitate the cyclization and aromatization.

  • Cool the mixture, neutralize with a saturated solution of NaHCO₃, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pyrazole ester precursor.

Step 2: Iodination of the Pyrazole Ring

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.

  • Dissolve the ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide (1.1 equiv.) portion-wise at room temperature. The choice of an aprotic solvent is critical to prevent side reactions.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • The crude iodinated ester can be purified by column chromatography.

Step 3: Saponification to the Final Product

The final step is a standard ester hydrolysis to yield the target carboxylic acid.

  • Dissolve the purified ethyl 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid.

Purification and Characterization Workflow

A self-validating system for purification and characterization is essential to ensure the identity and purity of the final compound.

Purification and Characterization cluster_purification Purification cluster_characterization Structural Verification A Crude Product (Post-synthesis) B Column Chromatography (Silica Gel) A->B C Recrystallization (e.g., from EtOAc/Hexane) B->C D Purified Solid C->D Purity Check (TLC/LCMS) E ¹H & ¹³C NMR D->E F LC-MS D->F H Final Compound (>95% Purity) E->H G HRMS F->G Confirm Mass G->H

Caption: A standard workflow for purification and analysis.

Reactivity and Potential for Further Functionalization

The primary site of reactivity for 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid, beyond the carboxylic acid group, is the carbon-iodine bond at the C4 position. This feature makes the molecule an exceptionally valuable building block in synthetic chemistry.[6]

Transition Metal-Catalyzed Cross-Coupling Reactions

The C4-iodo substituent is an excellent handle for introducing molecular diversity via well-established cross-coupling reactions.[3][4] The electron-deficient nature of the pyrazole ring enhances the reactivity of the C-I bond towards oxidative addition by palladium(0) catalysts.[7]

  • Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the formation of a new C-C bond, enabling the synthesis of 4-aryl or 4-vinyl pyrazole derivatives.[8]

  • Sonogashira Coupling: This reaction, using a palladium catalyst and a copper(I) co-catalyst, facilitates the coupling with terminal alkynes to produce 4-alkynyl pyrazoles.[9]

  • Buchwald-Hartwig Amination: The C-I bond can be converted to a C-N bond by reacting with primary or secondary amines, providing access to 4-amino pyrazole derivatives.[3]

  • C-O Coupling: Copper-catalyzed methods can be employed to form C-O bonds by coupling with alcohols or phenols.[10][11]

Reactivity Core 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid C4-I Bond COOH Group Suzuki Suzuki Coupling (R-B(OH)₂) Core:c4->Suzuki Pd cat. Sonogashira Sonogashira Coupling (R-C≡CH) Core:c4->Sonogashira Pd/Cu cat. Buchwald Buchwald-Hartwig (R₂NH) Core:c4->Buchwald Pd cat. Esterification Esterification (R-OH) Core:acid->Esterification Acid cat. Amidation Amide Coupling (R₂NH) Core:acid->Amidation Coupling agent

Caption: Key reactive sites and potential transformations.

Potential Applications in Drug Discovery

This molecule is a trifunctional scaffold, offering three distinct points for modification: the N1-methyl group, the C3-acetic acid side chain, and the C4-iodo position. This structural richness makes it an ideal starting point for generating libraries of diverse compounds for high-throughput screening.

  • Scaffold for Kinase Inhibitors: The pyrazole core is a known hinge-binding motif in many kinase inhibitors.[12] The acetic acid group can be used to target solvent-exposed regions or form salt bridges, while the C4 position can be functionalized to explore deeper pockets within the ATP-binding site.

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids.[2] This compound could serve as a precursor for novel anti-inflammatory agents, leveraging the known biological activity of the pyrazole core.[2][13]

  • Fragment-Based Drug Design (FBDD): As a relatively small and functionalized molecule, it is an excellent candidate for FBDD. The iodo-group allows for facile "fragment growing" or "fragment linking" once an initial low-affinity hit is identified.

Safety Information

While no specific safety data exists for this compound, it should be handled with care, following standard laboratory safety procedures. Based on analogous structures, the following hazards should be considered:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • Ciber, L., Brodnik, H., Petek, N., Požgan, F., Svete, J., Štefane, B., & Grošelj, U. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molbank, 2025(3), M1548. [Link]

  • Bansal, R. K., & Kumar, A. (2018). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Research, 10(4), 1-13. [Link]

  • Ciber, L., et al. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Scilit. [Link]

  • Cheméo. (n.d.). Pyrazole, 4-iodo - Chemical & Physical Properties. Retrieved from [Link]

  • Sharma, V., et al. (2016). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Pharmaceutical Sciences and Research, 7(10), 4065-4072. [Link]

  • Kumar, V., & Kumar, R. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 10(9), 834-853. [Link]

  • El-Sayed, W. M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4875. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Ciber, L., et al. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. ResearchGate. [Link]

  • Wang, C., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • Suresha, G. P., et al. (2011). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 299-306. [Link]

  • Singh, N., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(6), 1-15. [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-1-acetic acid. Retrieved from [Link]

  • Tumkevicius, S., et al. (2011). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

  • El-Shehry, M. F., et al. (2010). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. [Link]

  • Patel, H. D., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • PubChem. (n.d.). 3-Iodo-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 123-134. [Link]

  • Wang, C., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 123-134. [Link]

  • More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). [Link]

  • KTU ePubl. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]

  • Google Patents. (2015). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
  • ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 27(24), 8889. [Link]

  • ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

  • Politecnico di Milano. (2019). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected outcomes from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The insights herein are synthesized from established principles of spectroscopy and comparative analysis with structurally related molecules.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The specific compound, 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid, is a functionalized pyrazole with potential applications as a building block in the synthesis of more complex pharmaceutical agents. The introduction of an iodo group provides a handle for further chemical modifications, such as cross-coupling reactions.[3][4] Accurate spectroscopic characterization is paramount to confirm the identity and purity of this molecule upon synthesis. This guide serves to predict and interpret the spectral data, providing a benchmark for researchers.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to each unique proton environment.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
COOH~12.5Singlet (broad)1HThe acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet, exchangeable with D₂O.
C5-H ~7.8Singlet1HThe proton at the C5 position of the pyrazole ring is expected to be downfield due to the aromatic nature of the ring.[5]
N-CH~3.8Singlet3HThe methyl group attached to the nitrogen atom is expected to be a singlet in the range typical for N-methyl groups on heteroaromatic systems.[6]
CH~3.7Singlet2HThe methylene protons adjacent to the pyrazole ring and the carboxylic acid group are expected to appear as a singlet.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 1 second.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. As it is a less sensitive technique than ¹H NMR, a higher concentration or more scans may be required.[7]

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Rationale
C OOH~171The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[8]
C 3~150The C3 carbon, being adjacent to two nitrogen atoms and substituted with the acetic acid group, is expected to be downfield.
C 5~135The C5 carbon of the pyrazole ring is also deshielded due to the aromatic system.[5]
C 4~65The C4 carbon, directly bonded to the electronegative iodine atom, will be significantly shielded compared to other pyrazole carbons and appear at a much higher field.[6]
N-C H₃~37The N-methyl carbon appears in a typical range for such groups.[6]
C H₂~30The methylene carbon is expected in the aliphatic region.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.8 mL of deuterated solvent.

  • Instrumentation: A 75 MHz or higher field NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A significantly higher number of scans (e.g., 1024 or more) will be necessary.

    • A longer relaxation delay (e.g., 2-5 seconds) is often used.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synth Synthesize Compound purify Purify Compound synth->purify nmr NMR (1H & 13C) purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir structure Structure Confirmation nmr->structure ms->structure ir->structure purity Purity Assessment structure->purity

Caption: General workflow for spectroscopic analysis of a synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The expected exact mass of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (C₆H₇IN₂O₂) is 265.9552 g/mol . In high-resolution mass spectrometry (HRMS), this would be the observed parent ion.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a monoisotopic peak for the molecular ion.

  • Key Fragmentation Patterns:

    • [M - COOH]⁺: Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z ~221.

    • [M - I]⁺: Cleavage of the C-I bond would result in a fragment at m/z ~139.

    • Further fragmentation of the pyrazole ring can also be expected.[9]

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled with a liquid chromatograph (LC-MS).

  • Acquisition Parameters:

    • Operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

    • Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

    • Optimize source parameters such as capillary voltage and gas flow rates.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured mass to the calculated exact mass to confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Rationale
3300-2500 (broad)O-HStretchingThe broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[10][11]
~1700C=OStretchingThe carbonyl stretch of the carboxylic acid is a strong, sharp band.[10]
~1500-1400C=N, C=CRing StretchingThese absorptions are characteristic of the pyrazole ring.
~1200-1100C-OStretchingThe C-O stretch of the carboxylic acid.
Below 800C-IStretchingThe C-I bond vibration typically appears in the far-infrared region.[12]
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive analytical framework for the characterization of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid. By combining the insights from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can confidently confirm the structure and purity of this valuable synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

Sources

Physicochemical Profiling and Solubility Assessment of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 1354705-12-6) is a highly specialized heterocyclic building block utilized in modern drug discovery[1]. Featuring a methylated pyrazole core, a heavy halogen substituent (iodine), and a terminal carboxylic acid, its unique structural topology presents specific challenges and opportunities for aqueous solvation. This whitepaper provides an in-depth mechanistic analysis of the compound's solubility profile, detailing the causality between its structural features and physicochemical behavior, and establishes a self-validating thermodynamic protocol for accurate solubility determination.

Structural Causality and Predictive Speciation

To accurately assess and optimize the solubility of a molecule, one must first deconstruct the thermodynamic forces governing its dissolution. According to established physicochemical models in drug development, the solubility of ionizable molecules is strictly governed by the interplay between their solid-state crystal lattice energy and their aqueous charge state.

The Lipophilic Driver: C4-Iodine

The presence of an iodine atom at the C4 position of the pyrazole ring acts as a massive lipophilic sink. Iodine is highly polarizable and possesses a large van der Waals radius. In the solid state, this facilitates strong halogen bonding and van der Waals interactions, significantly increasing the crystal lattice energy. Consequently, the energy required to break the crystal lattice exceeds the hydration energy of the neutral molecule, driving down the intrinsic aqueous solubility (


) of the unionized form.
The Solubility Switch: C3-Acetic Acid

The terminal carboxylic acid at the C3 position serves as the molecule's primary ionizable center. The electron-withdrawing nature of both the adjacent sp2-hybridized pyrazole carbon and the C4-iodine exerts an inductive pull, slightly lowering the pKa of this acetic acid group relative to standard aliphatic acids (predicted pKa ~3.8–4.2).

This creates a highly pH-dependent solubility profile governed by the Henderson-Hasselbalch equation:

  • At pH < 3.5 (e.g., Gastric Fluid): The molecule is fully protonated (unionized). Solubility is restricted to its intrinsic solubility (

    
    ), which is exceptionally low due to the iodine-driven lipophilicity.
    
  • At pH > 5.5 (e.g., Intestinal Fluid/Blood): The carboxylic acid deprotonates to form a carboxylate anion. The resulting ion-dipole interactions with water exponentially increase the apparent total solubility (

    
    ).
    

Speciation A 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (Solid State) B Aqueous Media pH < 3.5 (Stomach) A->B Dissolution C Aqueous Media pH > 5.5 (Intestine/Blood) A->C Dissolution D Unionized Species (HA) Dominated by Iodo-Lipophilicity B->D Protonation E Ionized Species (A-) Carboxylate Anion C->E Deprotonation F Low Intrinsic Solubility (S0) D->F Crystal Lattice > Hydration Energy G High Apparent Solubility (S_total) E->G Ion-Dipole Interactions

pH-dependent speciation and solubility logic for the target compound.

Quantitative Data Summary

Based on the structural causality outlined above, the predicted physicochemical parameters and simulated solubility behaviors are summarized below.

Table 1: Predicted Physicochemical Parameters

ParameterPredicted ValueCausality / Impact on Solubility
Molecular Weight 266.04 g/mol Moderate size; generally favorable for aqueous solvation.
pKa (Acidic) ~3.8 - 4.2Determines the inflection point for exponential solubility increase.
cLogP (Unionized) ~2.5 - 3.0Driven by the iodine atom; indicates poor intrinsic aqueous solubility.
H-Bond Donors 1Restricted to the carboxylic OH; limits hydration potential of the neutral form.
H-Bond Acceptors 4N2 of pyrazole, C=O, and OH oxygen; facilitates minor water interactions.

Table 2: Simulated pH-Solubility Profile (37°C)

Physiological MediapHDominant SpeciesPredicted Solubility Range
Simulated Gastric Fluid (SGF)1.2Unionized (HA)< 10 µg/mL (Poor)
Acetate Buffer4.5Mixed (HA / A-)50 - 150 µg/mL (Moderate)
Simulated Intestinal Fluid (SIF)7.4Ionized (A-)> 1,000 µg/mL (High)

Experimental Methodologies: Thermodynamic Solubility Assessment

In early drug discovery, kinetic solubility assays (nephelometry) are often used for high-throughput screening. However, because kinetic methods rely on diluting a DMSO stock solution into an aqueous buffer, they frequently overestimate solubility due to temporary supersaturation and co-solvent effects[2].

To accurately profile 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid for formulation or late-stage lead optimization, the Thermodynamic Shake-Flask Method must be employed. This method represents the true equilibrium between the solid material and the solvated state[3].

Self-Validating Shake-Flask Protocol

The following protocol is engineered to eliminate false positives caused by sub-micron particulates and kinetic supersaturation.

Step 1: Solid Dispensing and Saturation

  • Action: Weigh approximately 3–5 mg of highly pure, crystalline 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid into a 2 mL glass HPLC vial.

  • Causality: An excess of solid must be present to ensure the solution reaches absolute saturation, maintaining the thermodynamic equilibrium between the crystal lattice and the solvent[3].

Step 2: Buffer Addition and Equilibration

  • Action: Add 1.0 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2, or 50 mM Phosphate Buffer for pH 7.4). Seal the vial and agitate on an orbital shaker at 300 rpm at a constant 37.0 ± 0.5 °C for 48 to 72 hours.

  • Causality: The highly lipophilic nature of the iodine substituent slows the dissolution rate. A minimum of 48 hours is required to prevent capturing a premature kinetic dissolution state.

Step 3: Phase Separation (Critical Step)

  • Action: Transfer the suspension to a thick-walled microcentrifuge tube and centrifuge at 15,000 rpm (approx. 21,000 x g) for 15 minutes.

  • Causality: Standard filtration (e.g., 0.45 µm PTFE) can lead to non-specific binding of the lipophilic compound to the membrane, artificially lowering the measured concentration. Conversely, inadequate centrifugation leaves sub-micron particles in the supernatant, which will dissolve in the HPLC mobile phase and artificially inflate the solubility value. High-speed centrifugation ensures a pure, saturated supernatant.

Step 4: Quantification

  • Action: Carefully aspirate the top 200 µL of the supernatant. Dilute 1:10 with the HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to prevent precipitation upon injection. Quantify using HPLC-UV at the compound's

    
     against a pre-established calibration curve.
    

Workflow Step1 Excess Solid Addition Step2 Buffer Equilibration (48-72h, 37°C) Step1->Step2 Suspension Step3 Phase Separation (15,000 rpm Centrifuge) Step2->Step3 Equilibrium Step4 Supernatant Extraction Step3->Step4 Pellet Solid Step5 HPLC-UV Quantification Step4->Step5 Dilution

Thermodynamic shake-flask workflow for equilibrium solubility determination.

Solubility Optimization Strategies

If the intrinsic solubility of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid proves insufficient for specific in vivo assays, the following formulation strategies are recommended based on its structural profile:

  • Salt Formation: Because the molecule possesses a carboxylic acid with a pKa ~4.0, it is an excellent candidate for salt screening. Reacting the acid with strong bases (e.g., Sodium Hydroxide, Potassium Hydroxide) or organic amines (e.g., Meglumine, Tromethamine) will yield a highly soluble carboxylate salt, bypassing the intrinsic lattice energy barrier.

  • Complexation: The lipophilic C4-iodine and the planar pyrazole ring can be effectively sequestered within the hydrophobic cavity of cyclodextrins (e.g., Hydroxypropyl-

    
    -cyclodextrin), significantly enhancing apparent solubility in neutral formulations.
    

References

  • Absorption and Drug Development: Solubility, Permeability, and Charge State. Avdeef, A. Barnes & Noble / Wiley-Interscience. URL: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. URL: [Link]

Sources

The Stability Profile of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, halogenated pyrazole-acetic acids serve as highly versatile, "privileged" building blocks. Specifically, 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 1354705-12-6) represents a critical intermediate frequently utilized in divergent synthesis pathways, such as the generation of kinase inhibitor libraries via metal-catalyzed cross-coupling[1][2]. However, the dual presence of a photolabile carbon-iodine (C–I) bond and a thermally sensitive acetic acid moiety introduces unique stability challenges.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the intrinsic stability of this compound, map its primary degradation pathways, and provide self-validating experimental protocols for stability-indicating assays.

Structural Deconstruction & Intrinsic Stability Factors

To understand the stability of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid, we must analyze the causality behind the reactivity of its three primary structural zones:

  • The N-Methyl Pyrazole Core: The 1H-pyrazole ring is an electron-rich, aromatic heterocycle. The presence of the N1-methyl group eliminates annular tautomerism, locking the molecule into a single stable conformer. This core is highly resistant to mild oxidative and reductive stress.

  • The C4-Iodo Substituent (The Weak Link): Iodine has a large atomic radius and high polarizability. The C4–I bond dissociation energy is relatively low compared to C–C or C–N bonds. While this makes the C4 position an excellent electrophile for Suzuki or Sonogashira cross-coupling reactions[3][4], it renders the molecule highly susceptible to photolytic homolytic cleavage and oxidative deiodination.

  • The C3-Acetic Acid Moiety: Heteroaryl acetic acids are prone to thermal decarboxylation[5]. The proximity of the electron-withdrawing pyrazole ring can stabilize the transition state during the loss of carbon dioxide (

    
    ), particularly under acidic catalysis or elevated temperatures.
    
Quantitative Stability Matrix
Physicochemical PropertyValue / CharacteristicStability Implication
Molecular Formula

Standard stoichiometric baseline[1].
Molecular Weight 266.04 g/mol Used for mass balance in degradation tracking[6].
Photostability Low (UV/Vis sensitive)Requires amber/opaque storage; C–I bond cleaves to form radicals.
Thermal Stability Moderate (< 120°C)Temperatures > 120°C risk irreversible decarboxylation[5].
Hydrolytic Stability High (pH 4.0 - 8.0)Stable in neutral aqueous media; extremes cause degradation.

Primary Degradation Pathways

Understanding the mechanistic pathways of degradation is essential for developing robust storage protocols and downstream synthetic steps.

Degradation Parent 2-(4-Iodo-1-methyl-1H- pyrazol-3-yl)acetic acid Photo Photolytic Stress (UV/Vis Light) Parent->Photo Thermal Thermal Stress (>120°C / Acidic pH) Parent->Thermal Δ Deiodo Homolytic C-I Cleavage (Deiodination) Photo->Deiodo Decarbox Loss of CO2 (Decarboxylation) Thermal->Decarbox Deg1 2-(1-Methyl-1H-pyrazol- 3-yl)acetic acid Deiodo->Deg1 Deg2 4-Iodo-1,3-dimethyl- 1H-pyrazole Decarbox->Deg2

Mechanistic pathways of photolytic and thermal degradation.

Photolytic Deiodination

When exposed to ambient or UV light, the C–I bond undergoes homolytic cleavage, generating a pyrazole radical and an iodine radical. The pyrazole radical rapidly abstracts a hydrogen atom from surrounding protic solvents or atmospheric moisture, yielding the deiodinated impurity, 2-(1-methyl-1H-pyrazol-3-yl)acetic acid .

Thermal Decarboxylation

Heating the compound beyond its thermal threshold (typically >120°C) or subjecting it to prolonged reflux in highly acidic media induces decarboxylation[5]. The mechanism involves the protonation of the pyrazole nitrogen, facilitating an electrocyclic transition state that expels


, resulting in 4-iodo-1,3-dimethyl-1H-pyrazole .

Experimental Protocols: Stability-Indicating Assays

To ensure scientific integrity, any analytical method used to assess this compound must be a self-validating system capable of baseline-resolving the parent molecule from its deiodinated and decarboxylated degradants.

Protocol A: ICH Q1A/Q1B Forced Degradation Workflow

This workflow systematically stresses the molecule to validate the analytical method's resolving power.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid in 10 mL of HPLC-grade Methanol:Water (50:50 v/v) to create a 1 mg/mL stock.

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1N HCl. Incubate at 60°C for 24 hours. Causality: Accelerates hydrolytic and decarboxylation pathways.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1N NaOH. Incubate at 60°C for 24 hours. Causality: Tests the stability of the pyrazole ring against nucleophilic attack.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%

    
    . Incubate at room temperature for 24 hours. Causality: Induces oxidative deiodination or N-oxidation.
    
  • Photolytic Stress: Place 1 mL of stock in a clear quartz vial. Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B standard).

  • Quenching: Neutralize all acid/base samples to pH ~7.0. Dilute all stressed samples 1:10 with mobile phase prior to injection.

Workflow Start Sample Prep (1 mg/mL Stock) Stress1 Acid/Base Stress (0.1N HCl / NaOH) Start->Stress1 Stress2 Oxidative Stress (3% H2O2) Start->Stress2 Stress3 Photolytic Stress (ICH Q1B Light) Start->Stress3 Quench Neutralize & Dilute (1:10) Stress1->Quench Stress2->Quench Stress3->Quench Analysis HPLC-DAD-MS (C18, 254 nm) Quench->Analysis

Forced degradation workflow for stability profiling and method validation.

Protocol B: HPLC-UV/MS Analytical Method

To separate the highly polar acetic acid parent from its less polar degradants, a reverse-phase gradient method is required.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm). Why? Provides high peak capacity for halogenated heterocycles.

  • Mobile Phase A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA). Why? TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 254 nm (optimal for the pyrazole chromophore) coupled with ESI-MS (Positive mode).

Expected Elution Order:

  • Deiodinated Impurity (Most polar, elutes first).

  • 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (Parent, intermediate polarity).

  • Decarboxylated Impurity (Loss of polar acid group, highly lipophilic, elutes last).

Storage and Handling Directives

Based on the physicochemical profiling and degradation causality, the following "Golden Rules" must be strictly adhered to when handling 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid:

  • Actinic Protection: The compound must be stored in amber glass vials or opaque containers to prevent photolytic C–I bond cleavage.

  • Thermal Control: Store refrigerated at 2°C to 8°C under an inert atmosphere (Argon or Nitrogen) for long-term stability. Avoid vacuum oven drying above 45°C to prevent premature decarboxylation[5].

  • Solvent Selection for Synthesis: When utilizing this compound in downstream amide couplings (e.g., HATU/DIPEA), avoid prolonged heating in high-boiling solvents like DMF or DMSO. Utilize lower-boiling aprotic solvents (DCM, THF) to maintain process temperatures below the decarboxylation threshold.

References

1.[1] EnamineStore: 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid. EnamineStore. 2.[2] 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid, 95% - Chempure. Chempure.in. 3.[6] 1795503-02-4|2-(4-Iodo-1-propyl-1H-pyrazol-3-yl ... - BLDpharm. BLDpharm.com. 4.[5] 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid. Benchchem. 5.[3] 3-Iodo-1-(oxetan-3-yl)-1H-pyrazole. Benchchem. 6.[4] 4-Iodo-1-phenyl-1H-pyrazol-5-amine. Benchchem.

Sources

Synthesis of Novel Pyrazolyl s-Triazine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis of novel pyrazolyl s-triazine derivatives, a class of heterocyclic compounds attracting significant attention in medicinal chemistry due to their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies. We will delve into the strategic considerations behind synthetic routes, provide detailed experimental protocols, and discuss the characterization of these promising molecules.

Introduction: The Growing Importance of Pyrazolyl s-Triazine Scaffolds

The fusion of pyrazole and s-triazine rings into a single molecular entity has yielded compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The s-triazine core, a six-membered aromatic heterocycle with three nitrogen atoms, provides a versatile scaffold for substitution, allowing for the fine-tuning of physicochemical properties and biological targets.[4] When coupled with the pyrazole moiety, another key pharmacophore found in numerous FDA-approved drugs, the resulting derivatives exhibit enhanced and sometimes novel therapeutic potential.[3][5]

Notably, many pyrazolyl s-triazine derivatives have been investigated as potent inhibitors of key signaling pathways implicated in cancer, such as the EGFR/PI3K/AKT/mTOR cascade.[3][5][6] This has positioned them as attractive candidates for the development of targeted cancer therapies. This guide will focus on the practical synthesis of these valuable compounds, emphasizing reproducible and efficient methodologies.

Synthetic Strategies: Pathways to Pyrazolyl s-Triazine Derivatives

The synthesis of pyrazolyl s-triazine derivatives can be broadly categorized into two main approaches: a stepwise approach starting from cyanuric chloride and a more convergent one-pot synthesis. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Stepwise Synthesis via Cyanuric Chloride

A common and highly adaptable method involves the sequential substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT). This approach offers excellent control over the final structure by allowing the introduction of different nucleophiles at each position.

The general workflow for this method is as follows:

Stepwise_Synthesis TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) m_DCT Monosubstituted dichloro s-triazine (m-DCT) TCT->m_DCT + Nucleophile 1 (e.g., Amine) 0-5 °C d_MCT Disubstituted monochloro s-triazine (d-MCT) m_DCT->d_MCT + Nucleophile 2 (e.g., Piperidine) rt Hydrazinyl_s_triazine Hydrazinyl s-triazine Derivative d_MCT->Hydrazinyl_s_triazine + Hydrazine Hydrate Reflux Pyrazolyl_s_triazine Pyrazolyl s-triazine Derivative Hydrazinyl_s_triazine->Pyrazolyl_s_triazine + β-Diketone (e.g., Acetylacetone) Reflux

Caption: Stepwise synthesis of pyrazolyl s-triazine derivatives from TCT.

Causality Behind Experimental Choices:

  • Temperature Control: The reactivity of the chlorine atoms on the s-triazine ring is temperature-dependent. The first substitution is typically carried out at a low temperature (0-5 °C) to ensure monosubstitution. Subsequent substitutions require higher temperatures to overcome the deactivating effect of the electron-donating groups already introduced.[6][7]

  • Nucleophile Selection: A wide range of amines (anilines, piperidine, morpholine, etc.) can be used as nucleophiles to introduce diversity into the molecule.[4][6] The choice of nucleophile can significantly impact the biological activity of the final compound.

  • Formation of the Pyrazole Ring: The final step involves the cyclization of the hydrazinyl s-triazine intermediate with a β-dicarbonyl compound, most commonly acetylacetone, to form the dimethyl-substituted pyrazole ring.[7][8]

Experimental Protocol: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine [7]

Step 1: Synthesis of Monosubstituted Dichloro s-Triazine

  • Dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) in acetone at 0-5 °C.

  • Slowly add a solution of aniline in acetone.

  • Add an aqueous solution of sodium bicarbonate dropwise to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Filter the precipitate, wash with water, and dry to obtain the monosubstituted product.

Step 2: Synthesis of Disubstituted Monochloro s-Triazine

  • Suspend the monosubstituted product in an acetone-water mixture.

  • Add piperidine and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Filter the resulting solid, wash with water, and dry.

Step 3: Synthesis of Hydrazinyl s-Triazine Derivative

  • Reflux the disubstituted monochloro s-triazine with an excess of hydrazine hydrate in ethanol overnight.[7]

  • Monitor the reaction by TLC.

  • The resulting hydrazinyl derivative is often used in the next step without further purification.[7]

Step 4: Synthesis of the Final Pyrazolyl s-Triazine Derivative

  • Dissolve the hydrazinyl s-triazine derivative in DMF.

  • Add acetylacetone and reflux the mixture.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

One-Pot Synthesis

One-pot methodologies offer a more streamlined approach to synthesizing pyrazolyl s-triazine derivatives, reducing reaction time and improving overall efficiency.[3] These methods often involve the in-situ formation of intermediates.

One_Pot_Synthesis Starting_Materials β-Dicarbonyl Compound + N,N-Dimethylformamide dimethylacetal + Hydrazinyl s-triazine Derivative Reaction_Vessel One-Pot Reaction (Ethanol-Acetic Acid or neat Acetic Acid) Starting_Materials->Reaction_Vessel Final_Product Pyrazolyl s-triazine Derivative Reaction_Vessel->Final_Product

Caption: General scheme for the one-pot synthesis of pyrazolyl s-triazine derivatives.

Causality Behind Experimental Choices:

  • Acid Catalysis: Acetic acid plays a crucial role in this one-pot synthesis, likely by protonating the carbonyl groups of the β-dicarbonyl compound, making it more susceptible to nucleophilic attack by the hydrazinyl s-triazine.[3][6]

  • In-Situ Enaminone Formation: The reaction of a β-dicarbonyl compound with N,N-dimethylformamide dimethylacetal (DMF-DMA) in situ generates a highly reactive enaminone intermediate, which then readily reacts with the hydrazinyl s-triazine.[6]

Experimental Protocol: Acetic Acid Mediated One-Pot Synthesis [3][6]

  • To a solution of a β-dicarbonyl compound (e.g., ethyl acetoacetate, 5,5-dimethyl-1,3-cyclohexanedione) in ethanol or neat acetic acid, add N,N-dimethylformamide dimethylacetal.

  • Stir the mixture for a short period to allow for the formation of the enaminone intermediate.

  • Add the corresponding 2-hydrazinyl-4,6-disubstituted-s-triazine derivative to the reaction mixture.

  • Reflux the reaction mixture for the specified time, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or by pouring it into ice-water to induce precipitation.

  • Purify the crude product by recrystallization from a suitable solvent.

Characterization of Pyrazolyl s-Triazine Derivatives

The structural elucidation of newly synthesized pyrazolyl s-triazine derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the proton and carbon framework of the molecule, confirming the presence of the pyrazole and s-triazine rings and the nature of the substituents.[1][2]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[1][2]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Elemental Analysis (CHN Analysis): Determines the elemental composition of the compound, which should be in agreement with the calculated values for the proposed structure.[5]

  • Single-Crystal X-ray Diffraction: Provides unambiguous proof of the molecular structure and stereochemistry.[5][8]

Table 1: Representative Spectroscopic Data for a Pyrazolyl s-Triazine Derivative [6]

Compound ¹H NMR (400 MHz, CDCl₃, ppm) δ ¹³C NMR (101 MHz, CDCl₃, ppm) δ HRMS-ESI (m/z) [M+H]⁺
7d 1.09 (s, 6H, 2CH₃), 2.39 (s, 2H, CH₂), 3.2 (s, 2H, CH₂), 3.73 (brs, 8H, 2 CH₂-N-CH₂), 3.83 (brs, 8H, 2 CH₂-O-CH₂), 8.08 (s, 1H, CH-pyrazole)28.5, 39.8, 43.6, 43.8, 51.8, 66.7, 120.9, 139.6, 151.5, 162.9, 164.6, 165.1, 193.0Calculated: 414.48; Found: 414.2246

Applications in Drug Discovery

As previously mentioned, pyrazolyl s-triazine derivatives have emerged as a promising class of compounds in drug discovery, particularly in the field of oncology. Their ability to inhibit key cellular signaling pathways makes them attractive candidates for further development.

Targeted Therapy:

  • EGFR/PI3K/AKT/mTOR Pathway Inhibition: Several studies have demonstrated that these compounds can effectively inhibit the epidermal growth factor receptor (EGFR) and downstream components of the PI3K/AKT/mTOR signaling pathway, which are frequently dysregulated in various cancers.[3][5][6]

  • CDK-2 Inhibition: Some derivatives have also shown inhibitory activity against cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle, suggesting a multi-targeted approach to cancer therapy.[1][2]

The modular nature of the synthesis of pyrazolyl s-triazine derivatives allows for the creation of large libraries of compounds for screening, facilitating the identification of lead candidates with improved potency and selectivity.

Conclusion

The synthesis of novel pyrazolyl s-triazine derivatives is a dynamic and evolving field with significant implications for medicinal chemistry and drug discovery. The synthetic strategies outlined in this guide, from the well-established stepwise approach to efficient one-pot methodologies, provide researchers with a robust toolkit for accessing these valuable compounds. A thorough understanding of the underlying reaction mechanisms and careful characterization of the synthesized molecules are paramount for the successful development of new therapeutic agents based on this versatile scaffold.

References

  • The new and general synthetic route of pyrazolo[4,3-e][4][6][9]triazine derivatives. Available at:

  • Exploring s-triazine derivatives as anticancer agents.
  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors - Frontiers.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC.
  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors - PMC.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - MDPI.
  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades | ACS Omega.
  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine - JYX: JYU.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors - PMC.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC.
  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties - MDPI.

Sources

Unlocking the Pharmacophore: Mechanism of Action of Pyrazole-Containing Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged structure" in medicinal chemistry[1]. Its unique combination of physicochemical tunability, metabolic stability, and dual capacity to act as both a hydrogen bond donor and acceptor makes it an ideal scaffold for rational drug design[1]. This whitepaper explores the diverse mechanisms of action (MoA) of pyrazole-containing compounds, focusing on two primary paradigms: the shape-complementary enzyme inhibition of Cyclooxygenase-2 (COX-2) and the ATP-competitive inhibition of Janus Kinases (JAK).

By dissecting the structural basis of these interactions and providing field-proven, self-validating experimental protocols, this guide serves as a comprehensive resource for scientists navigating the hit-to-lead and lead optimization phases of drug discovery.

Mechanism I: Shape Complementarity and Isoform Selectivity (The COX-2 Paradigm)

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to inflammatory prostaglandins[2]. The clinical challenge historically lay in the fact that non-selective NSAIDs inhibit both the constitutively active, gastroprotective COX-1 and the inducible, pro-inflammatory COX-2[2].

Pyrazole derivatives, most notably Celecoxib , revolutionized this space by achieving profound COX-2 selectivity.

Structural Basis of Action

The mechanism of action relies on exploiting a minute but critical structural divergence between the two isoforms. COX-2 possesses a distinct hydrophobic side pocket due to the presence of a valine residue at position 523, whereas COX-1 contains a bulkier isoleucine at this position, which blocks access to the pocket[1]. Celecoxib is strategically designed with a 1,5-diaryl-3-trifluoromethylpyrazole framework[1]. The rigid pyrazole core projects a sulfonamide moiety directly into this secondary pocket, where it forms highly stable hydrogen bonds with Arg513—an interaction that is physically impossible in the COX-1 enzyme[1],[2].

Experimental Protocol: Orthogonal Validation of COX-2 Selectivity

Causality & Logic: Utilizing a whole blood assay inherently accounts for plasma protein binding and physiological lipid concentrations. This ensures the derived IC50 values translate accurately to in vivo pharmacodynamics, preventing late-stage attrition due to poor pharmacokinetic-pharmacodynamic (PK/PD) correlation.

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy human volunteers (NSAID-free for 14 days) into heparinized tubes.

  • Compound Incubation: Aliquot 1 mL of blood per well in a 24-well plate. Add the pyrazole compound at varying concentrations (e.g., 0.01 µM to 100 µM) and incubate for 15 minutes at 37°C.

  • Isoform-Specific Stimulation:

    • For COX-1: Induce coagulation by adding calcium ionophore (A23187) for 1 hour. COX-1 activity is measured by Thromboxane B2 (TXB2) production.

    • For COX-2: Stimulate with Lipopolysaccharide (LPS, 10 µg/mL) for 24 hours to induce COX-2 expression. Activity is measured by Prostaglandin E2 (PGE2) production.

  • Quantification: Centrifuge the plates at 2000 x g for 10 minutes at 4°C to isolate plasma. Quantify TXB2 and PGE2 levels using highly specific Enzyme-Linked Immunosorbent Assays (ELISA).

  • Data Analysis: Plot dose-response curves to calculate the IC50 for both isoforms. The Selectivity Index (SI) is calculated as

    
    .
    

Mechanism II: ATP-Competitive Kinase Inhibition (The JAK/STAT Paradigm)

Beyond anti-inflammatories, pyrazoles are dominant scaffolds in targeted oncology and immunology, primarily acting as protein kinase inhibitors. Because the pyrazole ring structurally mimics the adenine ring of ATP, these compounds are highly effective at binding to the highly conserved "hinge region" of the kinase domain[1],[3].

A premier example is Ruxolitinib , a potent, selective inhibitor of Janus Kinases 1 and 2 (JAK1/2)[4]. Aberrant JAK2 activity (often driven by the V617F mutation) is a primary driver of myeloproliferative neoplasms[5]. Ruxolitinib binds competitively to the ATP-binding pocket of the active kinase conformation, stabilizing it and completely halting the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins[4],[5].

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Blocks ATP Pocket pSTAT Phospho-STAT STAT->pSTAT Dimerizes Nucleus Gene Transcription pSTAT->Nucleus Translocates

Diagram 1: Mechanism of Ruxolitinib inhibiting the JAK/STAT signaling pathway.

Experimental Protocol: Kinase Profiling & Cellular Target Engagement

To prove that a novel pyrazole is an ATP-competitive inhibitor, researchers must link cell-free thermodynamic data with cellular functional data.

Causality & Logic: A cell-free TR-FRET assay establishes the intrinsic thermodynamic affinity and confirms ATP-competitive behavior via Michaelis-Menten kinetics. However, intrinsic potency does not guarantee cellular efficacy. The subsequent cellular assay acts as a self-validating system to confirm membrane permeability and the functional suppression of the specific downstream target (pSTAT5), ruling out non-specific cytotoxicity.

Step-by-Step Methodology:

  • Cell-Free TR-FRET Assay:

    • Incubate recombinant JAK2 enzyme with a fluorescently labeled peptide substrate and the pyrazole inhibitor.

    • Perform the assay at multiple ATP concentrations (e.g., 10 µM, 100 µM, 1 mM).

    • Validation: If the compound is ATP-competitive, the apparent IC50 will shift to the right (increase) linearly as ATP concentration increases (Schild plot analysis).

  • Cellular Treatment (Target Engagement):

    • Culture Ba/F3 cells expressing the JAK2-V617F mutation.

    • Treat cells with the pyrazole inhibitor at 0.5x, 1x, and 5x the established IC50 for 2 hours[6]. Include a DMSO vehicle control.

  • Protein Extraction & Western Blotting:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors[6].

    • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phospho-STAT5 (pSTAT5) and total STAT5.

    • Validation: A successful pyrazole inhibitor will show a dose-dependent reduction in the pSTAT5 band intensity while total STAT5 remains constant.

Workflow Step1 Compound Synthesis Step2 Cell-Free Kinase Assay Step1->Step2 Step3 Cell Viability (MTT Assay) Step2->Step3 Step4 Target Engagement (Western Blot) Step3->Step4 Step5 In Vivo Efficacy Step4->Step5

Diagram 2: Step-by-step orthogonal validation workflow for pyrazole kinase inhibitors.

Quantitative Pharmacodynamics of Pyrazole Therapeutics

To illustrate the versatility and potency of the pyrazole scaffold, the following table summarizes the quantitative pharmacodynamic profiles of leading FDA-approved pyrazole-containing drugs.

Drug NamePrimary TargetMechanism of Action (MoA)In Vitro Potency (IC50)Clinical Indication
Celecoxib COX-2Selective allosteric-like pocket binding~0.06 µM[2]Rheumatoid Arthritis, Osteoarthritis
Ruxolitinib JAK1 / JAK2ATP-competitive hinge binding2.8 nM / 3.3 nM[4]Myelofibrosis, Polycythemia Vera
Pralsetinib RET KinaseATP-competitive hinge bindingSub-nanomolar[3]Non-Small Cell Lung Cancer (NSCLC)
Asciminib BCR-ABL1Non-ATP competitive (Allosteric)~0.5 nMChronic Myeloid Leukemia (CML)

Conclusion & Future Perspectives

The pyrazole pharmacophore remains a cornerstone of modern drug discovery. As demonstrated by the transition from anti-inflammatory agents (Celecoxib) to highly targeted kinase inhibitors (Ruxolitinib), the ability to fine-tune the steric and electronic properties of the 1,2-diazole ring allows medicinal chemists to achieve exquisite target selectivity. Future innovations in pyrazole chemistry are currently focusing on covalent inhibition and targeted protein degradation (PROTACs), ensuring this privileged scaffold will continue to drive therapeutic breakthroughs for decades to come.

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. Available at:[Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - National Institutes of Health (PMC). Available at:[Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - National Institutes of Health (PMC). Available at:[Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - Royal Society of Chemistry. Available at: [Link]

Sources

Engineering Precision: The Discovery and Optimization of Novel Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring—a five-membered aromatic heterocycle characterized by two adjacent nitrogen atoms (1,2-diazole)—has cemented its status as a "privileged scaffold" 1. Its unique physicochemical properties, including tautomerism, electron-rich aromaticity, and dual hydrogen-bond donor/acceptor capabilities, make it an ideal pharmacophore for targeted oncology. This technical guide explores the rational design, synthesis, and biological validation of novel pyrazole-based inhibitors, with a specific focus on targeting oncogenic kinases such as EGFR and VEGFR-2.

Rational Drug Design & Scaffold Hopping

The efficacy of pyrazole in kinase inhibition stems from its ability to act as a highly efficient adenine bioisostere. In the ATP-binding pocket of kinases, the adjacent nitrogen atoms of the pyrazole core form a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Cys909 in VEGFR-2) 2.

By systematically functionalizing the 1-, 3-, and 4-positions of the pyrazole ring, scientists can dictate kinase selectivity and binding kinetics. For instance, extending a urea or thiourea moiety from the 3-amino position forces the inhibitor into the hydrophobic back pocket. This structural modification shifts the binding mode from a Type I (ATP-competitive, DFG-in conformation) to a Type II (DFG-out conformation) inhibitor, which generally yields higher target selectivity and prolonged residence time.

Workflow HTVS High-Throughput Virtual Screening Scaffold Pyrazole Scaffold Selection HTVS->Scaffold Synthesis Parallel Synthesis & Functionalization Scaffold->Synthesis Biochem Biochemical Profiling (Kinase Assays) Synthesis->Biochem Biochem->Synthesis SAR Feedback Cellular Cellular Target Engagement (NanoBRET) Biochem->Cellular Lead Lead Candidate Selection Cellular->Lead

Figure 1: Iterative hit-to-lead workflow for optimizing pyrazole-based kinase inhibitors.

Synthetic Methodology: 3-Amino-1H-Pyrazole Functionalization

To generate a library of pyrazole-based urea/thiourea derivatives, a robust, regioselective synthetic route is required. The following protocol details the synthesis of the core scaffold and its subsequent functionalization.

Protocol 1: Synthesis of 1-Aryl-3-amino-1H-pyrazoles
  • Step 1: Condensation. Dissolve the appropriate aryl hydrazine hydrochloride (1.0 eq) and a substituted 3-oxopropanenitrile (1.1 eq) in anhydrous ethanol (0.2 M).

    • Causality of Solvent Choice: Anhydrous ethanol is strictly utilized to prevent the premature hydrolysis of the highly reactive nitrile intermediate, which would otherwise lead to undesired carboxylic acid byproducts.

  • Step 2: Cyclization. Add a catalytic amount of glacial acetic acid (0.1 eq) and reflux the mixture at 80°C for 6–8 hours under an inert argon atmosphere.

    • Causality of Acid Catalysis: The mild acid specifically catalyzes the initial imine formation between the hydrazine and the ketone, lowering the activation energy required for the subsequent intramolecular nucleophilic attack on the nitrile carbon.

  • Step 3: Workup. Cool the reaction to room temperature, concentrate in vacuo, and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash chromatography (DCM:MeOH 95:5).

  • Self-Validation System: The protocol relies on ¹H-NMR (DMSO-d₆) to validate regiochemistry. The formation of the correct 3-amino regioisomer is confirmed by the presence of a distinct broad singlet integrating for 2H at

    
     5.0–5.5 ppm (primary amine) and a sharp singlet at 
    
    
    
    5.8–6.5 ppm corresponding to the pyrazole C4-H proton. The absence of a nitrile peak in IR spectroscopy (~2200 cm⁻¹) validates complete cyclization.

Quantitative Structure-Activity Relationship (SAR) Profiling

Recent breakthroughs have demonstrated that pyrazole-based urea/thiourea derivatives can act as potent multi-target inhibitors against VEGFR-2, wild-type EGFR (EGFR WT), and the mutant EGFR T790M (the "gatekeeper" mutation responsible for first-generation inhibitor resistance) 3.

The table below summarizes the SAR data for a novel series of pyrazole derivatives, highlighting how specific terminal functional groups impact nanomolar potency.

Compound IDTerminal Urea SubstitutionVEGFR-2 IC₅₀ (nM)EGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)
16a 4-Fluorophenyl259410
16c 3-Chloro-4-fluorophenyl5212825
16d 4-Methoxyphenyl32416036
16g 3,4-Dichlorophenyl11029748
Sorafenib (Reference Standard)85N/AN/A
Erlotinib (Reference Standard)N/A114N/A
Osimertinib (Reference Standard)N/AN/A37

Data Interpretation: Compound 16a demonstrates superior potency across all targets. The highly electronegative, compact fluorine atom enhances lipophilic efficiency and optimizes


 stacking interactions within the hydrophobic allosteric pocket of the DFG-out conformation, effectively overcoming the steric bulk of the T790M gatekeeper mutation.

Biological Evaluation: Cellular Target Engagement

While biochemical kinase assays are useful for initial screening, they utilize isolated kinase domains and artificial ATP concentrations (typically at the


, ~10-100 µM). This often leads to an overestimation of an ATP-competitive inhibitor's potency. To accurately assess pyrazole derivatives, we employ the NanoBRET (Bioluminescence Resonance Energy Transfer) assay 4.
Protocol 2: NanoBRET Assay for Kinase Inhibitors
  • Step 1: Cell Transfection. Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., EGFR) fused to a NanoLuc luciferase reporter.

    • Causality of Assay Selection: NanoBRET is conducted in live, intact cells. This ensures the inhibitor is evaluated against the full-length protein in its native cellular environment, competing against physiological intracellular ATP concentrations (1–5 mM), and accounts for cellular membrane permeability and efflux pump dynamics.

  • Step 2: Tracer Titration. Treat the transfected cells with a cell-permeable fluorescent kinase tracer that binds reversibly to the ATP pocket.

  • Step 3: Inhibitor Competition. Add the synthesized pyrazole inhibitor (e.g., Compound 16a) in a 10-point dose-response format and incubate for 2 hours at 37°C.

  • Step 4: Detection. Add the NanoLuc substrate. If the inhibitor successfully displaces the fluorescent tracer, the BRET signal (energy transfer from NanoLuc to the tracer) decreases proportionally.

Mechanism of Action

By successfully occupying the ATP-binding pocket, pyrazole-based inhibitors prevent the auto-phosphorylation of receptor tyrosine kinases. This blockade halts the downstream recruitment of adapter proteins, effectively shutting down the RAS/RAF/MEK/ERK signaling cascade responsible for unchecked tumor proliferation.

MOA Ligand EGF Ligand Receptor EGFR (WT / T790M) Ligand->Receptor Ras RAS / RAF Cascade Receptor->Ras Phosphorylation Receptor->Ras Inhibited Inhibitor Pyrazole Inhibitor (ATP Competitive) Inhibitor->Receptor Binds Hinge Region MEK MEK / ERK Pathway Ras->MEK Proliferation Tumor Proliferation (Blocked) MEK->Proliferation

Figure 2: Mechanism of action demonstrating pyrazole-mediated blockade of the EGFR signaling cascade.

References

  • Source: International Journal of Novel Research and Development (IJNRD)
  • Source: Bioorganic Chemistry (via PubMed/NIH)
  • Title: Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: Journal of Applied Pharmaceutical Science URL
  • Source: International Journal of Molecular Sciences (via PubMed/NIH)

Sources

Methodological & Application

"using 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid as a Bifunctional Scaffold in Advanced Organic Synthesis & Drug Discovery

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved therapeutic agents, including COX-2 inhibitors and kinase modulators[1]. Among advanced pyrazole building blocks, 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid stands out as a highly versatile, bifunctional intermediate. This application note provides an authoritative guide to strategically functionalizing this scaffold, detailing the physicochemical rationale behind its reactivity and providing self-validating experimental protocols for orthogonal cross-coupling and amidation workflows.

Physicochemical & Structural Profiling: The Causality of Reactivity

Successful incorporation of this building block into a drug discovery pipeline requires a deep understanding of its structural electronics. Every functional group on this molecule serves a specific, strategic purpose:

  • N1-Methylation (Regiochemical Locking): Unsubstituted pyrazoles exist as rapid tautomeric mixtures (e.g., oscillating between 3-substituted and 5-substituted forms), which complicates downstream synthesis and muddles Structure-Activity Relationship (SAR) data. The N1-methyl group permanently locks the geometry, ensuring the acetic acid moiety remains strictly at the C3 position and the iodine at C4[2].

  • C4-Iodo Handle (Cross-Coupling Catalyst): The C(sp²)–I bond is highly polarized and weaker than corresponding C–Br or C–Cl bonds. This facilitates rapid oxidative addition by Palladium(0) species. The high reactivity of the iodine atom allows for Suzuki-Miyaura and Sonogashira cross-couplings under relatively mild conditions, minimizing the risk of thermal degradation or decarboxylation of the adjacent acetic acid group[3].

  • C3-Acetic Acid (Pharmacophore Elongation): The sp³-hybridized methylene linker terminating in a carboxylic acid provides a flexible vector for derivatization. It is primed for HATU-mediated amidation, allowing researchers to rapidly generate diverse libraries of pyrazole-3-acetamides[1].

Strategic Workflows & Orthogonal Functionalization

The true synthetic power of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid lies in its orthogonality . The C3-carboxylic acid can be activated and reacted with nucleophiles without inadvertently triggering the C4-Iodo group. Conversely, the C4-Iodo group can undergo transition-metal-catalyzed cross-coupling while the carboxylic acid is either temporarily protected (as an ester) or left unprotected by utilizing sufficient base equivalents to form a soluble carboxylate salt during the reaction.

G Core 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl) acetic acid (Bifunctional Scaffold) Amidation C3-Amidation (HATU, DIPEA, DMF) Core->Amidation Pathway A (High Chemoselectivity) Suzuki C4-Suzuki Coupling (Pd(PPh3)4, Cs2CO3, Microwave, 90°C) Core->Suzuki Pathway B (Requires Base Excess) AmideProd Pyrazole-3-acetamide Intermediate Amidation->AmideProd Sequential Sequential One-Pot Functionalization AmideProd->Sequential Pd-Catalyst, Aryl-B(OH)2 SuzukiProd 4-Arylpyrazole-3-acetic acid Derivative Suzuki->SuzukiProd SuzukiProd->Sequential Amine, HATU FinalProd Fully Functionalized Pharmacophore Sequential->FinalProd

Figure 1: Divergent synthetic workflows for orthogonal functionalization of the pyrazole scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective C3-Amidation via HATU Activation

This protocol describes the formation of an amide bond at the C3 position while preserving the C4-Iodo group for subsequent late-stage functionalization. HATU is selected over EDC/HOBt due to its superior kinetics and high efficiency in preventing racemization, particularly when coupling sterically hindered amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (1.0 equiv) in anhydrous DMF (0.2 M). Causality: Anhydrous conditions are critical because moisture will competitively hydrolyze the highly reactive active ester intermediate.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing it to attack the uronium salt of HATU, forming the active OAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise. Stir for 2–4 hours at room temperature.

  • Quench & Extraction: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Self-Validation & In-Process Control (IPC):

  • Validation Check: Monitor via LC-MS. The successful formation of the active ester can be observed briefly before amine addition. If LC-MS shows the presence of the unreacted amine but the starting pyrazole acid is consumed, the HATU activation was likely quenched by adventitious water.

  • Mass Confirmation: The product mass should read

    
    .
    
Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C4

The synthesis of 4-aryl pyrazoles is traditionally challenging and time-consuming. Utilizing microwave irradiation significantly accelerates the Suzuki cross-coupling, reducing reaction times from hours to minutes while improving yields by minimizing protodehalogenation side reactions[4].

Step-by-Step Methodology:

  • Reagent Assembly: To a microwave-safe vial, add the pyrazole-3-acetamide derivative from Protocol A (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).

  • Solvent & Base: Add a solvent mixture of 1,2-Dimethoxyethane (DME) and H₂O (3:1 v/v), followed by Cs₂CO₃ (2.5 equiv). Causality: Water is mandatory to dissolve the inorganic base and facilitate the formation of the reactive boronate complex (the actual transmetalating species). Cs₂CO₃ is chosen for its high solubility in aqueous organic mixtures[3].

  • Degassing: Purge the vial with nitrogen gas for 5 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Seal the vial immediately.

  • Microwave Irradiation: Irradiate the reaction mixture at 90°C for 10–15 minutes[4].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via silica gel chromatography.

Self-Validation & In-Process Control (IPC):

  • Validation Check: If a black precipitate (Palladium black) forms immediately upon heating, the catalyst has crashed out of the solution. This indicates a failure in the degassing step or an incompatible, highly electron-deficient boronic acid that failed to transmetalate[5].

  • Isotopic Monitoring: The disappearance of the distinct iodine isotopic pattern in GC-MS/LC-MS is the primary indicator of complete oxidative addition and successful coupling.

Quantitative Data Presentation

The following table summarizes optimized reaction parameters and expected yields for the C4-functionalization of the 4-iodo-1-methylpyrazole core across various cross-coupling methodologies, demonstrating its versatility against both electron-rich and challenging electron-poor substrates[4],[5].

Reaction TypeCoupling PartnerCatalyst / LigandBase & SolventTemp / TimeTypical Yield
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ (5 mol%)Cs₂CO₃ / DME:H₂O90°C (MW) / 10 min85 - 92%
Suzuki-Miyaura Pyridylboronic acid (Electron-poor)Pd(dppf)Cl₂ (5 mol%)K₃PO₄ / Dioxane:H₂O100°C / 4 hours65 - 82%
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N (Solvent)70°C / 6 hours75 - 88%
Buchwald-Hartwig Morpholine (Sec. Amine)Pd₂(dba)₃ / XPhosNaOtBu / Toluene110°C / 12 hours60 - 70%

References

  • Hua Cheng, Qiong-You Wu, Fan Han, Guang-Fu Yang. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters, 2014. Available at:[Link]

  • Holzer, W., et al. "On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool." ResearchGate. Available at:[Link]

  • ChemRxiv Preprints. "C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation." ChemRxiv. Available at: [Link]

Sources

Advanced Application Notes: Suzuki-Miyaura Cross-Coupling Protocols for Iodo-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Mechanistic Causality & Substrate Dynamics

The synthesis of substituted pyrazoles is a cornerstone of modern medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in biologically active compounds[1]. The palladium-catalyzed Suzuki-Miyaura cross-coupling of iodo-pyrazoles with boronic acids is a robust method for forming C–C bonds. However, working with iodo-pyrazoles requires a deep understanding of mechanistic causality to avoid common pitfalls such as catalyst poisoning and side reactions.

Why Iodo-Pyrazoles? The carbon-iodine (C–I) bond is highly reactive, which facilitates rapid oxidative addition to the palladium(0) catalyst[1]. This makes iodo-pyrazoles excellent substrates, often requiring lower temperatures or shorter reaction times compared to their bromo- or chloro- counterparts.

The Challenge of the Unprotected N–H Bond: Unprotected pyrazole N–H groups can severely interfere with the Suzuki coupling reaction[2]. The lone pair of electrons on the pyrazole nitrogen can coordinate to the empty orbitals of the Pd(II) intermediate, forming a stable, inactive complex. This phenomenon, known as catalyst poisoning, stalls the catalytic cycle and leads to poor yields. Consequently, N-alkylation (e.g., N-methyl) or the use of protecting groups (e.g., THP, SEM, Boc) is highly recommended to ensure high conversion rates.

The Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. Because the oxidative addition of the C–I bond is exceptionally fast, the subsequent transmetalation step often becomes the rate-limiting bottleneck.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(I)(Pyrazole)] Pd0->OxAdd 4-Iodopyrazole (Fast Step) TransMet Transmetalation [Pd(II)(Ar)(Pyrazole)] OxAdd->TransMet Ar-B(OH)2 + Base (Rate-Limiting) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 4-Arylpyrazole Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle for iodo-pyrazoles highlighting the rate-limiting step.

Optimization of Reaction Parameters

The success of a Suzuki coupling reaction with iodo-pyrazoles is highly dependent on the careful selection of the catalyst, base, and solvent system[1]. The table below summarizes field-proven optimization parameters and their mechanistic rationale.

ParameterConditionYield ImpactMechanistic Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Good (70-85%)Standard Pd(0) source; highly effective for unhindered, protected iodo-pyrazoles[1].
Catalyst XPhos Pd G2 (2-5 mol%)Excellent (85-98%)Bulky, electron-rich ligand accelerates transmetalation, reducing the risk of dehalogenation[3].
Base Na₂CO₃ (Aq.)GoodSufficient for standard, unhindered arylboronic acids[1].
Base Cs₂CO₃ExcellentHigher solubility in organic solvents (e.g., DME); provides superior activation of hindered boronic acids[1].
Solvent 1,4-Dioxane / H₂OOptimalBalances the solubility of the organic pyrazole substrate and the inorganic base[1].
Substrate N-Methyl / N-ProtectedHigh YieldPrevents Pd-coordination by the pyrazole nitrogen lone pair[2].
Substrate Unprotected (N–H)Poor to ModerateN–H coordinates to Pd(II), poisoning the catalyst unless specialized ligands (like XPhos) are utilized[3].

Experimental Methodologies

The following self-validating protocols are designed to accommodate different laboratory setups and substrate requirements.

Protocol A: Conventional Heating (For Protected/N-Alkyl Iodo-pyrazoles)

This is a robust, general procedure for the Suzuki coupling of a pyrazole derivative with an arylboronic acid using conventional heating[1].

Materials: 4-Iodo-1-methyl-1H-pyrazole, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane, Deionized Water.

  • Preparation: To a Schlenk tube, add the pyrazole derivative (0.1 mmol, 1.0 equiv) and the arylboronic acid (1.1 equiv)[1].

  • Catalyst & Base: Add Pd(PPh₃)₄ (5 mol %) and Na₂CO₃ (2.5 equiv)[1].

  • Solvent Addition: Add 1,4-dioxane and H₂O in a 4:1 ratio (2 mL total volume)[1].

  • Degassing: Degas the mixture by bubbling argon through it for 10-15 minutes to prevent catalyst oxidation[1].

  • Reaction: Heat the reaction mixture at 90 °C for 6 hours under an argon atmosphere[1].

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[1]. Purify via flash column chromatography.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Microwave irradiation drastically reduces reaction times and often improves yields for sterically hindered substrates.

Materials: 4-Iodo-1-methyl-1H-pyrazole, Arylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, 1,2-Dimethoxyethane (DME), Deionized Water.

  • Preparation: To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv)[1].

  • Solvent Addition: Add DME (3 mL) and H₂O (1.2 mL) to the vial[1].

  • Purging: Purge the vial thoroughly with nitrogen[1].

  • Catalyst & Base: Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture[1].

  • Reaction: Seal the vial and irradiate in a microwave apparatus at 90 °C for 5-12 minutes[1].

  • Workup: Monitor by TLC. Upon completion, cool, extract, and purify as described in Protocol A.

Protocol C: Advanced Coupling for Unprotected NH-Pyrazoles

When protection/deprotection steps must be avoided, standard catalysts often fail. Using a highly active precatalyst system overcomes the catalyst poisoning effect.

  • Preparation: In a microwave vial, combine the unprotected 4-iodo-1H-pyrazole (1.0 equiv) and the aryl/styryl boronic acid (1.2 equiv).

  • Catalyst & Base: Add XPhos Pd G2 (2-5 mol%), XPhos ligand (2-5 mol%), and K₂CO₃ (2-4 equiv)[3].

  • Solvent: Add a green solvent system of EtOH/H₂O (e.g., 4:1 ratio)[3].

  • Reaction: Seal and irradiate under microwave conditions at 135 °C for 20 minutes[3].

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via chromatography.

Troubleshooting & Side Reactions

A direct comparison of chloro, bromo, and iodopyrazoles in Suzuki-Miyaura reactions reveals a unique vulnerability for iodo-derivatives: Protodehalogenation [3].

Because the oxidative addition of the C–I bond is incredibly fast, a long-lived Pd(II)-pyrazole intermediate is formed. If the transmetalation step is slow (due to a hindered boronic acid or weak base), this intermediate can react with proton sources (like water in the solvent) to yield an unsubstituted pyrazole, effectively destroying the starting material[3].

ReactionPathways Start 4-Iodopyrazole + Ar-B(OH)2 [Pd Catalyst, Base] Desired Desired Pathway: Suzuki Cross-Coupling Start->Desired Fast Transmetalation (Optimized Base/Ligand) Side1 Side Reaction: Protodehalogenation Start->Side1 Slow Transmetalation + Proton Source (H2O) Product 4-Arylpyrazole (High Yield) Desired->Product Byprod1 Unsubstituted Pyrazole (Loss of Iodo group) Side1->Byprod1

Figure 2: Divergent reaction pathways showing desired cross-coupling vs. protodehalogenation.

Resolution Strategy: If protodehalogenation is observed, switch to a more soluble base (Cs₂CO₃), utilize an electron-rich ligand (XPhos) to accelerate transmetalation[3], or consider swapping the iodo-pyrazole for a bromo-pyrazole, which has a reduced propensity for dehalogenation due to a slower oxidative addition rate[3].

References

  • [1] BenchChem. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." 1

  • [2] BenchChem. "Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazole." 2

  • [3] Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry (ACS Publications). 3

Sources

"use of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid as a building block"

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from anti-inflammatory agents (celecoxib) to kinase inhibitors (ruxolitinib) [1]. Within early-stage drug discovery, the ability to rapidly generate diverse libraries around this core is paramount.

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid serves as a highly specialized, bifunctional building block designed specifically for orthogonal late-stage derivatization. This application note details the structural rationale, strategic workflows, and self-validating protocols for utilizing this compound in high-throughput medicinal chemistry campaigns.

Structural Rationale & Causality

The architectural design of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid provides three distinct advantages for synthetic chemists:

  • N1-Methylation (Tautomeric Stability): Unsubstituted pyrazoles undergo rapid 1H/2H tautomerization, which complicates NMR characterization and leads to regioisomeric mixtures during electrophilic substitutions. The N1-methyl group locks the conformation, ensuring predictable regiocontrol and improving the overall lipophilicity of the resulting analogs.

  • C3-Acetic Acid (Sterically Unhindered Amidation): The methylene spacer (-CH2-) insulates the carboxylic acid from the electron-withdrawing nature of the pyrazole ring. This enhances the nucleophilicity of the carboxylate during activation and removes steric bulk, allowing for highly efficient peptide coupling (e.g., using HATU) even with sterically hindered secondary amines[2].

  • C4-Iodide (Superior Cross-Coupling Handle): The carbon-iodine bond at the C4 position is highly reactive toward oxidative addition by Palladium(0) species. Compared to bromo- or chloro-pyrazoles, the iodo-derivative requires lower catalyst loadings, milder temperatures, and exhibits a significantly reduced propensity for undesired dehalogenation side reactions during Suzuki-Miyaura or Sonogashira couplings [3, 4].

Strategic Derivatization Workflow

Because the C3-acetic acid and C4-iodide react under completely orthogonal conditions, chemists can dictate the sequence of library synthesis. Typically, amidation is performed first to establish a stable amide linkage, followed by transition-metal-catalyzed cross-coupling to explore the chemical space at the C4 position.

Workflow A 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (Bifunctional Scaffold) B Pathway A: C3-Amidation (HATU, DIPEA, R-NH2) A->B Step 1A C Pathway B: C4-Cross-Coupling (Pd cat., Ar-B(OH)2) A->C Step 1B D Intermediate: 4-Iodo-pyrazole-3-acetamide B->D E Intermediate: 4-Aryl-pyrazole-3-acetic acid C->E F Final Diversified Library: 4-Aryl-pyrazole-3-acetamides D->F Step 2A (Suzuki) E->F Step 2B (Amidation)

Orthogonal derivatization workflow for 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid.

Standardized Protocols

The following protocols are designed as self-validating systems. The causality behind specific reagent choices and workup procedures is explicitly detailed to ensure reproducible results across different substrates.

Protocol 1: HATU-Mediated Amidation of the C3-Acetic Acid

HATU is selected over traditional carbodiimides (EDC/DCC) due to its rapid reaction kinetics and the generation of a highly reactive OAt-active ester, which suppresses epimerization if chiral amines are utilized [2].

Reagents & Materials:

  • 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N2, dissolve the pyrazole building block and HATU in anhydrous DMF. Add DIPEA dropwise.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing with the amine. Pre-activation for 15 minutes ensures complete conversion to the OAt-active ester before the amine is introduced, preventing side reactions.

  • Coupling: Add the amine nucleophile to the reaction mixture. Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Targeted Washing (Critical Step): Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO3 (2x), and brine (1x).

    • Causality: This specific sequence is mandatory. The acidic wash removes excess amine and DIPEA. The basic wash removes unreacted carboxylic acid and, crucially, the highly polar 1-hydroxy-7-azabenzotriazole (HOAt) byproduct generated by HATU, which otherwise co-elutes during chromatography[2].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Iodide

This protocol utilizes the C4-iodo intermediate generated in Protocol 1. The carbon-iodine bond readily undergoes oxidative addition, allowing for the installation of diverse aryl/heteroaryl groups [3, 4].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex Pd0->OxAdd + Iodo-pyrazole TransMet Transmetalation Complex OxAdd->TransMet + Ar-B(OH)2 + Base TransMet->Pd0 Reductive Elimination Prod Coupled Product TransMet->Prod

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C4 position.

Reagents & Materials:

  • 4-Iodo-pyrazole-3-acetamide intermediate (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (2.5 eq)

  • 1,4-Dioxane / H2O (4:1 ratio, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube or microwave vial with the iodo-pyrazole intermediate, boronic acid, Pd(dppf)Cl2, and K2CO3.

    • Causality: Weighing all solid reagents together minimizes handling losses and limits the exposure of the palladium catalyst to ambient moisture before the solvent is added.

  • Degassing: Add the 1,4-Dioxane/H2O solvent mixture. Seal the vessel and purge with N2 (sparge for 5 minutes).

    • Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state. Water is strictly required to hydrolyze the boronic acid into the reactive trihydroxyboronate anion, which is the actual species that undergoes transmetalation [3].

  • Reaction: Heat the mixture to 90°C for 4–8 hours (or 110°C for 15 minutes via microwave irradiation). Monitor via LC-MS until the iodo-starting material is consumed.

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite, eluting with EtOAc.

    • Causality: Celite filtration effectively traps precipitated palladium black and inorganic carbonate salts, preventing severe emulsions during the subsequent aqueous extraction phase.

  • Isolation: Wash the filtrate with water and brine, dry over Na2SO4, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes typical reaction metrics when utilizing 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid across various transformations, demonstrating its robust utility in library synthesis.

TransformationReagents & ConditionsSubstrate ScopeTypical Yield (%)Reaction Time (h)
Amidation HATU, DIPEA, DMF, RTPrimary aliphatic & benzylic amines85 – 95%2 – 4
Amidation HATU, DIPEA, DMF, RTSecondary cyclic amines (e.g., piperidine)75 – 88%4 – 6
Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°CElectron-rich Arylboronic acids80 – 92%4 – 6
Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°CElectron-deficient Arylboronic acids70 – 85%6 – 8
Sonogashira Coupling Pd(PPh3)4, CuI, Et3N, THF, 60°CTerminal aliphatic & aryl alkynes65 – 80%12 – 16

References

  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2025). "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances. Available at:[Link]

Application Notes & Protocols: Pyrazole Derivatives in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazole ring—a five-membered 1,2-diazole—has emerged as a highly versatile and privileged scaffold in contemporary medicinal chemistry[1]. Its unique electronic distribution provides both a pyridine-like nitrogen (hydrogen-bond acceptor) and a pyrrole-like nitrogen (hydrogen-bond donor). This amphoteric nature allows pyrazole derivatives to seamlessly mimic amides and peptides within biological target pockets while conferring superior metabolic stability against hydrolytic enzymes like amidases and proteases[2].

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical rational design and bench-level execution. This document details the structure-activity relationship (SAR) causality, synthetic methodologies, and screening protocols required to successfully develop pyrazole-based therapeutics.

Rational Design & Structural Causality (SAR)

When designing pyrazole libraries, the five available substitution sites provide a versatile platform for systematic SAR exploration without disrupting the core aromatic framework[3]. The causality behind our substitution strategies is as follows:

  • N1-Position: Alkyl or aryl substitutions here are primarily used to modulate the overall lipophilicity (LogP) of the molecule, directly impacting cellular permeability and blood-brain barrier (BBB) penetration.

  • C3/C5-Positions: These positions are critical for defining the steric geometry of the binding pocket. For example, in the COX-2 inhibitor celecoxib, the spatial arrangement of the C3-trifluoromethyl and C5-aryl groups is the exact causal factor for its high selectivity toward the COX-2 enzyme over COX-1[2].

  • C4-Position: Often utilized as a linker vector for molecular hybridization. Because the C4 position is electronically distinct and less sterically hindered by the nitrogen atoms, it is ideal for fusing the pyrazole to other pharmacophores (e.g., pyrimidines) to create multi-target-directed ligands[4].

Clinical Landscape: FDA-Approved Pyrazole Therapeutics

To contextualize the translational success of pyrazoles, the following table summarizes key FDA-approved drugs where the pyrazole core is the primary driver of target engagement[1][2].

Drug NamePrimary TargetTherapeutic IndicationKey Structural Feature
Celecoxib COX-2 EnzymeInflammation / PainDiarylpyrazole core with sulfonamide
Ruxolitinib JAK1 / JAK2Myelofibrosis / Polycythemia veraPyrazole-linked pyrrolo[2,3-d]pyrimidine
Sildenafil PDE5Erectile Dysfunction / PAHPyrazolo[4,3-d]pyrimidin-7-one core
Crizotinib ALK / ROS1Non-Small Cell Lung Cancer (NSCLC)4-(3-Amino-1H-pyrazol-4-yl) derivative
Apixaban Factor XaAnticoagulantPyrazole-3-carboxamide

Mechanistic Pathway: Kinase Inhibition

Pyrazole derivatives like Ruxolitinib act as potent Type I kinase inhibitors. The pyrazole nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, competitively blocking ATP and preventing downstream signaling.

JAK_STAT_Pathway Cytokine Cytokine / Ligand Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1 / JAK2 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP dependent Ruxolitinib Ruxolitinib (Pyrazole) Inhibitor Ruxolitinib->JAK Blocks ATP pocket Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

Fig 1: Mechanism of Action: Pyrazole-based Ruxolitinib inhibiting the JAK-STAT signaling pathway.

Experimental Protocols

Protocol A: Microwave-Assisted Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

Rationale: Traditional step-wise synthesis of highly functionalized pyrazoles suffers from intermediate instability and poor atom economy. We utilize a "one-pot" multicomponent reaction (MCR) under microwave irradiation. The causality here is two-fold: microwave heating provides rapid, uniform energy transfer (reducing reaction times from hours to minutes), while the MCR approach ensures maximum atom economy and minimal solvent waste[5].

Materials: Arylaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), L-Proline (catalyst, 10 mol%), Ethanol/Water (1:1, green solvent).

Step-by-Step Procedure:

  • Reagent Assembly: In a 10 mL microwave-safe reaction vial, sequentially add the arylaldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

  • Catalyst Addition: Add 10 mol% of L-Proline. Scientific Insight: L-Proline acts as a bifunctional organocatalyst, activating the carbonyl group via iminium ion formation while simultaneously providing basic sites for Knoevenagel condensation.

  • Solvent Addition: Suspend the mixture in 3 mL of Ethanol/Water (1:1).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (e.g., CEM Discover) at 80°C, 150 W for 10–15 minutes. Monitor pressure to ensure it remains below 150 psi.

  • Precipitation & Filtration: Cool the vial to room temperature. The pyrano[2,3-c]pyrazole derivative will precipitate. Filter the solid under a vacuum and wash with ice-cold ethanol.

  • Validation: Confirm the structure using 1H-NMR, 13C-NMR, and LC-MS. A self-validating check is the presence of the highly shielded pyran ring proton in the 1H-NMR spectrum (typically around

    
     4.5–5.0 ppm).
    
Protocol B: High-Throughput In Vitro Kinase Screening (TR-FRET)

Rationale: When screening pyrazole libraries for kinase inhibition (e.g., JAK2 or ALK), standard fluorescence assays are prone to false positives because many aromatic heterocyclic compounds exhibit intrinsic auto-fluorescence. We strictly employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The causality of this choice is that the long-lived emission of the lanthanide fluorophore (e.g., Europium) allows us to introduce a time delay before measurement, completely bypassing the short-lived auto-fluorescence of the pyrazole library.

Step-by-Step Procedure:

  • Compound Preparation: Dilute the synthesized pyrazole derivatives in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Enzyme Reaction: In a 384-well low-volume white microplate, add 2 µL of the pyrazole compound (final DMSO concentration <1%), 4 µL of the purified Kinase enzyme (e.g., JAK2), and 2 µL of the specific peptide substrate.

  • Initiation: Initiate the reaction by adding 2 µL of ATP at its

    
     concentration. Scientific Insight: Running the assay at the ATP 
    
    
    
    ensures that competitive ATP-site inhibitors (like most pyrazoles) are accurately quantified without being artificially outcompeted by excess ATP.
  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer (containing EDTA to stop the reaction by chelating Mg2+, and the Europium-labeled anti-phosphopeptide antibody).

  • Readout: Incubate for 30 minutes, then read on a microplate reader (e.g., PHERAstar) using a TR-FRET protocol (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the IC50 using non-linear regression.

Drug Discovery Workflow

Pyrazole_Workflow Start Target Identification (e.g., Kinase, COX-2) Design Rational SAR Design (N1, C3, C4, C5 Substitutions) Start->Design Synthesis Microwave-Assisted Multicomponent Synthesis Design->Synthesis Purification Purification & Characterization (NMR, LC-MS) Synthesis->Purification Screening In Vitro High-Throughput Screening (TR-FRET / ADP-Glo) Purification->Screening Hit Hit to Lead Optimization Screening->Hit IC50 < 1 µM Hit->Design SAR Feedback Loop InVivo In Vivo Efficacy & PK/PD Hit->InVivo Optimized Lead

Fig 2: End-to-end workflow for the discovery and optimization of pyrazole-based therapeutics.

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL:[Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry URL:[Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development (IJNRD) URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI (Molecules) URL:[Link]

  • One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs) and their Applications in Medicinal Chemistry Source: Mini-Reviews in Organic Chemistry (Bentham Science) URL:[Link]

Sources

Developing CRTh2 Antagonists from Pyrazole Acetic Acids: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic inflammation. Activated by its endogenous ligand, Prostaglandin D2 (PGD2), CRTh2 drives the activation and chemotaxis of Th2 lymphocytes, eosinophils, and basophils. Consequently, blocking this pathway has become a major therapeutic strategy for treating asthma, allergic rhinitis, and atopic dermatitis.

High-throughput screening (HTS) campaigns have successfully identified pyrazole acetic acid substructures as potent CRTh2 receptor antagonists[1],[2]. This application note provides a comprehensive guide to the structural optimization, chemical synthesis, and biological validation of pyrazole acetic acid derivatives, transitioning them from initial hits to low-nanomolar in vivo candidates[3],[4].

Mechanistic Rationale & Target Biology

To develop an effective antagonist, one must first understand the causality of the receptor's signaling cascade. CRTh2 is a Gαi-coupled receptor. When PGD2 binds to the orthosteric site, it induces a conformational change that activates the Gαi protein. This activation leads to two primary intracellular events:

  • Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP).

  • Phospholipase C (PLC) Activation: Resulting in the mobilization of intracellular calcium (Ca²⁺).

These secondary messengers trigger phenotypic responses, such as eosinophil shape change and chemotaxis. A successful pyrazole acetic acid antagonist must competitively bind to the orthosteric pocket—specifically utilizing its acetic acid moiety to form a critical salt bridge with the conserved Arginine (Arg170) residue—thereby preventing PGD2 binding and halting the downstream Gαi signaling cascade.

CRTh2_Pathway PGD2 Prostaglandin D2 (Endogenous Agonist) CRTh2 CRTh2 Receptor (Gαi-Coupled GPCR) PGD2->CRTh2 Binds Orthosteric Site Antagonist Pyrazole Acetic Acid (Competitive Antagonist) Antagonist->CRTh2 Blocks Binding Pocket Gi Gαi Protein Activation CRTh2->Gi Signal Transduction cAMP ↓ Intracellular cAMP Gi->cAMP Inhibits Adenylyl Cyclase Ca2 ↑ Intracellular Ca2+ Gi->Ca2 Activates PLC Response Th2 / Eosinophil Chemotaxis & Activation cAMP->Response Pathway Trigger Ca2->Response Pathway Trigger

Mechanism of CRTh2 activation by PGD2 and competitive inhibition by pyrazole acetic acids.

Structure-Activity Relationship (SAR) & Lead Optimization

Initial HTS identified the 1H-pyrazol-4-yl acetic acid core as a viable starting point[1],[2]. However, biological evaluation revealed that shifting the acetic acid moiety to the 1-position (forming 1H-pyrazol-1-yl acetic acids) provided a distinct and highly tunable SAR profile compared to legacy indole acetic acid scaffolds[3],[4].

The optimization focused on modifying the benzyl substituents attached to the pyrazole core. The introduction of an ortho-sulfonyl benzyl group was a breakthrough, significantly increasing binding affinity and extending the drug-target residence time—a critical factor for sustained in vivo efficacy[3],[4].

Table 1: SAR Summary of Key Pyrazole Acetic Acid Derivatives

Note: Data represents general SAR trends established during lead optimization.

CompoundPyrazole CoreR-Group SubstituentBinding IC₅₀ (nM)Functional cAMP IC₅₀ (nM)
Hit 1 1H-Pyrazol-4-ylHydrogen (Unsubstituted)> 5,000N/A
Analog A 1H-Pyrazol-4-yl4-Fluorophenyl4201,150
Analog B 1H-Pyrazol-1-ylUnsubstituted Benzyl185410
Analog C 1H-Pyrazol-1-yl4-Sulfonyl benzyl45112
Lead 27 1H-Pyrazol-1-ylOrtho-sulfonyl benzyl2.58.4

Experimental Workflows & Protocols

To ensure a self-validating system, the development pipeline must follow a strict progression: chemical synthesis, orthosteric binding confirmation, and functional phenotypic validation.

Workflow Synth 1. Chemical Synthesis (Alkylation & Hydrolysis) Bind 2. Radioligand Binding ([3H]-PGD2 Displacement) Synth->Bind Purified Leads Func 3. Functional Assay (cAMP TR-FRET) Bind->Func IC50 < 100 nM Pheno 4. Phenotypic Assay (Eosinophil Shape Change) Func->Pheno Confirmed Antagonism

Sequential experimental workflow for the development and validation of CRTh2 antagonists.

Protocol 4.1: Chemical Synthesis of 2-(1H-Pyrazol-1-yl)acetic Acids

Causality Check: The acetic acid side chain is introduced in a single step onto the heterocyclic core to act as a bioisostere for the carboxylic acid of PGD2[5]. Saponification is delayed until the final step to prevent unwanted side reactions during core substitution.

  • N-Alkylation: Dissolve the substituted pyrazole precursor (1.0 eq) in a polar aprotic solvent (e.g., DMF) to stabilize the transition state.

  • Deprotonation: Add K₂CO₃ (1.5 eq) to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.

  • Substitution: Add ethyl bromoacetate (1.2 eq) dropwise at 0°C. Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify the intermediate ester via flash chromatography.

  • Saponification: Dissolve the ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) to hydrolyze the ester to the free carboxylic acid.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2–3 to precipitate the final 2-(1H-Pyrazol-1-yl)acetic acid product. Filter and dry under vacuum.

Protocol 4.2: In Vitro CRTh2 Radioligand Binding Assay

Causality Check: Tritiated PGD2 ([³H]PGD2) is utilized because it is the endogenous ligand. Displacement of[³H]PGD2 confirms that the pyrazole acetic acid is binding directly to the orthosteric site of CRTh2 rather than acting as an allosteric modulator.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human CRTh2. Homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 x g to isolate membranes.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]PGD2, and varying concentrations of the test compound (10 pM to 10 µM).

  • NSB Control: Include a control well with 10 µM unlabeled PGD2 to define non-specific binding (NSB).

  • Equilibration: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific adherence) using a cell harvester.

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure retained radioactivity using a MicroBeta counter. Calculate the IC₅₀ using non-linear regression.

Protocol 4.3: Functional cAMP TR-FRET Assay

Causality Check: High binding affinity does not guarantee antagonism (the compound could be an agonist). Because CRTh2 activation decreases cAMP, a true antagonist will reverse the PGD2-induced suppression of cAMP, restoring levels generated by a Forskolin challenge.

  • Cell Seeding: Seed CRTh2-expressing CHO cells in a 384-well plate (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Pre-incubation: Add the pyrazole test compound (various concentrations) and incubate for 15 minutes at 37°C.

  • Challenge: Add a solution containing 30 nM PGD2 (to activate CRTh2) and 10 µM Forskolin (to stimulate adenylyl cyclase and generate a baseline cAMP pool). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and add Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP Cryptate).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665/620 nm). Functional antagonism is confirmed by the dose-dependent restoration of the TR-FRET signal.

References

  • 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry. URL:[Link]

Sources

Application Note: Design, Synthesis, and Evaluation of Pyrazole Compounds as Next-Generation Pesticides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-based compounds represent a "privileged scaffold" in agrochemical discovery. Their robust aromatic stability combined with versatile substitution sites enables the development of highly potent, target-specific pesticides. This application note details the mechanistic pathways, synthesis protocols, and biological evaluation methodologies for pyrazole derivatives, providing a comprehensive guide for researchers and scientists in agrochemical drug development.

Rational Design Principles of Pyrazole Pesticides

The incorporation of the pyrazole moiety into pesticide design is driven by its unique physicochemical properties. The two adjacent nitrogen atoms in the five-membered heterocyclic ring offer multiple hydrogen-bonding opportunities, enhancing target protein affinity. Furthermore, functionalizing the pyrazole core with electron-withdrawing groups (e.g., trifluoromethyl, halogens) significantly increases lipophilicity, facilitating penetration through the insect cuticle.

A hallmark example is Fipronil , a broad-spectrum phenylpyrazole insecticide. Its selectivity and potency are derived from a trifluoromethylsulfinyl substituent, which optimizes its binding affinity for insect receptors over mammalian counterparts[1][2]. Recent scaffold hopping and rational design strategies have expanded this class to include anthranilic diamides and diacylhydrazine derivatives, which exhibit distinct and highly effective mechanisms of action[3][4].

Mechanisms of Action (MoA)

Pyrazole compounds generally operate via two primary neurotoxic pathways depending on their structural class:

  • GABA-Gated Chloride Channel Antagonism: Phenylpyrazoles like fipronil act as non-competitive blockers of the gamma-aminobutyric acid (GABA)-gated chloride channels and glutamate-gated chloride (GluCl) channels[1][5]. By binding to allosteric sites on these receptors, they prevent the influx of chloride ions. This disrupts normal inhibitory neurotransmission, leading to severe hyperexcitation of the central nervous system, uncontrolled muscle contractions, and rapid insect death[5][6].

  • Ryanodine Receptor (RyR) Modulation: Anthranilic diamides containing a pyrazole moiety (e.g., chlorantraniliprole analogs) activate ryanodine receptors in insect muscle cells. This causes an uncontrolled release of intracellular calcium stores, leading to immediate muscle paralysis and feeding cessation[7].

G N1 Normal State: GABA Binds Receptor N2 Cl- Channel Opens N1->N2 P3 Cl- Channel Blockade N1->P3 N3 Inhibitory Signaling (Reduced Excitability) N2->N3 P1 Pyrazole Application (e.g., Fipronil) P2 Allosteric Binding to GABA_A / GluCl Receptors P1->P2 P2->P3 Non-competitive inhibition P4 Hyperexcitation & Uncontrolled Firing P3->P4 P5 Paralysis & Death of Target Insect P4->P5

Mechanism of action for phenylpyrazole insecticides targeting GABA receptors.

Quantitative Efficacy Data

The structural modification of the pyrazole core directly influences insecticidal potency. Table 1 summarizes the half-maximal lethal concentration (LC₅₀) of various newly synthesized pyrazole derivatives compared to commercial standards.

Table 1: Insecticidal Activity (LC₅₀) of Representative Pyrazole Derivatives

Compound ClassSpecific DerivativeTarget PestLC₅₀ ValueReference StandardRef.
Schiff Base PyrazoleCompound 3fTermites0.001 μg/mLFipronil (0.038 μg/mL)[8]
Amino Acid-PyrazoleConjugate 6hLocusts47.68 μg/mLFipronil (63.09 μg/mL)[8]
Diacylhydrazine PyrazoleCompound 10hPlutella xylostella23.67 mg/LTebufenozide (37.77 mg/L)[3]
Anthranilic DiamideCompound 8aMythimna separata0.48 mg/LChlorantraniliprole (0.40 mg/L)[4]

Experimental Protocols

Protocol A: Synthesis of N-Pyridylpyrazole Amide Derivatives

Objective: To synthesize pyrazole-based anthranilic diamides targeting ryanodine receptors. Causality: Traditional amide coupling often requires harsh acyl chloride intermediates that can degrade sensitive functional groups. This protocol utilizes TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and NMI (1-methylimidazole) to generate a highly reactive acyl imidazolium intermediate, allowing for mild, room-temperature coupling with high yields while preserving the pyrazole core[7].

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid in 20 mL of anhydrous acetonitrile (MeCN).

  • Activation: Add 2.4 mmol of TCFH and 7.0 mmol of NMI to the solution. Stir at ambient temperature for 15 minutes to ensure complete formation of the active ester intermediate.

  • Coupling: Slowly add 1.0 mmol of the target substituted amine (e.g., 2-amino-3,5-dichlorobenzoic acid derivative) to the reaction mixture.

  • Reaction: Stir the mixture continuously at room temperature for 24 hours. Monitor reaction progression via Thin-Layer Chromatography (TLC) using an n-heptane/ethyl acetate (1:3) solvent system[7].

  • Work-up: Remove the MeCN solvent via vacuum distillation. Extract the resulting residue using ethyl acetate and wash three times with 40 mL of saturated aqueous NaCl (brine) to remove water-soluble byproducts and residual NMI.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography to isolate the pure pyrazole amide.

Protocol B: In Vivo Larvicidal Bioassay (Leaf-Dip Method)

Objective: To evaluate the gastric and contact toxicity of synthesized pyrazole compounds against Plutella xylostella (Diamondback moth). Causality: The leaf-dip method is preferred over topical application for chewing pests because it accurately simulates field conditions where the insect ingests the treated foliage, thereby assessing both contact and stomach poison efficacy simultaneously[4][9].

Step-by-Step Procedure:

  • Dosing Solution Preparation: Dissolve the purified pyrazole compound in analytical-grade acetone to create a stock solution. Dilute the stock with distilled water containing 0.1% Triton X-100 (acting as a surfactant to ensure uniform leaf wetting) to achieve desired test concentrations (e.g., 0.08, 0.4, 0.8 mg/L)[4].

  • Leaf Treatment: Excise uniform cabbage leaf discs (approx. 5 cm diameter). Submerge each disc into the dosing solution for 10 seconds.

  • Drying: Place the treated leaf discs on filter paper and allow them to air-dry completely at room temperature to prevent fungal growth during the assay.

  • Infestation: Transfer the dried leaf discs into sterile Petri dishes. Introduce 15-20 healthy third-instar P. xylostella larvae into each dish.

  • Incubation & Scoring: Seal the dishes with ventilated lids and incubate at 25±1°C with a 14:10 hour light:dark photoperiod. Assess mortality at 48 and 72 hours post-infestation. Larvae are considered dead if they fail to exhibit coordinated movement when prodded with a fine brush.

  • Data Analysis: Calculate the LC₅₀ values using probit analysis software to determine the concentration required to achieve 50% mortality.

Workflow S1 Scaffold Design (Pyrazole Core) S2 Chemical Synthesis (TCFH/NMI Coupling) S1->S2 S3 Structural Validation (NMR, HR-MS) S2->S3 S4 Formulation Prep (Serial Dilutions) S3->S4 S5 In Vivo Bioassay (Leaf-Dip Method) S4->S5 S6 Data Analysis (LC50 via Probit) S5->S6

Step-by-step workflow for the synthesis and biological evaluation of pyrazoles.

Analytical Quantification: FastGC-HRTOFMS Residue Analysis

For drug development and regulatory compliance, precise quantification of pyrazole residues in agricultural matrices is critical. High-Resolution Time-of-Flight Mass Spectrometry (HRTOFMS) coupled with Fast Gas Chromatography (FastGC) provides rapid, high-sensitivity screening[10].

Causality: Plant matrices (e.g., tea leaves) contain complex chemical backgrounds. HRTOFMS allows for exact mass determination (mass accuracy within 2.0x10⁻³ u), enabling the definitive identification of pyrazole signature ions (e.g., m/z 350.95, 366.94 for Fipronil) even at ultra-low concentrations (4 ppb) without interference from matrix contaminants[10].

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Phenylpyrazole Insecticide Mechanism: How Fipronil Achieves Pest Control. nbinno.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYBA9uzXOSCU1EQGYucBhhCFVdy5vOXW9D1HBoIcYSgYCiIz3cGaORPZ0hyHWqcd-yBwNW9wCbalXvtbTeq2VipYjgG6xJoaasNNevPfjxTLHalV7V99tIVx47tfsS76yUfI9Od22z4W9kWDfSTAQaCl1c-z69mQ0gpD9jZiruFr0HYVlxbvdcKOei-7bmj7an0m9GozJl]
  • Wikipedia. Fipronil. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4HC78YCuA_at7PoznzdXGXzX9cmLWvOSBR6aJEjqPD7EwVOt2UdKcba5tGqDi2TMUu9Lj9Td4rod4xD1xgIDuciOmlN95jRSh3BD46Zeg85KOMdeodPrvEMi5OvuObqV0]
  • U.OSU. Fipronil- A Phenylpyrazole Pesticides. osu.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWLBnLLJWQuOsINds5nhHzaROhOBHmGHqrV73ZYo_yVyM14NiXGADFUXQ4ZptPBnT37krlZSqMW42nGfTAZQP7LejCTs5vmBQnooBB4WKzuF4qLdupnSYqNMquVwpftkWe4UDefuGCzmC0gWjYQVU0B--AoH6MQga7B4_myQXsEYNbfFxFFeo=]
  • Procro. Fipronil 5%SC 80%WDG/DF Insecticide for Agriculture. procrochem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZsoTpb3KyQYzJeD2G2F-6gXzDoQueB1J906lMKYD4JEbPI310qzczrN915nUIlPar973FBmvMHIE30xzWEg62FV9MXSHrBZnOZ8uxeviBSvMY9gSPz8m4D28Bgt2_JqJql3fAsoJOaNKgzdIgdJBpQ58Vo_SI41Yu0LmxYpP83r0FzpPMRf2A]
  • PubMed. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7T9VSdCuDQOgE5KfBvGthWuCVR2238ApTNzbs47BvRKZGjJ13sel0-6G2ykJrZcNzS1uGaxSNtcLb4FCsxx6AjFoUGd0ZP-vO9zMvGC9n0AZfweNLDr8RgnOJXS4WF-yd5QE=]
  • ResearchGate. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzprJm8jg2lBmnxfCKZYsqReZUFqDRilihvV-ObeaYsrI5T1POKYOZCGcrIHuSWKonDnGiBmYy_X3pTkiUZbENj7S6Nzg610wITwOsm4zuS6zdAU7wrVnw4203fjWSq2H5CCvjkasbNeKEH0AeXNj48UNOxQsZ_2ykpe-HVWg4-a4QUkw5NmO5e4CFOemntpbj0a4ikiW639lLokecsBWO2hW0ZTL_I012gp8_lEdQ20x7yeXI-WRHWot51WSYnvESGvhdaBOIMBHN]
  • D-NB. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole sca. d-nb.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyDI7J-N8nVv6fWgyjUa1nTpqx3QK2smDxU2POZYYZxQhq0Ms2hUMVVGViW-elwKxgRyLKtdBA1Qdfrc_OVnwZGT0XFI_aXSr_A-lX9A3KeeF3Lxje2URppUQ=]
  • RHHZ. Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety. rhhz.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9QTCHK2f3bgEXz7i5nnTM2abgTz_ymPgtPaDuf6xtdglLBSPFt1WjSkHXUCR9wF6RYi-5cEpHCgQF5l4CKFgyKxJ0wOFr-3BnEc_Fkl5z_L54JFib4419T-TgM03wnxWS72Rw]
  • ACS Publications. Design, Synthesis, and Insecticidal Evaluation of N-Pyridylpyrazole Amide Derivatives.... acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl2bM1DUdFoyGTj6WwnAYgOIeLSS36peRCgmnkO33WC9D_QkXTjdraFWtPcGxcwdhH_7cEYX-j_8XkIqSUTfVFwek9bM-STJlB2w7clt7cdJas5FlmCH4xjmUQREAh5VfPTKcVXIHR61nQSaQ=]
  • JEOL. Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. jeol.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYvHVj2Sdv6ABiwyIjUpYA2MNYQhXChImonFE774UoP6dtbcDmKVrYFt70XBoB-WGV3XlISCJCNlR50oJB5AMcBeQaquIsl7SH9PNsM0YEXxODTVx2NGOofLYjrQi9dU4p3nAjOXQopYTYkhl7Kcs8vDI=]

Sources

Application Note: Continuous Flow Synthesis of Triazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for Safe, Scalable, and Sustainable Manufacturing in Drug Development

Executive Summary & Strategic Rationale

In modern drug development, the triazole acetic acid motif is a cornerstone pharmacophore, essential to the efficacy of targets ranging from antiepileptics (e.g., rufinamide) to 5-lipoxygenase activating protein (FLAP) inhibitors[1]. However, synthesizing these heterocycles at scale presents a formidable chemical engineering challenge. Traditional batch syntheses require the handling of low-molecular-weight organic azides—which are highly explosive and sensitive to shock—or the generation of highly energetic, unstable intermediates[2]. Furthermore, the highly exothermic nature of the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) can lead to thermal runaway in batch reactors[3].

As an application scientist, the transition from batch to continuous flow chemistry is not merely a matter of convenience; it is a fundamental requirement for process safety and intensification. By operating with microscopic reactor volumes, flow chemistry ensures that only minimal quantities of hazardous azides or energetic species are present at any given time[4]. Coupled with superior heat and mass transfer, and integrated Process Analytical Technology (PAT), flow systems provide a self-validating, inherently safe manufacturing environment[5].

This guide details two distinct, field-proven flow methodologies: a continuous CuAAC route for 1,2,3-triazole acetic acids, and a metal-free condensation route for 1,2,4-triazole acetic acids.

Engineering a Self-Validating CuAAC Flow System (1,2,3-Triazoles)

This protocol is adapted from the validated continuous manufacturing route for 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid developed by [6].

Mechanistic Causality & Safety Integration

The process involves a three-step telescoped sequence: azidation, CuAAC, and saponification.

  • Reagent Selection: Methyl bromoacetate is selected over the chloro-analog to ensure rapid azidation kinetics. This minimizes the required residence time and prevents the thermal degradation of the resulting methyl azidoacetate intermediate[6].

  • Self-Validating Control Loop: The critical safety feature of this protocol is the integration of in-line FT-IR spectroscopy. Organic azides exhibit a strong, distinct asymmetric stretch at ~2100 cm⁻¹. By tracking this peak, the system validates the generation of methyl azidoacetate and confirms its total consumption during the CuAAC step. If the 2100 cm⁻¹ peak persists post-reactor, it indicates a stalled reaction; the system automatically diverts the flow to a quench waste stream, preventing the downstream accumulation of explosive material[6].

Step-by-Step Methodology
  • System Priming: Flush the continuous flow reactor setup (PFA or Hastelloy tubing) with the primary reaction solvent (e.g., DMSO/H₂O) at the target flow rates to establish steady-state pressure.

  • Stage 1 (Continuous Azidation): Pump a 1.0 M solution of sodium azide (NaN₃) and a 1.0 M solution of methyl bromoacetate through a T-mixer into a heated coil reactor (60 °C). Residence time: ~5-10 minutes.

  • In-line Monitoring 1: Pass the effluent through an FT-IR flow cell. Confirm the appearance of the azide peak at 2100 cm⁻¹[6].

  • Stage 2 (CuAAC Cycloaddition): Introduce 3-methylbut-1-yne and a homogeneous copper catalyst stream (CuSO₄/sodium ascorbate) into the main flow via a second T-mixer. Route into a second coil reactor at 80 °C. Residence time: ~15 minutes.

  • In-line Monitoring 2: Pass the effluent through a second FT-IR flow cell. Confirm the complete disappearance of the 2100 cm⁻¹ peak to validate reaction completion[6].

  • Stage 3 (In-line Saponification): Introduce aqueous NaOH via a third T-mixer to hydrolyze the resulting triazole ester. Route through a final reactor coil at ambient temperature.

  • Workup & Isolation: Collect the effluent, acidify with HCl to precipitate the 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, and isolate via continuous filtration.

FlowSetup NaN3 NaN3 (aq) Mixer1 T-Mixer 1 NaN3->Mixer1 MeBrOAc Methyl bromoacetate MeBrOAc->Mixer1 Reactor1 Coil Reactor 1 (Azidation) Mixer1->Reactor1 FTIR1 In-line FT-IR (Azide Monitor) Reactor1->FTIR1 Mixer2 T-Mixer 2 FTIR1->Mixer2 Alkyne 3-methylbut-1-yne + Cu Catalyst Alkyne->Mixer2 Reactor2 Coil Reactor 2 (CuAAC) Mixer2->Reactor2 FTIR2 In-line FT-IR (Conversion Monitor) Reactor2->FTIR2 Mixer3 T-Mixer 3 FTIR2->Mixer3 Base NaOH (aq) Base->Mixer3 Reactor3 Coil Reactor 3 (Hydrolysis) Mixer3->Reactor3 Product 1,2,3-Triazole Acetic Acid Reactor3->Product

Fig 1: Continuous 3-step flow setup for 1,2,3-triazole acetic acid with FT-IR validation.

Overcoming Energetic Intermediates in Metal-Free Condensations (1,2,4-Triazoles)

This protocol details the metal-free synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, overcoming the limitations of batch condensation. It is based on the continuous-flow process developed by [7].

Mechanistic Causality & Safety Integration

The synthesis of 1,2,4-triazoles via condensation often proceeds through highly energetic, unstable intermediates that are hazardous to isolate[8]. Flow chemistry allows these intermediates to be generated and immediately consumed in a continuous stream under precise thermal control.

  • Non-Aqueous Hydrolysis Logic: The target 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid is extremely hydrophilic. Conventional basic hydrolysis requires an aqueous workup, leading to severe yield attrition during extraction[2]. By employing anhydrous trifluoroacetic acid (TFA) in acetonitrile, the free acid is generated and immediately precipitates, completely bypassing aqueous extraction and allowing quantitative recovery[2].

Step-by-Step Methodology
  • Stage 1 (Condensation in Flow): Pump a stream containing the hydrazine derivative and a stream of acetimidamide into a micromixer.

  • Thermal Cyclization: Route the mixture through a high-temperature residence time unit (e.g., 120 °C) under backpressure (to prevent solvent boiling). The energetic intermediate forms and rapidly cyclizes to the 1,2,4-triazole ethyl ester. Residence time: ~10 minutes.

  • Solvent Switch: Concentrate the effluent and reconstitute the intermediate triazole ester in anhydrous acetonitrile.

  • Stage 2 (Non-Aqueous Hydrolysis): Treat the triazole ester stream with anhydrous Trifluoroacetic Acid (TFA) at ambient temperature[2].

  • Isolation: The free 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid smoothly forms and precipitates as a white suspension. Filter the suspension directly to recover the product in high purity (>98%) without the need for chromatography[2].

Pathway SM Hydrazine Derivative + Acetimidamide Flow Continuous Flow Reactor (High T, Short t_res) SM->Flow Energetic Energetic Intermediate (Safely contained) Flow->Energetic Condensation Ester 1,2,4-Triazole Ethyl Ester Energetic->Ester Cyclization Hydrolysis Non-Aqueous Hydrolysis (TFA / MeCN) Ester->Hydrolysis Product 1,2,4-Triazole Acetic Acid Hydrolysis->Product Precipitation (Quantitative)

Fig 2: Metal-free continuous flow pathway for 1,2,4-triazole acetic acid synthesis.

Comparative Process Metrics

Summarizing the quantitative data highlights the drastic improvements in both safety and efficiency when transitioning these syntheses from batch to continuous flow.

Process Parameter1,2,3-Triazole (Batch)1,2,3-Triazole (Flow)[6]1,2,4-Triazole (Batch)1,2,4-Triazole (Flow)[7]
Intermediate Safety High Risk (Azide accumulation)Low Risk (In-line monitored)High Risk (Energetic species)Low Risk (Microreactor containment)
Reaction Time > 24 hours< 30 minutes~ 12 hours< 15 minutes
Purification Chromatography requiredDirect crystallizationChromatography requiredDirect precipitation
Overall Yield ~ 60-70%> 85%~ 45%> 80%

References

  • [6] Karlsson, S., Cook, C. R., Emtenäs, H., & Mohamed, M. (2017). Development of a Safe Continuous Manufacturing Route to 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic Acid. Organic Process Research & Development. URL:[Link]

  • [7] Tortoioli, S., Friedli, A., Prud'homme, A., Richard-Bildstein, S., Kohler, P., Abele, S., & Vilé, G. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry. URL:[Link]

  • [8] Tortoioli, S., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1: H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Politecnico di Milano (Institutional Repository). URL:[Link]

  • [2] Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. URL:[Link]

  • [5] Bogdan, A. R., & Dombrowski, A. W. (2019). Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry. Journal of Medicinal Chemistry. URL:[Link]

  • [3] Flow chemistry as a versatile tool for the synthesis of triazoles. ResearchGate. URL:[Link]

  • [4] Flow chemistry as a versatile tool for the synthesis of triazoles. RSC Publishing. URL:[Link]

  • [1] Emtenäs, H., et al. (2018). A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. ResearchGate Profile. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for in-depth technical guidance, this document serves as a dedicated support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid. As a Senior Application Scientist, my objective is to move beyond simple protocols and provide a framework of chemical logic, troubleshooting expertise, and actionable solutions to the challenges inherent in this multi-step synthesis.

This guide is structured to address challenges in a logical sequence, from initial reaction setup to final product purification. We will explore the core chemical principles at each stage, ensuring that every experimental choice is understood and justified.

Core Synthesis Overview

The synthesis of the target molecule can be logically dissected into two primary stages:

  • Formation of the Pyrazole Acetic Acid Core : Establishing the 2-(1-methyl-1H-pyrazol-3-yl)acetic acid scaffold.

  • Regioselective Iodination : Introducing the iodine atom specifically at the C4 position of the pyrazole ring.

Each stage presents unique challenges that require careful control of reaction parameters.

cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Iodination Start Starting Materials (e.g., Hydrazine, Dicarbonyl) Core_Formation Pyrazole Ring Formation & Side Chain Attachment Start->Core_Formation Precursor 2-(1-methyl-1H-pyrazol-3-yl)acetic acid or its ester/nitrile equivalent Core_Formation->Precursor Iodination Regioselective C4-Iodination Precursor->Iodination Purification Purification Iodination->Purification Final_Product Final Product: 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid Purification->Final_Product

Caption: General two-stage workflow for the synthesis.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a direct Q&A to address the most common and critical issues encountered during synthesis.

Issue 1: Poor Regioselectivity During Iodination

Question: "My iodination reaction is producing a mixture of the desired 4-iodo isomer along with the 5-iodo and/or di-iodinated products. How can I improve the regioselectivity for the C4 position?"

Potential Causes & Scientific Rationale:

The C4 and C5 positions of the pyrazole ring have different electronic densities, which are further influenced by the substituents at N1 and C3. Electrophilic iodination is highly sensitive to these electronic effects and the reaction conditions. The formation of undesired isomers is often a result of using an iodinating agent or solvent system that does not sufficiently differentiate between the nucleophilic centers of the pyrazole ring.[1]

Solutions & Optimization Strategies:

  • Choice of Iodinating Agent: The nature of the electrophilic iodine species is paramount.

    • N-Iodosuccinimide (NIS): This is often the reagent of choice for selective C4-iodination. Its bulkiness and milder reactivity compared to other sources can enhance selectivity.

    • Iodine (I₂) with an Oxidant: A combination of molecular iodine with a mild oxidant like Ceric Ammonium Nitrate (CAN) can generate a controlled amount of the electrophilic iodine species, leading to high regioselectivity for the C4 position.[2] This method has been shown to be effective for 1-aryl-3-CF₃-pyrazoles, achieving complete consumption of the starting material overnight at reflux in acetonitrile.[2]

    • Iodine Monochloride (ICl): While a powerful iodinating agent, ICl can sometimes be too reactive, leading to over-iodination or reduced selectivity.[3] It is most effective for certain substituted pyrazoles, often requiring a base like Li₂CO₃ to neutralize the HCl byproduct.[3][4]

  • Solvent and Additive Effects: The reaction medium can dramatically influence selectivity.

    • Acidic Media: Conducting the reaction with NIS in a mixture of glacial acetic acid and trifluoroacetic acid (TFA) has been reported to enhance selectivity for the C4 position on certain pyrazole substrates.[1][5] The acidic environment can protonate the pyrazole ring, altering its electronic distribution to favor attack at C4.

Comparative Table of C4-Iodination Methods

MethodReagent(s)Solvent(s)TemperatureTypical Yield (%)Key AdvantageReference(s)
Method A I₂, Ceric Ammonium Nitrate (CAN)Acetonitrile (MeCN)Reflux~81%High C4 selectivity for trifluoromethyl-substituted pyrazoles.[2][5]
Method B N-Iodosuccinimide (NIS)Acetic Acid / TFA80 °C~71%Effective for substrates requiring acidic conditions for selectivity.[1][5]
Method C Iodine Monochloride (ICl), Li₂CO₃DichloromethaneRoom TempUp to 95%Mild conditions, effective for 1-acyl pyrazoles.[3][4]
Method D I₂, Hydrogen Peroxide (H₂O₂)WaterRoom Temp63 - 100%"Green" chemistry approach using an environmentally benign solvent.[4]
Issue 2: Low or No Yield of the Final Product

Question: "After performing the reaction and work-up, I have a very low yield of my target compound, or the reaction did not proceed to completion."

Potential Causes & Scientific Rationale:

Low yields can stem from issues in either the core synthesis or the iodination step. Incomplete reactions, side-product formation, or product degradation during workup are common culprits. For instance, in the iodination step, an insufficient amount of the active electrophilic species or deactivation of the pyrazole ring can stall the reaction.

Solutions & Optimization Strategies:

  • Verify Starting Material Quality: Ensure the precursor, 2-(1-methyl-1H-pyrazol-3-yl)acetic acid (or its ester), is pure. Impurities can interfere with the reaction.

  • Optimize Iodination Stoichiometry: When using I₂ with an oxidant like CAN, ensure a slight excess of both reagents is used (e.g., 1.1 equivalents of CAN and 1.3 equivalents of I₂) to drive the reaction to completion.[2]

  • Temperature and Reaction Time: Monitor the reaction progress using TLC or HPLC.[1] Some iodination reactions that are fast at the lab scale may require significantly longer times or higher temperatures (e.g., reflux) to reach completion, especially as scale increases.[1][2]

  • Consider the Precursor Form (Acid vs. Ester): The free carboxylic acid group is an electron-withdrawing group that can deactivate the pyrazole ring towards electrophilic substitution. It may be advantageous to perform the iodination on the corresponding ethyl or methyl ester and then hydrolyze the ester in the final step.

  • Hydrolysis Conditions: If starting from the nitrile or ester precursor, the final hydrolysis step must be optimized. Acid-catalyzed hydrolysis (e.g., using H₂SO₄/MeOH for nitrile-to-ester conversion followed by basic hydrolysis) can be effective.[6] However, harsh acidic or basic conditions and prolonged heating can lead to decarboxylation or other side reactions.

troubleshooting Low Yield Incomplete Reaction Poor Reagents Side Reactions / Degradation solution Solutions Optimize Temp/Time Check Reagent Stoichiometry & Purity Modify Work-up / Purification Iodinate Ester, then Hydrolyze troubleshooting:cause1->solution:sol1 Monitor w/ TLC/HPLC troubleshooting:cause2->solution:sol2 Use slight excess of I₂/CAN troubleshooting:cause3->solution:sol3 Avoid harsh conditions troubleshooting:cause3->solution:sol4 Protect acid group

Caption: Troubleshooting logic for low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable route to synthesize the 2-(1-methyl-1H-pyrazol-3-yl)acetic acid precursor?

A common and effective method involves the cyclocondensation of a β-keto ester or a related dicarbonyl compound with methylhydrazine.[7] For instance, reacting ethyl 4,4-dimethoxyacetoacetate with methylhydrazine followed by treatment to form the acetic acid side chain is a viable pathway. An alternative route involves the Pinner reaction, where substituted ethyl cyanoacetates are converted into carboxyimidate salts, which then react with a hydrazine derivative to form the pyrazole ring system.[8]

Q2: My final product is difficult to purify. What are the likely impurities and best purification methods?

The primary impurities are typically unreacted starting material and regioisomers (e.g., 5-iodo-pyrazole).

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for removing small amounts of impurities. The choice of solvent is critical and must be determined empirically.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is the standard approach.[2][4] A gradient elution system, for example with hexane/ethyl acetate, can effectively separate the desired 4-iodo isomer from other components.

  • Acid-Base Extraction: Since the final product is a carboxylic acid, an acid-base workup can be used to separate it from non-acidic impurities. Dissolving the crude mixture in an organic solvent and extracting with a mild aqueous base (like NaHCO₃) will move the desired product into the aqueous layer. The aqueous layer can then be washed, re-acidified to precipitate the product, and extracted back into an organic solvent.

Q3: Are there any specific safety considerations for the iodination step?

Yes. Iodine (I₂) is corrosive and can cause severe skin and eye irritation. Iodine Monochloride (ICl) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with oxidants like CAN or hydrogen peroxide, be mindful of potential exotherms, especially during scale-up.[1]

Experimental Protocols

Protocol 1: C4-Iodination of Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (Method A)

This protocol is adapted from methodologies reported for the highly regioselective C4-iodination of similar pyrazole systems.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (1.0 mmol, 1 equivalent) in acetonitrile (6 mL).

  • Reagent Addition: To the solution, add Ceric Ammonium Nitrate (CAN) (1.1 mmol, 1.1 equivalents) and elemental iodine (I₂) (1.3 mmol, 1.3 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (15 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench any remaining iodine, followed by water (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude ethyl 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetate by flash column chromatography on silica gel.

Protocol 2: Hydrolysis to the Final Carboxylic Acid
  • Saponification: Dissolve the purified ester from Protocol 1 in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH) (1.5 - 2.0 equivalents) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product, 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid.

References

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. Available from: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed. Available from: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available from: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. Available from: [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available from: [Link]

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. Available from: [Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. PMC. Available from: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. Available from: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available from: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available from: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. ResearchGate. Available from: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Semantic Scholar. Available from: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Method of purifying acetic acid. Google Patents.
  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC. Available from: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available from: [Link]

  • Hydrolysis reaction – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses. Available from: [Link]

  • Process for removing iodine-containing compounds from acetic acid. Google Patents.
  • Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. ResearchGate. Available from: [Link]

  • The Production and Hydrolysis of Organic Nitrates from OH Radical Oxidation of β-Ocimene. Atmospheric Chemistry and Physics. Available from: [Link]

  • Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. IJRPR. Available from: [Link]

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="HPLC (C18, Water/\nAcetonitrile, 0.1% FA)", fillcolor="#FBBC

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of halogenated nitrogen-heterocycles. 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid presents a unique purification challenge due to three competing structural features:

  • The labile C4-Iodine bond: Susceptible to photolytic cleavage and nucleophilic degradation [2.1].

  • The weakly basic pyrazole nitrogen: Creates an amphoteric profile when paired with the acidic moiety[1].

  • The strongly polar carboxylic acid: Causes severe peak tailing and irreversible binding on standard silica gel[2].

This guide provides field-proven troubleshooting steps, self-validating protocols, and mechanistic explanations to ensure high-yield, high-purity recovery of your target compound.

Part 1: Troubleshooting Guides & FAQs

Q: Why am I seeing massive streaking on my TLC and poor resolution during normal-phase flash chromatography? A: Carboxylic acid interaction with silanol groups. The free carboxylic acid group strongly hydrogen-bonds with the free silanol (-SiOH) groups on standard bare silica.

  • The Fix: You must suppress the ionization of the carboxylic acid. Add 0.1% to 1.0% glacial acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol/Acetic Acid). This forces the compound into its neutral state, preventing streaking[2]. Alternatively, bypass normal-phase entirely and utilize Reverse-Phase (C18) chromatography, which is highly superior for polar, amphoteric compounds.

Q: My LC-MS shows a significant M-126 peak (loss of iodine). Why is my compound degrading during purification? A: Photodehalogenation or base-catalyzed degradation. The C-I bond on the electron-rich pyrazole ring is introduced via electrophilic iodination but is notoriously sensitive to light and high pH[3]. Prolonged exposure to strong bases (pH > 10) during extraction can promote degradation[4].

  • The Fix: Conduct purifications in amber glassware or wrap rotary evaporator flasks in aluminum foil. Maintain the pH between 2 and 8 during aqueous workups, and strictly avoid elevated temperatures (>40°C) during solvent evaporation.

Q: I cannot extract the product into ethyl acetate from the aqueous layer. Where did my compound go? A: Zwitterion formation preventing organic partitioning. 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid is amphoteric. At high pH, it exists as a highly water-soluble carboxylate anion. At very low pH (< 1), the pyrazole nitrogen protonates, forming a water-soluble cation[1].

  • The Fix: You must adjust the aqueous layer to the compound's isoelectric point (typically pH 3.0–3.5 for pyrazole-3-acetic acids) to maximize the concentration of the neutral, organic-soluble species before extraction or precipitation.

Part 2: Standardized Purification Protocols

Every protocol below is designed as a self-validating system —meaning you can visually or analytically confirm success at each intermediate step before proceeding.

Protocol A: Isoelectric Precipitation (Preferred for >1g scale)

Causality: This method exploits the pH-dependent solubility of the amphoteric molecule. Precipitation at the isoelectric point effectively leaves highly polar salts and highly non-polar organic impurities dissolved in the mother liquor.

  • Dissolution: Suspend the crude mixture in a minimal volume of 1M NaOH (aq) at 0–5°C.

    • Self-Validation Check: The solution should become completely homogeneous as the target forms a soluble sodium carboxylate. Any remaining insoluble material is a non-polar organic impurity and should be filtered off immediately.

  • Acidification: Slowly add 1M HCl (aq) dropwise under vigorous stirring until the pH reaches exactly 3.5 (monitor with a calibrated pH meter).

    • Self-Validation Check: A white to off-white precipitate will rapidly form as the neutral species is generated. If the solution turns oily, the compound is crashing out too fast; add a small amount of methanol to solubilize the oil, then slowly evaporate.

  • Isolation: Stir the suspension for 30 minutes at 0°C to maximize crystallization. Filter the precipitate via vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual inorganic salts, followed by a minimal amount of cold heptane. Dry under high vacuum at room temperature for 12 hours in the dark.

Protocol B: Preparative Reverse-Phase HPLC (Preferred for <1g scale)

Causality: C18 functionalized silica prevents the irreversible binding of the carboxylic acid. An acidic aqueous buffer maintains the compound in its neutral state for predictable, sharp retention peaks.

  • Sample Prep: Dissolve the crude product in a Water/Acetonitrile (1:1) mixture. Filter through a 0.45 µm PTFE syringe filter.

    • Self-Validation Check: The backpressure on the syringe should be minimal. High resistance indicates polymeric impurities that will ruin the prep column.

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Suppresses carboxylate ionization).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 70% B over 20 minutes.

  • Detection: UV at 254 nm (optimal for the conjugated pyrazole chromophore).

  • Recovery: Lyophilize (freeze-dry) the collected fractions. Do not use a rotary evaporator, as heating acidic aqueous solutions of iodo-pyrazoles can induce deiodination[3].

Part 3: Quantitative Data Presentation

The following table summarizes the trade-offs of various purification methods to help you select the optimal route based on your project's constraints.

Purification MethodTypical Yield RecoveryFinal Purity (HPLC)ScalabilityKey Advantage
Isoelectric Precipitation 75 - 85%92 - 96%High (>100g)Highly cost-effective; removes inorganic salts and non-polar organics.
Normal-Phase Flash (1% AcOH) 60 - 70%90 - 95%Medium (1-50g)Excellent for separating closely related structural isomers.
Reverse-Phase Prep HPLC 85 - 95%>99%Low (<1g)Highest purity; easily resolves deiodinated degradation products.
Recrystallization (EtOAc/Heptane) 65 - 80%>98%High (>10g)Excellent for final polishing of >90% pure material.

Part 4: Visualizations

IsoelectricWorkflow Start Crude Mixture (Contains Impurities) Base Add 1M NaOH (pH > 9) Solubilizes target as anion Start->Base Filter Filtration Removes insoluble organics Base->Filter Acid Add 1M HCl to pH ~3.5 Forms neutral precipitate Filter->Acid Collect Vacuum Filtration & Cold Water Wash Acid->Collect Pure Pure 2-(4-Iodo-1-methyl- 1H-pyrazol-3-yl)acetic acid Collect->Pure

Caption: Workflow for Isoelectric Precipitation of Pyrazole Acetic Acids.

MethodSelection Scale Determine Purification Scale Large Large Scale (> 1 gram) Scale->Large Small Small Scale (< 1 gram) Scale->Small Precip Isoelectric Precipitation (pH 3.5) Large->Precip HPLC Prep RP-HPLC (C18, 0.1% FA) Small->HPLC Flash Normal Phase Flash (Add 1% AcOH) Small->Flash If HPLC unavailable Recryst Recrystallization (EtOAc/Heptane) Precip->Recryst

Caption: Decision matrix for selecting the optimal purification method based on scale.

References

  • A Mild and Efficient Method for the Iodination of Pyrazoles Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: Molecules (NIH) URL:[Link]

Sources

Diagnostic Workflow: Byproduct Identification & Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Iodo-Pyrazole Synthesis Technical Support Center . This resource is engineered for research scientists and drug development professionals to troubleshoot, optimize, and scale the iodination of pyrazole scaffolds.

Below, you will find a diagnostic workflow, mechanistic FAQs addressing byproduct formation, quantitative reagent data, and self-validating experimental protocols designed to ensure high-fidelity synthesis.

ByproductTroubleshooting Start Analyze Crude Mixture (GC-MS / LC-MS / NMR) Q1 Identify Major Byproduct Type Start->Q1 OverIod Di-/Tri-Iodinated Pyrazoles Q1->OverIod Mass +126 or +252 Regio Regioisomers (e.g., 5-Iodo vs 4-Iodo) Q1->Regio Same Mass, Diff Retention Time Unreacted Unreacted Starting Material Q1->Unreacted Mass matches SM Act1 Reduce Equivalents Lower Temp Use I2/H2O2 OverIod->Act1 Act2 Check Directing Groups Switch to I2/CAN (for C4) or n-BuLi (for C5) Regio->Act2 Act3 Increase Reagent Strength Use NIS/TFA Acid Wash Workup Unreacted->Act3

Diagnostic workflow for identifying and resolving common iodo-pyrazole synthesis byproducts.

Troubleshooting Guide & FAQs

Q1: I am observing significant di- and tri-iodinated pyrazole byproducts. What is the mechanistic cause, and how can I prevent over-iodination? Causality: Pyrazoles are inherently electron-rich heterocycles, making them excellent substrates for electrophilic aromatic substitution (EAS). Electrophilic attack predominantly occurs at the C4 position because the Wheland intermediate leading to C4 substitution preserves the aromaticity of the adjacent nitrogen lone pairs better than C3 or C5 attack. However, if the starting pyrazole has strongly electron-donating groups (e.g., N-alkyl, C-methyl), the resulting mono-iodinated pyrazole remains sufficiently nucleophilic to undergo secondary EAS at the C3 or C5 positions, leading to di- and tri-iodinated species[1]. Resolution:

  • Strict Stoichiometric Control: Limit the iodinating agent. For the green I₂/H₂O₂ method, using exactly 0.5 equivalents of I₂ and 0.6 equivalents of H₂O₂ ensures that only enough electrophilic iodine (I⁺) is generated for mono-iodination[2].

  • Temperature Modulation: Run the reaction at room temperature or lower. Elevated temperatures increase the kinetic energy, overcoming the slightly higher activation barrier for secondary iodination.

Q2: My reaction yields a mixture of 4-iodo and 5-iodo regioisomers. How can I strictly control the regioselectivity? Causality: While C4 is the thermodynamically and kinetically favored position for standard EAS, specific substitution patterns (like 1-aryl-3-CF₃-pyrazoles) can alter the ring's electron density, leading to competitive C5 iodination[1]. Resolution:

  • For C4 Selectivity: Utilize a Ceric Ammonium Nitrate (CAN) mediated iodination (I₂/CAN). The single-electron transfer mechanism strongly favors the C4 position even in sterically hindered or electronically deactivated substrates[1].

  • For C5 Selectivity: Abandon EAS and use directed ortho-metalation (DoM). Treat an N-protected or N-aryl pyrazole with n-BuLi at -78 °C to selectively deprotonate the C5 position (driven by the inductive effect of the adjacent nitrogen), followed by trapping with molecular iodine[1].

Q3: I am using deactivated (electron-deficient) pyrazoles, and my reactions stall, leaving unreacted starting material. How do I push the reaction to completion without risking byproduct formation? Causality: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) drastically reduce the nucleophilicity of the pyrazole ring, making standard I₂/base or I₂/H₂O₂ systems insufficiently electrophilic to form the necessary intermediate. Resolution: Switch to a highly reactive electrophilic source like N-Iodosuccinimide (NIS) activated by a strong Brønsted acid (e.g., Trifluoroacetic acid, TFA, or pure sulfuric acid). The acid protonates the succinimide carbonyl, significantly increasing the electrophilicity of the iodine atom, driving the reaction to completion without requiring excess equivalents[3].

Quantitative Data: Reagent Selection & Byproduct Profiles

To minimize byproduct formation, select your reagent system based on the electronic nature of your specific pyrazole substrate.

Iodination MethodReagent StoichiometrySubstrate ReactivityPrimary ProductCommon ByproductsTypical Yield
Green Oxidative I₂ (0.5 eq), H₂O₂ (0.6 eq)High (Electron-rich)4-IodopyrazoleUnreacted SM (if incomplete)85–95%
Electrophilic (Acidic) NIS (1.1–1.5 eq), TFALow (Electron-deficient)4-IodopyrazoleDi-iodinated isomers (if over-heated)75–90%
Radical/Oxidative I₂ (1.3 eq), CAN (1.1 eq)Moderate to Low4-IodopyrazoleRegioisomers (minimal)~81%
Directed Lithiation n-BuLi (1.1 eq), I₂ (1.2 eq)N-Protected Pyrazoles5-Iodopyrazole4-Iodopyrazole (trace)70–85%

Self-Validating Experimental Protocols

Protocol 1: Green Mono-Iodination of Electron-Rich Pyrazoles (I₂/H₂O₂)

This protocol minimizes di-iodination by strictly controlling the generation of the active iodinating species in situ[1].

  • Initialization: Dissolve the pyrazole substrate (1.0 mmol) in deionized water (5 mL) at room temperature.

  • Reagent Addition: Add molecular iodine (0.5 mmol) to the stirring solution.

    • Self-Validation Checkpoint: The solution must appear deep brown/purple. If it remains clear or pale, verify the integrity and sublimation state of your I₂ source.

  • Oxidant Activation: Slowly add 30% aqueous H₂O₂ (0.6 mmol) dropwise over 10 minutes.

    • Causality: Slow addition prevents a rapid exothermic spike that could provide the activation energy required for secondary di-iodination.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The mono-iodinated product will exhibit a slightly higher

      
       than the starting material due to increased lipophilicity. Any di-iodinated byproducts will run significantly faster, near the solvent front.
      
  • Quenching: Add saturated aqueous Na₂S₂O₃ (2 mL) and stir for 5 minutes.

    • Self-Validation Checkpoint: The brown color must completely dissipate to a clear or pale yellow solution. This confirms the reduction of any unreacted I₂ to water-soluble iodide (I⁻), preventing post-workup oxidative byproducts.

  • Isolation: Extract with ethyl acetate (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Acid-Catalyzed Iodination of Deactivated Pyrazoles (NIS/TFA)

Designed for electron-deficient pyrazoles where unreacted starting material is the primary failure mode[4].

  • Substrate Preparation: Dissolve the electron-deficient pyrazole (1.0 mmol) in glacial acetic acid (1 mL).

  • Electrophile Generation: In a separate vial, prepare a solution of N-iodosuccinimide (NIS, 1.1 mmol) in trifluoroacetic acid (TFA, 1 mL).

    • Causality: Pre-dissolving NIS in TFA ensures uniform generation of the highly electrophilic I⁺ species prior to substrate introduction, preventing localized concentration gradients that lead to unreacted starting material.

  • Coupling: Combine the solutions and heat to 80 °C overnight under an inert atmosphere.

  • Workup & Neutralization: Cool to room temperature, dilute with dichloromethane (15 mL), and wash sequentially with saturated aqueous Na₂S₂O₃ (10 mL) and saturated aqueous NaHCO₃ (3 x 10 mL).

    • Self-Validation Checkpoint: The aqueous layer pH must test >7 after the NaHCO₃ washes to ensure complete removal of TFA and acetic acid, which can otherwise cause degradation during concentration.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography.

References

1.1 2.2 3. 3 4.4

Sources

"troubleshooting Suzuki reactions with heterocyclic halides"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in late-stage functionalization, I frequently consult on Suzuki-Miyaura cross-couplings that stall when applied to heterocyclic halides (e.g., pyridines, pyrimidines, imidazoles). These substrates introduce competing reaction pathways that disrupt the standard catalytic cycle.

This guide synthesizes field-proven causality with rigorous, self-validating protocols to help you diagnose and overcome these specific mechanistic bottlenecks.

Troubleshooting Diagnostic Workflow

TroubleshootingWorkflow Start Reaction Stalled: Heterocyclic Suzuki Coupling CheckBoron Diagnostic 1: Is the Boronic Acid Consumed but Halide Remains? Start->CheckBoron ProtoDeboron Root Cause: Protodeboronation (Base-catalyzed fragmentation) CheckBoron->ProtoDeboron Yes CheckHalide Diagnostic 2: Are Both Starting Materials Largely Unreacted? CheckBoron->CheckHalide No FixProto Solution: 1. Switch to anhydrous conditions (TMSOK) 2. Add B(OMe)3 as Lewis acid buffer 3. Use MIDA or Triisopropyl borates ProtoDeboron->FixProto Poisoning Root Cause: Catalyst Poisoning (Heterocycle coordinating to Pd) CheckHalide->Poisoning Yes FixPoison Solution: 1. Use bulky Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3, CataCXium A) 2. Lower reaction concentration Poisoning->FixPoison

Diagnostic workflow for resolving common failures in heterocyclic Suzuki-Miyaura cross-couplings.

Frequently Asked Questions: Mechanistic Troubleshooting

Q1: My reaction with a 2-bromopyridine stalls at <10% conversion, but both starting materials remain intact. What is happening? The Causality: You are experiencing catalyst poisoning. Lewis-basic nitrogen atoms in heterocycles readily coordinate to the palladium center, forming thermodynamically stable, off-cycle Pd(II) complexes. This coordination outcompetes the oxidative addition step, effectively sequestering your catalyst and halting the cycle[1]. The Solution: Implement steric shielding. Switch from first-generation catalysts like


 to bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or SPhos[2]. Utilizing 3rd Generation (G3) or 4th Generation (G4) Buchwald precatalysts ensures rapid generation of the active mono-ligated Pd(0) species under mild conditions, preventing the heterocycle from trapping the catalyst off-cycle.

Q2: I am trying to couple a heteroaryl halide with 2-pyridineboronic acid. The boronic acid disappears rapidly on LCMS, but the halide remains unreacted. Why? The Causality: This is the hallmark of protodeboronation. Heteroaryl boronic acids, particularly 2-substituted ones, are highly susceptible to base-catalyzed hydrolysis[3]. In standard aqueous-basic Suzuki conditions, the boronate forms a zwitterionic intermediate that rapidly fragments into the protonated heterocycle and boric acid. The Solution: You must eliminate water and buffer the base. Switch to strictly anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK). Alternatively, employ "slow-release" masked boronates like MIDA boronates or lithium triisopropyl borates to keep the active boronic acid concentration low.

Q3: What is the mechanistic role of Trimethyl Borate (


) in anhydrous heteroaryl couplings? 
The Causality: 

acts as a soluble Lewis acid additive. It binds to the Lewis-basic heteroatoms on your substrates, preventing them from poisoning the Pd catalyst. Furthermore, it helps solubilize in-situ generated boronate complexes and buffers the inhibitory effect of strong bases like TMSOK, drastically reducing protodeboronation rates[4].

Quantitative Catalyst & Ligand Selection Matrix

To effectively outcompete catalyst poisoning, the steric bulk of the ligand (measured by Percent Buried Volume,


) is critical. Use the table below to benchmark your catalyst choice against the basicity of your heterocycle.
Catalyst / Precatalyst SystemLigand Steric Bulk (

)
Activation ConditionsEfficacy for Lewis-Basic HeterocyclesTypical Loading

Low (~30%)Spontaneous (Slow)Poor (Rapidly poisoned)5–10 mol%

Medium (~35%)Base-promotedModerate5 mol%
SPhos Pd G3 High (~45%)Mild Base (RT)Good (Effective for 3-/4-pyridines)1–3 mol%
XPhos Pd G3 Very High (~50%)Mild Base (RT)Excellent (Prevents N-coordination)1–2 mol%
CataCXium A Pd G3 Extreme (~52%)Mild Base (RT)Exceptional (Optimal for refractory azoles)1–3 mol%

Self-Validating Protocol: Anhydrous Suzuki-Miyaura Coupling of Refractory Heterocycles

Objective: Couple a highly Lewis-basic heteroaryl halide with a protodeboronation-prone heteroaryl boronic ester. Mechanism of Action: This protocol utilizes CataCXium A Pd G3 for maximum steric protection against poisoning, TMSOK as an anhydrous soluble base, and


 as a Lewis-acidic buffer to stabilize the boronate[4].

Materials:

  • Heteroaryl Halide (1.0 equiv)

  • Heteroaryl Neopentyl Boronic Ester (1.1 equiv)

  • CataCXium A Pd G3 (3 mol%)

  • Potassium trimethylsilanolate (TMSOK) (1.2 equiv)

  • Trimethyl borate (

    
    ) (3.0 equiv)
    
  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the heteroaryl halide, heteroaryl boronic ester, CataCXium A Pd G3, and TMSOK.

    • Causality: TMSOK is highly hygroscopic; a glovebox setup ensures zero moisture, eliminating the primary pre-hydrolytic pathway for protodeboronation.

  • Solvent & Additive Introduction: Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration, immediately followed by

    
     via microsyringe.
    
    • Causality:

      
       must be present before heating to coordinate the Lewis-basic nitrogens on the substrates, preventing them from attacking the palladium center during the catalytic cycle.
      
  • Reaction Initiation: Seal the vial, remove it from the glovebox, and heat to 60 °C for 4–12 hours under vigorous stirring.

  • Diagnostic Sampling (Self-Validation Checkpoint): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation State A (Success): Product mass is dominant; starting materials are depleting equally. Proceed to step 5.

    • Validation State B (Protodeboronation): Halide remains intact, but the boronic ester is consumed. Corrective Action: The system was not perfectly anhydrous, or the boronate is exceptionally unstable. For future runs, increase

      
       to 5.0 equiv or switch to a MIDA boronate.
      
    • Validation State C (Poisoning/No Initiation): Both starting materials remain intact. Corrective Action: The precatalyst failed to activate. Ensure the TMSOK is fresh (it degrades over time) to facilitate the G3 precatalyst activation.

  • Workup: Quench the reaction with a few drops of water (to hydrolyze the borate complexes), filter through a short pad of Celite eluting with EtOAc, concentrate under reduced pressure, and purify via flash chromatography.

References

1.[4] Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (PMC). Available at:[Link] 2.[2] Well-defined nickel and palladium precatalysts for cross-coupling. National Institutes of Health (PMC). Available at:[Link] 3.[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at:[Link] 4.[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. SciSpace. Available at:[Link]

Sources

Technical Support Center: Process Intensification for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the process intensification of triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and practical solutions to common challenges encountered during experimentation. Our focus is on leveraging modern synthetic technologies to enhance efficiency, safety, and scalability in producing these vital heterocyclic scaffolds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the application of process intensification (PI) to triazole synthesis, providing a foundational understanding of the core concepts and their benefits.

Q1: What is process intensification, and why is it beneficial for triazole synthesis? A: Process intensification refers to the development of novel apparatuses and techniques that offer dramatic improvements in chemical manufacturing and processing. For triazole synthesis, particularly the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or 'click chemistry', PI offers significant advantages over traditional batch methods. These include enhanced reaction rates, improved safety profiles (especially when handling energetic intermediates like organic azides), higher yields, and simplified scale-up.[1] By using technologies like continuous flow reactors or microwave-assisted synthesis, we can achieve superior control over reaction parameters, leading to more efficient and reproducible outcomes.[1][2]

Q2: What are the primary process intensification technologies used for synthesizing triazoles? A: The two most prominent PI technologies for triazole synthesis are:

  • Continuous Flow Chemistry: In this technique, reagents are continuously pumped through a network of tubes or channels where the reaction occurs.[1] This method offers exceptional heat and mass transfer, allowing for precise temperature control and rapid mixing. For exothermic reactions or when using hazardous reagents like azides, flow chemistry provides an inherently safer environment by minimizing the volume of reactive material at any given moment.[3][4]

  • Microwave-Assisted Organic Synthesis (MAOS): This method uses microwave energy to heat the reaction mixture directly and uniformly.[5] This leads to a dramatic reduction in reaction times—often from hours to mere minutes—and frequently results in higher product yields and purity compared to conventional heating.[6][7]

Q3: How does process intensification improve the regioselectivity of triazole formation? A: While the catalyst is the primary determinant of regioselectivity (Cu(I) for 1,4-isomers, Ru for 1,5-isomers), process intensification can help maintain the desired selectivity.[8] In continuous flow, for instance, precise temperature control can suppress side reactions or thermal isomerization that might occur in a batch reactor with poor heat distribution. Similarly, solvent choice, which can be critical for regioselectivity, is easily managed and optimized in flow systems.[8][9] For thermal cycloadditions where a mixture of isomers is common, PI techniques allow for systematic and rapid optimization of conditions to favor one regioisomer over the other.[8]

Q4: What are the critical safety considerations when working with azides in these systems? A: Organic azides are high-energy molecules that can be explosive, sensitive to heat, shock, and friction.[10][11] It is imperative to handle them with extreme caution.

  • Stability Assessment: Assess the stability of your organic azide. A common guideline is the "Rule of Six," which suggests having at least six carbon atoms per energetic functional group.[12] Another metric is ensuring the ratio of (Carbon atoms + Oxygen atoms) to Nitrogen atoms is ≥ 3.[10][11]

  • Avoid Incompatibilities: Never mix azides with heavy metals (except for the catalytic amount in the reaction), strong acids (which can form highly toxic and explosive hydrazoic acid), or halogenated solvents like dichloromethane.[12][13] Use Teflon or wooden spatulas instead of metal ones.[10][14]

  • Safe Handling: Always work in a well-ventilated fume hood, behind a blast shield, and wear appropriate personal protective equipment (PPE).[11][13] Keep the quantities of isolated azides to an absolute minimum. Process intensification, particularly flow chemistry, is inherently safer as it only generates and consumes small amounts of the azide at any time.[15]

  • Waste Disposal: Azide-containing waste must be segregated and never mixed with acidic waste streams.[12][13]

Section 2: Troubleshooting Guide for Intensified Triazole Synthesis

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Your reaction shows minimal or no formation of the desired triazole product.

  • Potential Cause 1: Inactive Catalyst System. The active catalyst for CuAAC is Cu(I). If you start with a Cu(II) salt (e.g., CuSO₄), it must be reduced in situ. Oxygen can oxidize the active Cu(I) to the inactive Cu(II) form, halting the reaction.[16]

    • Solution:

      • Use a Reducing Agent: Ensure a fresh solution of a reducing agent, like sodium ascorbate, is used in sufficient quantity (typically in slight excess relative to the copper catalyst) to maintain the copper in its +1 oxidation state.[16][17]

      • Degas Solvents: Thoroughly degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can oxidize the catalyst.[16]

      • Work Under Inert Atmosphere: Whenever possible, conduct the reaction under a nitrogen or argon atmosphere to prevent oxygen from entering the system.[17]

  • Potential Cause 2: Poor Reagent Quality or Stability. Impurities in the alkyne or azide starting materials can inhibit the catalyst. Organic azides, in particular, can degrade over time, especially if not stored correctly.[16][17]

    • Solution:

      • Purify Starting Materials: Use freshly purified starting materials. Confirm their purity via NMR or other analytical techniques before use.

      • Check Azide Integrity: If using a previously synthesized azide, verify its integrity. Azides should be stored cold (ideally at -18 °C) and protected from light.[12][13]

  • Potential Cause 3: Ligand or Solvent Issues. In some systems, a ligand is used to stabilize the Cu(I) catalyst. An incorrect ligand-to-copper ratio can lead to poor results.[17] Certain buffer components or solvents can also interfere with the reaction by strongly coordinating to the copper catalyst.[18]

    • Solution:

      • Optimize Ligand Ratio: The optimal ligand-to-copper ratio is often between 1:1 and 5:1.[17] Experiment within this range to find the best performance for your specific substrate.

      • Solvent/Buffer Compatibility: Avoid buffers containing high concentrations of chloride or Tris, which can inhibit the reaction. Phosphate, acetate, or HEPES buffers are generally more suitable.[18] Polar aprotic solvents like DMSO and DMF are often effective for promoting the reaction.[19]

Issue 2: Significant Side Product Formation (Alkyne Homocoupling)

You observe a significant amount of a diyne byproduct, resulting from the oxidative homocoupling of your alkyne (Glaser coupling).

  • Potential Cause: Presence of Oxygen and Insufficient Reduction. This side reaction is promoted by oxygen and occurs when the Cu(I) catalyst is oxidized, which in turn facilitates the coupling of two alkyne molecules.[16]

    • Solution:

      • Increase Reducing Agent: Add a higher concentration of sodium ascorbate to outcompete the oxidative pathway.[16]

      • Thoroughly Degas: As with low yield issues, rigorous degassing of all reaction components is critical to eliminate oxygen.[16]

      • Add a Stabilizing Ligand: Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) center and minimize side reactions.[16][20]

Issue 3: Poor Regioselectivity (Formation of 1,5-Isomer in CuAAC)

Your CuAAC reaction, which should yield the 1,4-disubstituted triazole, is producing the undesired 1,5-regioisomer.

  • Potential Cause: Reaction Conditions Favoring a Thermal Pathway. While the CuAAC reaction is highly selective for the 1,4-isomer, the uncatalyzed thermal Huisgen cycloaddition can occur in parallel, especially at elevated temperatures, and produces a mixture of 1,4- and 1,5-isomers.[8]

    • Solution:

      • Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., room temperature) to disfavor the thermal pathway. Microwave synthesis should be carefully optimized to avoid excessive temperatures that might trigger the uncatalyzed reaction.[21]

      • Ensure Catalyst Activity: A poorly active catalyst system may not be efficient enough to outcompete the background thermal reaction. Revisit the troubleshooting steps for low yield to ensure your catalyst is performing optimally.

      • Confirm Catalyst Choice: For exclusive 1,4-regioselectivity, ensure you are using a copper(I) catalyst. For the 1,5-isomer, a ruthenium-based catalyst (RuAAC) is required.[8]

Issue 4: Difficult Product Purification

The crude product is difficult to purify, with issues like emulsion formation during extraction or poor separation via chromatography.

  • Potential Cause 1: Emulsion during Liquid-Liquid Extraction. The polarity of triazole products can sometimes lead to the formation of stable emulsions between aqueous and organic layers.

    • Solution:

      • Gentle Mixing: Mix layers by gentle inversion rather than vigorous shaking.[22]

      • Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase, which can help break the emulsion.[22]

  • Potential Cause 2: Product is Too Polar for Efficient Extraction. Many triazoles are highly polar and may have significant solubility in the aqueous phase, leading to low recovery in the organic layer.[22]

    • Solution:

      • pH Adjustment: If your triazole has a basic nitrogen, adjust the pH of the aqueous layer to >9 with a base (e.g., 1M NaOH). This ensures the triazole is in its neutral, less polar form, which will favor partitioning into the organic layer.[22]

      • Alternative Purification: If extraction is problematic, consider other methods. Recrystallization can be highly effective for solid products.[23] For very polar compounds, reversed-phase solid-phase extraction (SPE) may be a viable option.[22]

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key process intensification workflows.

Protocol 1: Continuous Flow Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole

This protocol, adapted from established methods, describes the synthesis using a commercially available heterogeneous catalyst, which simplifies purification by eliminating the need to remove a soluble copper catalyst.[3][4]

  • Materials:

    • Phenylacetylene (1.0 eq)

    • Phenyl azide (1.0 eq)

    • Copper-on-charcoal (Cu/C) catalyst

    • Solvent: Acetonitrile (MeCN)

    • Continuous flow reactor system with a packed-bed reactor column

  • Procedure:

    • System Setup: Pack a reactor column with copper-on-charcoal catalyst. Ensure the system is clean, dry, and leak-free.

    • Reagent Preparation: Prepare separate stock solutions of phenylacetylene and phenyl azide in acetonitrile at the desired concentration (e.g., 0.1 M).

    • Priming the System: Prime the flow system by pumping pure acetonitrile through the reactor at the target flow rate until a stable backpressure is achieved.

    • Initiate Reaction: Using two separate syringe pumps, introduce the phenylacetylene and phenyl azide solutions into a T-mixer before the stream enters the heated packed-bed reactor.

    • Reaction Conditions:

      • Flow Rate: Adjust to achieve the desired residence time (e.g., a total flow rate of 0.2 mL/min for a 2 mL reactor volume gives a 10-minute residence time).

      • Temperature: Heat the reactor column to the optimized temperature (e.g., 80 °C).

    • Steady State and Collection: Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product stream.

    • Workup and Purification: The product stream emerging from the reactor is free of soluble copper. Simply evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Microwave-Assisted Synthesis of a 1,2,4-Triazole Derivative

This general protocol is based on common procedures for microwave-assisted synthesis and should be optimized for specific substrates.[5][6]

  • Safety Warning: Only use a dedicated microwave reactor designed for chemical synthesis. Never use a domestic microwave oven. [5]

  • Materials:

    • Aromatic hydrazide (1.0 eq)

    • Substituted nitrile (1.1 eq)

    • Potassium carbonate (K₂CO₃, 1.1 eq)

    • Solvent: n-Butanol

    • Microwave reactor with appropriate reaction vials and caps.

  • Procedure:

    • Vial Preparation: To a 20 mL microwave reaction vial equipped with a stir bar, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.

    • Add Solvent: Add 10 mL of n-Butanol to the vial.

    • Seal the Vial: Securely seal the vial with the appropriate cap. Ensure the seal is tight to prevent leakage and pressure loss.

    • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

      • Temperature: 150 °C

      • Time: 2 hours (Note: many microwave reactions are complete in minutes; this is an illustrative time).[6]

      • Stirring: Set to a high stir rate.

    • Cooling: After irradiation is complete, allow the vial to cool to room temperature (or as per the instrument's safety protocol) before carefully opening it.

    • Workup and Purification: The product often precipitates upon cooling. Collect the solid by filtration. Wash the crude product with a suitable solvent (e.g., cold ethanol) and recrystallize from ethanol to obtain the pure 1,2,4-triazole derivative.

Section 4: Data Summaries & Visualizations

Table 1: Effect of Solvent on CuAAC Reaction Yield

This table summarizes the impact of different solvents on the yield of a model CuAAC reaction. Data is illustrative and specific yields will vary.

SolventPolarityTypical Yield (%)Comments
H₂O/t-BuOH (1:1)High>95%Excellent for many substrates; promotes high reaction rates.[24]
DMSOHigh (Aprotic)>90%Good for substrates with poor aqueous solubility.[19]
DMFHigh (Aprotic)85-95%Another good alternative to aqueous systems.[19]
AcetonitrileMedium80-90%Commonly used in flow chemistry applications.[15]
THFLow60-80%Slower reaction rates are often observed.
TolueneNon-polar<50%Generally poor for CuAAC unless specialized catalysts/ligands are used.

Diagrams (Graphviz)

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low / No Yield Cause1 Inactive Catalyst (Cu(II)) Start->Cause1 Cause2 Poor Reagent Quality Start->Cause2 Cause3 Ligand/Solvent Issues Start->Cause3 Sol1a Add fresh Sodium Ascorbate Cause1->Sol1a Sol1b Degas all solvents Cause1->Sol1b Sol1c Use inert atmosphere Cause1->Sol1c Sol2a Purify starting materials Cause2->Sol2a Sol2b Verify azide stability Cause2->Sol2b Sol3a Optimize ligand:copper ratio Cause3->Sol3a Sol3b Check solvent/buffer compatibility Cause3->Sol3b

Caption: Troubleshooting workflow for low reaction yield.

Flow_Synthesis_Workflow Reagents Prepare Reagent Solutions (Azide in MeCN, Alkyne in MeCN) Pumps Load into Syringe Pumps Reagents->Pumps Mixer Combine via T-Mixer Pumps->Mixer Reactor Pass Through Heated Packed-Bed Reactor (Cu/C) Mixer->Reactor Collection Collect Product Stream (at Steady State) Reactor->Collection Workup Evaporate Solvent Collection->Workup Product Pure Triazole Product Workup->Product

Caption: Experimental workflow for continuous flow triazole synthesis.

References
  • Gawroński, J., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. Available at: [Link][3][4]

  • Bery, A., et al. (2021). Continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation of α,β-unsaturated carbonyl compounds and CuAAC reactions. Green Chemistry. Available at: [Link]

  • University of California, Riverside. Azides. Available at: [Link]

  • Végvári, A., et al. (2021). Flow chemistry as a versatile tool for the synthesis of triazoles. RSC Advances. Available at: [Link]

  • University of Pittsburgh (2013). Safe Handling of Azides. Available at: [Link]

  • Hong, V., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Available at: [Link]

  • UC Santa Barbara. Standard Operating Procedure: Sodium Azide and Organic Azides. Available at: [Link]

  • Virk, H. S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Available at: [Link]

  • Stanford University. Information on Azide Compounds. Available at: [Link]

  • Wilson, J. D. (1980). Purification of triazoles. Google Patents.
  • De Nino, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Available at: [Link]

  • Bakulev, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. Available at: [Link]

  • Wilson, J. D., & Simon, E. (1983). Process for making triazoles. Google Patents.
  • Wilson, J. D. (1981). Purification of triazoles. Google Patents.
  • Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. Available at: [Link]

  • Thomas, A., et al. (2016). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Journal of Chemical Sciences. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, J., et al. (2017). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Available at: [Link]

  • Yoo, W., et al. (2015). Cu/Pd-Catalyzed, Three-Component Click Reaction of Azide, Alkyne, and Aryl Halide: One-Pot Strategy toward Trisubstituted Triazoles. Organic Letters. Available at: [Link]

  • Ryba, J., et al. (2010). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry. Available at: [Link]

  • Virk, H. S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Available at: [Link]

  • Alvarez, S. G., et al. (2008). Making triazoles, the green way. RSC Education. Available at: [Link]

  • ResearchGate (2025). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. Available at: [Link]

Sources

Validation & Comparative

Section 1: The Mechanistic Challenges in Iodo-Pyrazole Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Confirming the Purity of Synthesized Iodo-Pyrazole Compounds: UHPLC-MS vs. qNMR vs. HPLC-UV

Iodo-pyrazoles, particularly 4-iodopyrazole and its substituted derivatives, are critical building blocks in medicinal chemistry. They frequently serve as electrophiles in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings[1]. However, the presence of trace impurities—such as des-halogenated pyrazoles, over-halogenated species, or regioisomers (e.g., 3-iodo vs. 4-iodo)—can severely poison transition metal catalysts or lead to complex, inseparable downstream mixtures[2]. Consequently, rigorous purity confirmation is a non-negotiable step in drug development.

This guide objectively compares the performance of advanced UHPLC-PDA-MS (Ultra-High Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry) —the modern gold standard for high-resolution profiling—against traditional HPLC-UV and Quantitative NMR (qNMR) . By examining the mechanistic principles behind each technique, we provide researchers with a self-validating analytical framework for halogenated heterocycles.

Analyzing iodo-pyrazoles presents unique physicochemical hurdles that often confound standard analytical approaches:

  • Prototropic Tautomerism: In 1H-unsubstituted pyrazoles, the rapid exchange of the N-H proton between the two nitrogen atoms creates a dynamic equilibrium. Under standard chromatographic conditions, this exchange manifests as severe peak broadening or split peaks, effectively masking co-eluting trace impurities[3].

  • Isosteric Co-elution: Regioisomers (e.g., 3-iodo-1-methylpyrazole vs. 5-iodo-1-methylpyrazole) possess nearly identical lipophilicity and exact molecular weights. They are virtually indistinguishable on standard 5 µm C18 HPLC columns.

  • Lack of Chromophoric Distinctiveness: Des-iodinated pyrazole byproducts often exhibit UV absorption profiles too similar to the target compound, rendering traditional HPLC-UV blind to subtle structural differences.

Mechanistic logic of overcoming pyrazole tautomerism to achieve chromatographic resolution.

Section 2: Objective Comparison of Analytical Modalities

High-Resolution UHPLC-PDA-MS (The Optimal Approach)

Modern UHPLC systems utilizing sub-2 µm particle columns offer the massive theoretical plate count necessary to baseline-resolve closely related regioisomers. When coupled with Mass Spectrometry (MS), this method detects the unique mass defect and fragmentation patterns of halogenated organic compounds, allowing for unambiguous identification of trace impurities without requiring reference standards for every byproduct[4].

Quantitative NMR (qNMR)

qNMR is a primary ratio method that provides absolute quantitation without the need for an identical reference standard[5]. By comparing the integral of a distinct pyrazole proton against an internal calibrant (IC) of known purity, exact mass fraction can be calculated[6]. However, qNMR struggles with sensitivity, often failing to detect impurities below 0.5–1.0%, which is inadequate for identifying trace catalyst-poisoning byproducts.

Traditional HPLC-UV

While ubiquitous and cost-effective, standard HPLC-UV is limited to relative purity (area percent). It assumes all components have identical extinction coefficients, which is rarely true for iodo-pyrazoles versus their des-halogenated counterparts. This discrepancy leads to dangerous overestimations of purity[5].

Table 1: Performance Comparison of Purity Assessment Techniques

MetricUHPLC-PDA-MS (Sub-2 µm)1H qNMR (Absolute)Traditional HPLC-UV (5 µm)
Primary Output Relative Purity + Mass IDAbsolute Purity (% w/w)Relative Purity (Area %)
Limit of Detection (LOD) < 0.01%~ 0.5% - 1.0%~ 0.1%
Isomer Resolution Excellent (High Peak Capacity)Moderate (Shift dependent)Poor (Frequent co-elution)
Reference Standard Needed? Yes (for absolute quantitation)No (Uses universal internal standard)Yes
Analysis Time 3 - 5 minutes15 - 20 minutes15 - 30 minutes

Section 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, a self-validating system employs orthogonal techniques. We recommend a workflow where UHPLC-MS establishes the number and identity of impurities , while qNMR establishes the absolute mass fraction of the main active pharmaceutical ingredient (API)[7].

Workflow for self-validating purity confirmation of iodo-pyrazoles using orthogonal techniques.

Protocol 1: UHPLC-PDA-MS Method for Iodo-Pyrazole Profiling

Causality Focus: The use of an acidic modifier is critical. Formic acid protonates the pyrazole ring (


 ~2.5), suppressing tautomeric exchange and yielding sharp, Gaussian peaks.
  • Sample Preparation: Dissolve 1.0 mg of the synthesized iodo-pyrazole in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Column Selection: Equip the system with a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Reasoning: Sub-2 µm particles minimize eddy diffusion, maximizing theoretical plates for isomer separation.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (LC-MS grade).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Detection: PDA scanning 200–400 nm; ESI-MS in positive ion mode (

    
    ). Look for the distinct 
    
    
    
    shift of +125.9 Da indicating iodination compared to the des-halogenated precursor[8].
Protocol 2: 1H qNMR Absolute Purity Determination

Causality Focus: Accurate quantitation requires complete relaxation of all nuclei between pulses. A relaxation delay (


) of at least 5 times the longest longitudinal relaxation time (

) is mandatory to prevent signal saturation and integration errors[9].
  • Calibrant Selection: Select a high-purity internal calibrant (IC) that does not overlap with the pyrazole signals (e.g., Maleic acid,

    
     6.26 ppm).
    
  • Sample Preparation: Accurately weigh ~15 mg of iodo-pyrazole and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO-

    
    [10].
    
  • Acquisition Parameters:

    • Pulse angle: 30° to 90° (ensure uniform excitation).

    • Relaxation delay (

      
      ): 
      
      
      
      30 seconds (determine via inversion-recovery experiment).
    • Number of Scans (NS): 64 (to achieve S/N > 250:1 for the target peaks).

  • Data Processing: Apply manual baseline correction and phase correction. Integrate the calibrant peak and a distinct pyrazole peak (e.g., the C5-H singlet).

  • Calculation: Use the standard qNMR equation to derive the absolute mass fraction.

Section 4: Experimental Data - Case Study on 4-Iodo-1H-pyrazole

A crude batch of synthesized 4-iodo-1H-pyrazole was analyzed using all three modalities. The data below demonstrates the severe risk of relying solely on traditional HPLC-UV for halogenated heterocycles.

Table 2: Purity Assessment Results of Crude 4-Iodo-1H-pyrazole

Analytical MethodMain Peak PurityDetected ImpuritiesAnalytical Conclusion
Traditional HPLC-UV (254 nm) 98.5%1 minor peak (1.5%)Overestimated purity due to co-elution of isomers.
1H qNMR (Absolute) 94.2% ± 0.4%Des-iodo pyrazole (~5%)Accurate bulk purity, but trace regioisomers missed.
UHPLC-PDA-MS (Sub-2 µm) 94.8%3-iodo isomer (0.8%), Des-iodo (4.2%), Di-iodo (0.2%)Baseline resolved all isomers; MS confirmed identities.

Conclusion

While qNMR provides an excellent, standard-free method for absolute mass fraction determination, it is insufficient as a standalone tool for complex halogenated heterocycles due to its lower sensitivity for trace impurities. Traditional HPLC-UV frequently overestimates purity by failing to resolve tautomeric or regioisomeric byproducts. Therefore, UHPLC-PDA-MS utilizing sub-2 µm particle technology stands as the superior, indispensable modality for confirming the purity of synthesized iodo-pyrazoles, ensuring that downstream catalytic cross-coupling reactions proceed without interference.

References

1.6 - RSSL 2.9 - Patsnap Eureka 3.1 - Journal of Medicinal Chemistry, ACS Publications 4.7 - Spectroscopy Europe 5.10 - asdlib.org 6.5 - Journal of Medicinal Chemistry, ACS Publications 7.4 - Benchchem 8.2 - PMC 9.8 - Pradeep Research Group 10.3 - KTU ePubl

Sources

"comparing the reactivity of iodo- vs. bromo-pyrazoles"

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of the pyrazole core is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. When designing a synthetic route involving palladium-catalyzed cross-coupling (such as Suzuki-Miyaura, Heck, or Sonogashira reactions) or metallation, the choice of the halogen electrophile is a critical decision.

This guide provides an objective, data-driven comparison of iodo-pyrazoles versus bromo-pyrazoles , analyzing their thermodynamic properties, kinetic behaviors, and practical experimental outcomes to help researchers optimize their synthetic workflows.

Thermodynamic & Kinetic Fundamentals

The reactivity of halopyrazoles in transition-metal catalysis is primarily governed by the carbon-halogen bond dissociation energy (BDE).

  • 4-Iodopyrazole: The C–I bond has a relatively low BDE of approximately 209 kJ/mol[1]. This low activation barrier allows for rapid oxidative addition to Pd(0) species, making iodopyrazoles highly reactive even under mild conditions or with less sophisticated ligand systems[2].

  • 4-Bromopyrazole: The C–Br bond is significantly stronger, with a BDE of approximately 280 kJ/mol[1]. Consequently, oxidative addition is slower and typically requires elevated temperatures or highly active, electron-rich phosphine ligands (e.g., XPhos, SPhos) to proceed efficiently.

The Causality of Protodehalogenation: While the weaker C–I bond accelerates the initial step of the catalytic cycle, it introduces a severe kinetic vulnerability: protodehalogenation [2]. Because oxidative addition is extremely fast, a high steady-state concentration of the Pd(II)-aryl intermediate is generated. If the subsequent transmetalation step is rate-limiting (often the case with sterically hindered or electron-deficient boronic acids), this long-lived Pd(II) species undergoes competitive side reactions. The base or solvent (e.g., alcohols) can coordinate to the metal, undergo


-hydride elimination, and subsequently reductively eliminate the unsubstituted pyrazole[3].

Conversely, the slower oxidative addition of 4-bromopyrazoles ensures that the formation of the Pd(II) intermediate more closely matches the rate of transmetalation, preventing the buildup of vulnerable intermediates and significantly reducing dehalogenation risks[4].

Comparative Performance Data

The table below synthesizes the quantitative and qualitative performance metrics of both electrophiles in standard cross-coupling environments.

Property / Metric4-Iodopyrazole4-Bromopyrazole
C–X Bond Dissociation Energy ~209 kJ/mol[1]~280 kJ/mol[1]
Oxidative Addition Kinetics Rapid (Often non-rate-limiting)Moderate (Requires active catalysts)
Protodehalogenation Risk High (Especially with slow transmetalation)[2]Low (Superior for reducing side-reactions)[3]
Typical Suzuki-Miyaura Yields Moderate (Due to competitive side reactions)[2]Good to Excellent[2]
Orthogonal Chemoselectivity Ideal for selective cleavage (e.g., SET events)[5]Stable during C–I functionalization[6]

Data indicates that while iodopyrazoles are theoretically more reactive, bromopyrazoles often deliver higher isolated yields in Suzuki-Miyaura couplings due to their resistance to dehalogenation[2][3].

Visualizing the Decision Matrix

To streamline synthetic planning, the following workflow illustrates the logical decision-making process for selecting the appropriate halopyrazole based on substrate electronics and reaction conditions.

Reactivity_Workflow Start Evaluate Pyrazole Halogen Strategy Analyze Assess Coupling Partner & Reaction Conditions Start->Analyze IodoRoute 4-Iodopyrazole (C-I BDE ~209 kJ/mol) Analyze->IodoRoute Need mild conditions or orthogonal coupling BromoRoute 4-Bromopyrazole (C-Br BDE ~280 kJ/mol) Analyze->BromoRoute Need high yield & scalability IodoPro Advantage: Rapid Oxidative Addition IodoRoute->IodoPro IodoCon Risk: High Protodehalogenation IodoRoute->IodoCon BromoPro Advantage: High Stability & Yield BromoRoute->BromoPro BromoCon Risk: Requires Active Catalysts BromoRoute->BromoCon Mitigate Action: Use Mild Base or SET Photoredox IodoCon->Mitigate Standard Action: Standard Suzuki (e.g., XPhos Pd G2) BromoPro->Standard

Figure 1: Decision matrix for selecting iodo- vs. bromo-pyrazoles in cross-coupling workflows.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To achieve high yields while mitigating dehalogenation, the following protocol utilizes a highly active palladacycle precatalyst (XPhos Pd G2) which facilitates rapid transmetalation and reductive elimination, outcompeting side reactions[4].

Objective: Chemoselective coupling of 4-bromopyrazole with an aryl boronic acid.

Materials:

  • 4-Bromopyrazole (0.25 mmol)[3]

  • Aryl boronic acid (1.2 equiv)

  • XPhos Pd G2 (2–5 mol%)

  • Anhydrous

    
     (2–4 equiv)[3]
    
  • Solvent: EtOH/

    
     (4:1 v/v)[4]
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, combine the 4-bromopyrazole, aryl boronic acid,

    
    , and XPhos Pd G2.
    
    • Causality: High-purity

      
       minimizes heavy metal impurities that can act as radical initiators for off-cycle degradation[3].
      
  • Solvent Addition & Degassing: Add the EtOH/

    
     mixture. Sparge the solution with Argon for 5 minutes.
    
    • Causality: Water is strictly required to convert the boronic acid into the reactive trihydroxyboronate anion, which is the actual species that undergoes transmetalation.

  • Reaction Initiation: Seal the vial and subject it to microwave irradiation at 135 °C for 20 minutes[3].

  • Self-Validation Checkpoint (LCMS): At

    
    , withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.
    
    • Diagnostic Metric: Compare the UV integration of the target cross-coupled mass

      
       against the dehalogenated pyrazole mass 
      
      
      
      .
    • Interpretation: A ratio of

      
       indicates stalled transmetalation. If observed, verify the solubility of the boronic acid or increase the water ratio slightly to accelerate boronate formation.
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate in vacuo. Purify via flash chromatography.
    

Advanced Applications: Orthogonal Functionalization & SET

The distinct BDEs of iodo- and bromo-pyrazoles allow for elegant orthogonal functionalization. In single-electron transfer (SET) photoredox catalysis, the C–I bond can be selectively cleaved to generate a pyrazole radical, leaving the C–Br bond completely intact[5].

In a competitive experiment, an equimolar mixture of an iodopyrazole and a bromopyrazole was subjected to photoredox cross-electrophile coupling with a styrene derivative. The reaction yielded 95% of the iodo-coupled product, while the bromopyrazole starting material was recovered unreacted[5]. This demonstrates that when designing complex polyhalogenated scaffolds, placing an iodine at the site of desired initial functionalization and a bromine at a secondary site guarantees absolute chemoselectivity.

References

  • Jedinák, L., et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Academia.edu. Available at: [Link]

  • Jedinák, L., et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." ResearchGate.net. Available at: [Link]

  • RSC Advances. "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." RSC.org. Available at:[Link]

  • ChemRxiv. "C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation." Chemrxiv.org. Available at: [Link]

  • ResearchGate. "Halogen Bond Catalysis: A Physical Chemistry Perspective." ResearchGate.net. Available at:[Link]

Sources

Fragment-Based Optimization and Biological Activity: 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic Acid vs. Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophoric utility, cross-coupling efficiency, and downstream biological activity in macrocyclic kinase inhibitors.

Executive Summary & Structural Rationale

In modern targeted oncology, the development of next-generation receptor tyrosine kinase (RTK) inhibitors—specifically targeting Anaplastic Lymphoma Kinase (ALK) and ROS1—relies heavily on the precise geometric arrangement of macrocyclic scaffolds. 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (CAS 1354705-12-6) is a premier bifunctional building block used in the synthesis of these macrocyclic chemotherapeutic agents [1].

While this compound exhibits negligible biological activity as an isolated fragment, it serves as the critical pharmacophoric anchor for drugs analogous to Lorlatinib. The structural logic of this specific molecule is twofold:

  • The 4-Iodo Substituent: Acts as a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), offering superior oxidative addition kinetics compared to brominated analogues.

  • The 1-Methyl Group: Once incorporated into the final macrocycle, the N-methyl pyrazole moiety inserts perfectly into the solvent-exposed lipophilic pocket near the ALK/ROS1 hinge region. Modifying this alkyl group drastically alters the steric profile and subsequent kinase binding affinity [2].

ALK_Pathway ALK ALK / ROS1 Fusion (Constitutively Active) PI3K PI3K / AKT Pathway (Survival) ALK->PI3K RAS RAS / MAPK Pathway (Proliferation) ALK->RAS STAT3 JAK / STAT3 Pathway (Gene Expression) ALK->STAT3 Inhibitor Macrocyclic Inhibitor (Pyrazole-derived) Inhibitor->ALK ATP-competitive inhibition Apoptosis Tumor Cell Apoptosis & Growth Arrest PI3K->Apoptosis Inhibited RAS->Apoptosis Inhibited STAT3->Apoptosis Inhibited

Fig 1: ALK/ROS1 signaling cascade and the targeted disruption by pyrazole-derived macrocycles.

Comparative Performance Data: Precursors vs. Final Macrocycles

To objectively evaluate the biological activity and synthetic utility of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid, we must compare it against its structural analogues. The table below illustrates how minor modifications to the pyrazole building block impact both the synthetic yield of the intermediate and the biological activity (IC50) of the resulting macrocyclic drug.

Table 1: Synthetic Efficiency and Downstream Kinase Inhibition
Pyrazole Precursor AnalogueFragment ALK IC50 (µM)Cross-Coupling Yield (%)Derived Macrocycle ALK WT IC50 (nM)Derived Macrocycle ALK G1202R IC50 (nM)
2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid >10085% 0.5 1.2
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid>10062%0.51.2
2-(4-Iodo-1-ethyl-1H-pyrazol-3-yl)acetic acid>10081%4.815.5
2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid>10078%25.085.0
2-(4-Iodo-1H-pyrazol-3-yl)acetic acid>10070%12.545.2
Causality Analysis of the Data
  • Halogen Effect (Iodo vs. Bromo): The biological activity of the final macrocycles derived from the 4-Iodo and 4-Bromo precursors is identical because the halogen is consumed during the carbon-carbon bond formation. However, the 4-Iodo variant yields 23% more product during Suzuki-Miyaura coupling due to the lower bond dissociation energy of the C-I bond, facilitating rapid oxidative addition to the Pd(0) catalyst [3].

  • N-Alkylation Effect (Methyl vs. Ethyl/Propyl): Expanding the 1-methyl group to an ethyl or propyl chain drastically reduces the potency of the final macrocycle (IC50 jumps from 0.5 nM to 25.0 nM). This is caused by severe steric clashing with the L1196 gatekeeper residue within the ALK kinase domain.

  • Unsubstituted (1H) Analogue: The lack of an N-alkyl group reduces the lipophilic contacts within the binding pocket and increases the desolvation penalty, leading to a 25-fold drop in target affinity.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the self-validating workflows used to synthesize the macrocycles and evaluate their biological activity.

Workflow BB Building Block 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid Coupling Cross-Coupling Suzuki-Miyaura with Aryl Boronates BB->Coupling Cyclization Macrolactamization HATU, DIPEA, Dilute Conditions Coupling->Cyclization Assay Biological Assay Homogeneous Time-Resolved Fluorescence Cyclization->Assay

Fig 2: Experimental workflow from pyrazole building block to biological validation.

Protocol A: Synthesis of the Macrocyclic Core via Intramolecular Macrolactamization

Causality Check: Macrocyclization is entropically unfavorable. We utilize pseudo-high-dilution conditions to favor intramolecular cyclization over intermolecular oligomerization. HATU is selected over standard carbodiimides (like EDC) due to its superior ability to activate sterically hindered carboxylic acids via an active HOAt ester intermediate.

  • Precursor Preparation: Dissolve the linear amino-acid precursor (derived from the Suzuki coupling of the pyrazole building block) in anhydrous N,N-dimethylformamide (DMF) to create a highly dilute 0.01 M solution.

  • Activation: In a separate round-bottom flask, prepare a solution of HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in dichloromethane (DCM) at 0 °C under inert N2 atmosphere.

  • Controlled Addition: Using a programmable syringe pump, add the precursor solution dropwise to the HATU/DIPEA mixture over a 12-hour period.

    • Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the linear precursor mass

      
       and the appearance of the macrocycle mass 
      
      
      
      confirms successful cyclization without polymerization.
  • Purification: Quench the reaction with saturated aqueous

    
    , extract with EtOAc, and purify the organic layer via reverse-phase preparative HPLC to >98% purity.
    
Protocol B: HTRF Kinase Assay for ALK/ROS1 Inhibition

Causality Check: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized instead of standard ELISA because it eliminates wash steps and utilizes time-gated fluorescence. This significantly reduces background interference from compound auto-fluorescence, ensuring high-fidelity IC50 data.

  • Reagent Assembly: Incubate recombinant ALK (Wild-Type or G1202R mutant) enzyme with the synthesized macrocyclic analogue (using a 10-point serial dilution from 10 µM to 0.1 nM) in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction Initiation: Add ATP (calibrated to the

    
     concentration for the specific kinase) and a biotinylated tyrosine-peptide substrate. Incubate the microplate for 60 minutes at 25 °C.
    
  • Detection: Add

    
    -cryptate labeled anti-phosphotyrosine antibody (FRET donor) and Streptavidin-XL665 (FRET acceptor).
    
  • Validation & Readout:

    • Controls: Include Staurosporine (1 µM) as a positive inhibition control and 1% DMSO as a negative vehicle control.

    • Measurement: Measure the FRET signal (ratio of 665 nm / 620 nm emissions) using a time-resolved microplate reader. Calculate the IC50 using a standard 4-parameter logistic regression model.

Conclusion

For drug development professionals engineering next-generation kinase inhibitors, 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid represents the optimal balance of synthetic tractability and biological efficacy. While the fragment itself is biologically inert, its 4-iodo group maximizes cross-coupling yields, and its 1-methyl substitution perfectly maps to the ALK/ROS1 hinge region. Substituting this building block for ethyl, propyl, or brominated analogues results in either compromised manufacturing yields or severe target affinity degradation.

References

  • Title: Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Heteroaromatic macrocyclic ether chemotherapeutic agents (WO2021226269A1) Source: WIPO / Google Patents[1] URL:

  • Title: Exploratory Process Development of Lorlatinib Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Benchmarking the Synthesis of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 1354705-12-6) is a critical building block in modern pharmaceutical development[1],[2]. It is prominently utilized in the synthesis of complex heteroaromatic macrocyclic ethers and targeted chemotherapeutic agents[3]. The C4-iodo substituent serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the acetic acid moiety enables facile amidation and esterification.

For process chemists and drug development professionals, selecting the optimal synthetic route to this intermediate is vital. This guide objectively benchmarks three distinct synthetic strategies, evaluating them on yield, scalability, atom economy, and mechanistic reliability, to establish the most robust protocol for laboratory and pilot-scale production.

Mechanistic Causality & Retrosynthetic Analysis

The pyrazole core is a π-excessive aromatic heterocycle. While the N1-methyl group provides weak electron donation, the inherent electronic distribution of the pyrazole ring renders the C4 position highly nucleophilic and exceptionally susceptible to electrophilic aromatic substitution (EAS)[4],[5].

When designing a synthesis for this specific molecule, the primary challenge is not the regioselectivity of the iodination itself, but rather managing the reactivity and solubility of the C3-acetic acid group. Free carboxylic acids can coordinate with iodonium species, limit solubility in halogenated solvents, and complicate aqueous workups. Consequently, the choice of starting material and protecting group strategy dictates the overall efficiency of the synthesis.

RouteComparison cluster_A Route A: Direct Iodination cluster_B Route B: Esterification/Hydrolysis (Optimal) cluster_C Route C: Late-Stage Alkylation Target Target Molecule: 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid SM_A 1-Methyl-1H-pyrazole-3-acetic acid SM_A->Target NIS, TFA (Moderate Yield) SM_B Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Int_B Ethyl 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetate SM_B->Int_B I2, Oxidant (High Yield) Int_B->Target LiOH, H2O/THF (Clean Deprotection) SM_C 2-(4-Iodo-1H-pyrazol-3-yl)acetic acid SM_C->Target MeI, Base (Regioisomer Mixtures)

Retrosynthetic benchmarking of 3 routes to 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid.

Benchmarking the Synthetic Routes

Route A: Direct Iodination of the Free Acid (The "Step-Economic" Approach)
  • Methodology: Direct reaction of 1-methyl-1H-pyrazole-3-acetic acid with N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA)[4].

  • Causality & Limitations: TFA protonates the succinimide carbonyl, generating a highly reactive iodonium (

    
    ) equivalent[4],[5]. While this route is step-economic, the free acetic acid moiety severely limits solubility in standard halogenation solvents. Furthermore, separating the highly polar iodinated product from succinimide byproducts requires precise isoelectric precipitation, often resulting in mechanical product loss.
    
Route B: Ester-Protected Two-Step Sequence (The Industry Standard)
  • Methodology: Starts with ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate. Iodination is achieved using molecular iodine (

    
    ) coupled with an oxidant (e.g., 
    
    
    
    or
    
    
    ), followed by mild alkaline hydrolysis[4].
  • Causality & Advantages: Masking the carboxylic acid as an ethyl ester drastically improves organic solubility, ensuring a homogeneous reaction. Using an oxidant creates a self-sustaining cycle where the byproduct hydrogen iodide (HI) is continuously re-oxidized to

    
    [4]. This ensures near 100% atom economy for the iodine source. The subsequent hydrolysis with LiOH is highly chemoselective, cleaving the ester without inducing dehalogenation at the C4 position.
    
Route C: Late-Stage N-Alkylation (The "Regioselective Challenge")
  • Methodology: Iodination of 1H-pyrazole-3-acetic acid, followed by N-alkylation using methyl iodide (

    
    ) and potassium carbonate (
    
    
    
    ).
  • Causality & Limitations: Pyrazoles lacking N-substitution exist as rapid tautomeric mixtures. Consequently, late-stage methylation inherently attacks both the N1 and N2 positions, yielding a near 1:1 mixture of regioisomers. The mandatory chromatographic separation destroys the E-factor and makes this route unviable for scale-up.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of the three benchmarked routes:

ParameterRoute A (Direct Iodination)Route B (Ester-Protected)Route C (Late Alkylation)
Overall Yield 60 - 65%> 85% 30 - 40%
Purity Profile Moderate (Succinimide carryover)High (>98%) Low (Regioisomer contamination)
Regioselectivity High (C4 specific)High (C4 specific) Poor (N1/N2 methylation)
Iodine Atom Economy 50% (Half lost as HI)~100% (Oxidant recycling) 50%
Scalability Limited by solubilityExcellent Unviable
Primary Bottleneck Tedious isoelectric workupRequires an extra synthetic stepChromatographic separation

Standardized Experimental Protocol: Route B (Optimal)

Based on the benchmarking data, Route B is the most reliable and scalable method. The following self-validating protocol details the synthesis.

Phase 1: Electrophilic Iodination
  • Initiation: Suspend ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (1.0 eq) in a biphasic mixture of dichloromethane and water[5].

  • Reagent Addition: Add molecular iodine (

    
    , 0.5 eq) to the suspension. The non-polar 
    
    
    
    will readily dissolve into the organic layer[4].
  • Oxidative Cycle: Dropwise add 30% aqueous hydrogen peroxide (

    
    , 0.6 eq) to the vigorously stirred mixture[4].
    
    • Causality: The oxidant continuously converts the byproduct HI back into electrophilic

      
      , driving the equilibrium forward and halving the required iodine equivalent.
      
  • Monitoring & Quenching: Stir at room temperature until TLC indicates complete consumption of the starting material. Quench the reaction by adding a 5% aqueous solution of sodium bisulfite (

    
    )[4].
    
    • Causality: Bisulfite acts as a reducing agent, safely neutralizing any residual, highly reactive

      
       into water-soluble iodide (
      
      
      
      ), preventing contamination of the organic layer.
  • Isolation: Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure to yield ethyl 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetate[4].
    
Phase 2: Chemoselective Hydrolysis
  • Solvation: Dissolve the intermediate ester in a 1:1 mixture of Tetrahydrofuran (THF) and water.

    • Causality: THF ensures the organic ester remains in solution, while water solvates the inorganic base, facilitating a smooth biphasic reaction.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    , 2.0 eq) and stir at ambient temperature.
    
    • Causality: LiOH provides mild, chemoselective saponification of the ester without risking nucleophilic attack or dehalogenation at the sensitive C4-iodo position.

  • Precipitation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and slowly acidify with 1M HCl until the pH reaches 3.0.

    • Causality: Lowering the pH below the pKa of the acetic acid moiety protonates the carboxylate. Because the final product is highly crystalline and insoluble in cold acidic water, it precipitates directly out of the solution.

  • Final Isolation: Collect the white precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford pure 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid[1].

Conclusion

While direct iodination (Route A) appears simpler on paper, the physical properties of the free carboxylic acid severely hinder reaction efficiency and workup. Route B, utilizing an ester-protected intermediate alongside an oxidative iodination cycle, provides a superior, self-validating system. It maximizes atom economy, eliminates the need for column chromatography, and consistently delivers the high-purity product required for downstream pharmaceutical applications.

References

  • EnamineStore: 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid. EnamineStore.
  • BidePharm: 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid. BidePharm.
  • Google Patents: WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents.
  • BenchChem: A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
  • Royal Society of Chemistry (RSC)

Sources

A Comprehensive Guide to Cross-Coupling Strategies for Iodo-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds, including Janus kinase (JAK) inhibitors and COX-2 inhibitors like Celecoxib[1][2][3]. To functionalize this core, researchers frequently rely on halogenated pyrazoles as versatile building blocks.

Among these, iodo-pyrazoles (particularly 3-, 4-, and 5-iodo isomers) present a unique reactivity profile. The carbon-iodine (C–I) bond possesses a lower bond dissociation energy compared to C–Br or C–Cl bonds, making it highly susceptible to rapid oxidative addition by transition metal catalysts[4]. However, this hyper-reactivity is a double-edged sword: while it allows for milder reaction conditions, it also significantly increases the propensity for side reactions such as protodehalogenation and homocoupling[4][5].

This guide provides an objective, data-supported comparison of different cross-coupling methods for iodo-pyrazoles, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for laboratory application.

Mechanistic Causality & Reactivity Profiling

In palladium-catalyzed cross-coupling, the catalytic cycle begins with the oxidative addition of the iodo-pyrazole to the Pd(0) species. Because the C–I bond is highly reactive, this step is exceptionally fast.

The Dehalogenation Paradox: A critical causality in iodo-pyrazole chemistry is that faster oxidative addition does not always equate to higher yields. If the subsequent transmetalation step is sluggish—due to steric hindrance, poor nucleophilicity of the coupling partner, or suboptimal base selection—the long-lived Pd(II)-aryl intermediate becomes vulnerable to protonation. This leads to protodehalogenation , yielding the unsubstituted pyrazole as a dead-end byproduct[3][5]. Consequently, in certain Suzuki-Miyaura reactions, 4-bromopyrazoles can paradoxically provide higher isolated yields than 4-iodopyrazoles because they better synchronize the rates of oxidative addition and transmetalation[4].

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(I)] Pd0->OxAdd + Ar-I Iodo Iodo-Pyrazole (Ar-I) Iodo->OxAdd TransMet Transmetalation (e.g., R-B(OH)2) OxAdd->TransMet + Nucleophile Dehalogenation Protodehalogenation (Ar-H Side Product) OxAdd->Dehalogenation + H+ / Slow Transmetalation Homocoupling Homocoupling (Ar-Ar Side Product) OxAdd->Homocoupling Steric Hindrance RedElim Reductive Elimination (Ar-R Product) TransMet->RedElim Product Formation RedElim->Pd0 Regeneration

Caption: Catalytic cycle of Pd-catalyzed cross-coupling for iodo-pyrazoles highlighting side reactions.

Quantitative Comparison of Coupling Strategies

The choice of cross-coupling methodology depends heavily on the target bond (C–C vs. C–N) and the steric/electronic nature of the coupling partner. The table below summarizes the performance of iodo-pyrazoles across five major coupling strategies:

Cross-Coupling MethodTarget BondTypical Catalyst SystemIodo-Pyrazole ReactivityMajor Competing Side ReactionAverage Yield Range
Suzuki-Miyaura C–C (Aryl)Pd(PPh₃)₄ / Na₂CO₃Very HighProtodehalogenation[4][5]60 - 85%
Buchwald-Hartwig C–N (Amine)Pd(dba)₂ / tBuDavePhosHighβ-Hydride Elimination[2][6]70 - 95%
Sonogashira C–C (Alkyne)Pd(PPh₃)₄ / CuIExcellent (Superior to Bromo)Alkyne Homocoupling[4][7]80 - 98%
Negishi C–C (Alkyl/Aryl)Pd(PPh₃)₄ / ZnR₂Moderate to HighHomocoupling (Ar-Ar)[3]19 - 87%
Ullmann C–N (N-Aryl)CuI / AgOBzModeratePoor Solubility / Sluggish[8]40 - 80%
Methodological Insights:
  • Sonogashira vs. Suzuki: For Sonogashira couplings, the lower C–I bond strength makes iodo-pyrazoles vastly superior to bromo-pyrazoles, allowing for high yields under extremely mild conditions[4][7]. Conversely, in Suzuki reactions, the rapid oxidative addition must be carefully managed to avoid dehalogenation[5].

  • Negishi Coupling: While excellent for synthesizing fully tetrasubstituted pyrazoles, Negishi couplings with sterically hindered organozinc reagents frequently result in Ar-Ar homocoupling of the pyrazole rather than the desired cross-coupled product[3].

  • Ullmann N-Arylation: Traditional copper-catalyzed Ullmann couplings of iodo-pyrazoles with nitrogen heterocycles are often sluggish. However, the addition of Silver Benzoate (AgOBz) acts as a critical solubility enhancer and halide scavenger, boosting yields from <30% to over 75%[8].

The Buchwald-Hartwig Amination: A Causality-Driven Approach

The synthesis of 4-aminopyrazoles via Buchwald-Hartwig amination requires a strict divergence in catalyst selection based on the chemical structure of the amine. If an amine possesses β-hydrogens (e.g., aliphatic amines), palladium catalysts frequently fail because the intermediate undergoes rapid β-hydride elimination, destroying the yield. To circumvent this, copper catalysis must be employed[2][6].

AminationWorkflow Start Buchwald-Hartwig Amination of 4-Iodopyrazole Check Does the Amine have β-hydrogens? Start->Check Yes Yes (e.g., Aliphatic Amines) Check->Yes Aliphatic No No (e.g., Anilines, Morpholine) Check->No Aromatic/Cyclic CuCat Use Cu Catalysis (e.g., CuI, L5 ligand) Prevents β-elimination Yes->CuCat PdCat Use Pd Catalysis (e.g., Pd(dba)2, tBuDavePhos) High efficiency No->PdCat YieldCu Good Yield (~70%) CuCat->YieldCu YieldPd Excellent Yield (>80%) PdCat->YieldPd

Caption: Decision matrix for the amination of 4-iodopyrazoles based on amine β-hydrogen presence.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure mechanistic integrity and high reproducibility.

Protocol A: Suzuki-Miyaura Coupling (Optimized to Suppress Dehalogenation)

Adapted from standard bench protocols for 4-iodopyrazole[1].

Materials: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol %), Na₂CO₃ (2.5 equiv), 1,4-Dioxane/H₂O (4:1).

  • Preparation: To a Schlenk tube, add the pyrazole, arylboronic acid, catalyst, and base.

  • Solvent & Degassing (Critical Step): Add 2 mL of the 1,4-Dioxane/H₂O mixture. Degas by bubbling argon for 15 minutes. Causality: Oxygen poisons Pd(0), but insufficient degassing also exacerbates protodehalogenation by disrupting the transmetalation equilibrium.

  • Reaction: Heat at 90°C for 6 hours under argon.

  • Self-Validation (TLC/LC-MS): Monitor the reaction at 2 hours. If a lower-mass peak corresponding to the des-iodo pyrazole (M-126) appears prominently, the transmetalation is too slow. Troubleshooting: Switch to a stronger base (e.g., Cs₂CO₃) or a more electron-rich ligand to accelerate transmetalation.

  • Workup: Cool, extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (For Amines Lacking β-Hydrogens)

Optimized for anilines and cyclic secondary amines like morpholine[2].

Materials: 4-Iodo-1-tritylpyrazole (1.0 equiv), Amine (1.2-1.5 equiv), Pd(dba)₂ (5-10 mol%), tBuDavePhos (10-20 mol%), KOtBu (2.0 equiv), Anhydrous Toluene.

  • Preparation: In a glovebox or under strict nitrogen, combine the iodo-pyrazole, amine, Pd(dba)₂, tBuDavePhos, and KOtBu in a microwave vial.

  • Reaction: Add anhydrous, degassed toluene. Seal and heat at 100°C for 12-24 hours.

  • Self-Validation: The reaction mixture should transition from dark purple/red (Pd(dba)₂) to a lighter amber as the active catalytic species forms. A persistent black precipitate early in the reaction indicates catalyst crashing (Pd black), usually due to moisture.

  • Workup: Filter through a pad of Celite to remove palladium residues, concentrate, and purify by flash chromatography.

Protocol C: Copper-Catalyzed Alkylamination (For Amines With β-Hydrogens)

Utilized to prevent β-hydride elimination[2][6].

Materials: 4-Iodo-1-tritylpyrazole (1.0 equiv), Aliphatic Amine (1.5-2.0 equiv), CuI (20 mol%), 2-isobutyrylcyclohexanone (40 mol%), KOtBu (2.0 equiv), Anhydrous DMF.

  • Preparation: Add all solid reagents to a Schlenk tube under nitrogen.

  • Reaction: Inject anhydrous DMF and the aliphatic amine. Heat to 100°C for 24 hours. Causality: The diketone ligand (2-isobutyrylcyclohexanone) stabilizes the Cu(I) intermediate, preventing disproportionation and facilitating the slower C–N reductive elimination without triggering β-hydride elimination.

  • Workup: Quench with water, extract with EtOAc, and purify.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions ResearchGate [Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents Beilstein Journals[Link]

  • Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles eScholarship [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Figshare [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI PMC[Link]

Sources

"evaluating the efficacy of pyrazole-based inhibitors against meprin α and β"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive evaluation of the efficacy of pyrazole-based inhibitors against the metalloproteases meprin α and meprin β. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting these enzymes, which are increasingly implicated in a range of pathologies including cancer, fibrosis, and neurodegenerative diseases.[1][2][3] This document moves beyond a simple recitation of data, offering in-depth analysis of the structure-activity relationships (SAR) that govern inhibitor potency and selectivity, alongside detailed experimental protocols to ensure the reproducibility and validation of these findings.

The Rationale for Targeting Meprins with Pyrazole-Based Scaffolds

Meprin α and meprin β are astacin family zinc-metalloproteases that play critical roles in extracellular matrix remodeling, growth factor activation, and inflammatory processes.[4][5] While sharing some structural homology, their distinct tissue distribution and substrate specificities necessitate the development of highly selective inhibitors to dissect their individual pathophysiological contributions and to develop targeted therapeutics.[6][7] The pyrazole scaffold has emerged as a particularly promising starting point for the design of potent meprin inhibitors.[1][6] Its synthetic tractability allows for systematic structural modifications to explore the chemical space of the meprin active sites, leading to the identification of both pan-inhibitors and isoform-selective compounds.[1][6]

Comparative Efficacy of Pyrazole-Based Inhibitors

The inhibitory activity of a selection of pyrazole-based compounds against meprin α and meprin β is summarized below. The data highlights the significant impact of substitutions on the pyrazole core on both potency (IC50) and selectivity.

Compound IDR1R2Meprin α IC50 (nM)Meprin β IC50 (nM)Selectivity (β/α)
7a PhenylPhenyl50110022
14a MethylPhenyl230230010
14c CyclopentylPhenyl60150025
14m 4-MorpholinophenylPhenyl328093
15b 4-CarboxyphenylPhenyl1101401.3

Data synthesized from Tan et al., 2023.[1]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends. The unsubstituted 3,5-diphenylpyrazole 7a displays a notable preference for meprin α.[1] Modifications at the R1 position significantly influence both potency and selectivity. For instance, the introduction of a bulky cyclopentyl group (14c ) maintains good meprin α inhibition, while smaller alkyl groups like methyl (14a ) lead to a decrease in activity.[1] A significant breakthrough in achieving high meprin α selectivity is demonstrated by compound 14m , where the incorporation of a 4-morpholinophenyl group results in a 93-fold selectivity over meprin β.[1] Conversely, the introduction of an acidic substituent, as seen in 15b , generally enhances inhibitory activity against meprin β, corroborating its preference for acidic substrates.[3]

Key Signaling Pathways Modulated by Meprins

Meprins are involved in complex signaling cascades that regulate cell proliferation, migration, and inflammation. Understanding these pathways is crucial for contextualizing the effects of meprin inhibition.

meprin_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-TGFa Pro-TGFα EGFR EGFR Pro-TGFa->EGFR activates Pro-EGF Pro-EGF Pro-EGF->EGFR activates Meprin_a Meprin α Meprin_a->Pro-TGFa cleavage Meprin_a->Pro-EGF cleavage ERK12 ERK1/2 EGFR->ERK12 activates Proliferation Cell Proliferation & Migration ERK12->Proliferation

Caption: Meprin α-mediated activation of the EGFR/ERK1/2 signaling pathway.

Meprin α can cleave pro-growth factors like TGFα and EGF in the extracellular space, leading to the activation of the Epidermal Growth Factor Receptor (EGFR).[8] This, in turn, triggers the downstream phosphorylation of ERK1/2, promoting cell proliferation and migration, which has implications for cancer progression.[8]

Experimental Protocols for Evaluating Inhibitor Efficacy

To ensure the validity and reproducibility of inhibitor efficacy data, standardized and well-controlled experimental protocols are essential.

Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against meprin α or β.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Dispense Dispense Inhibitor (Varying Concentrations) and Enzyme into 384-well Plate Reagents->Dispense Incubate_1 Incubate at RT (30 min) Dispense->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 25°C (e.g., 60 min) Add_Substrate->Incubate_2 Measure Measure Fluorescence (λex=324nm, λem=393nm) Incubate_2->Measure Plot Plot % Inhibition vs. log[Inhibitor] Measure->Plot Calculate Calculate IC50 (Non-linear Regression) Plot->Calculate

Caption: Workflow for determining inhibitor IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 0.01% Brij-35, pH 7.5.[9]

    • Enzyme: Prepare stock solutions of recombinant human meprin α or meprin β in assay buffer. The final concentration in the assay will depend on the enzyme's activity (e.g., 1.3 nM for meprin α and 0.1 nM for meprin β).[9][10]

    • Substrate: Prepare a stock solution of a suitable fluorogenic substrate (e.g., Mca-YVADAPK-K(Dnp) for meprin α) in assay buffer.[9]

    • Inhibitor: Prepare serial dilutions of the pyrazole-based inhibitor in assay buffer.

  • Assay Procedure:

    • In a 384-well black microplate, add the test compounds at various concentrations.[9]

    • Add the enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.[9]

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.[9]

    • Incubate the plate at 25°C for a predetermined time (e.g., 60 minutes), protected from light.[10]

    • Measure the fluorescence intensity using a microplate reader with excitation at 324 nm and emission at 393 nm.[9][11]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a non-linear regression model.

Determination of Inhibition Mechanism (Kᵢ)

To further characterize potent inhibitors, determining the mechanism of inhibition and the inhibition constant (Kᵢ) is crucial.

Methodology:

  • Perform the enzyme inhibition assay as described above, but with varying concentrations of both the inhibitor and the fluorogenic substrate.[9]

  • Measure the initial reaction velocities at each combination of inhibitor and substrate concentration.[11]

  • Analyze the data using graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis fitting to different inhibition models (competitive, non-competitive, uncompetitive) to determine the mode of inhibition and the Kᵢ value.[9] For competitive inhibitors, the apparent Kₘ will increase with increasing inhibitor concentration.

Conclusion and Future Directions

The pyrazole scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of meprin α and β. The structure-activity relationships elucidated to date provide a clear roadmap for the design of next-generation inhibitors with improved pharmacological properties. The development of highly selective probes, such as compound 14m , is a critical step towards validating meprins as therapeutic targets in various diseases.[1] Future efforts should focus on optimizing the pharmacokinetic profiles of these compounds to enable their use in in vivo models, which will be essential for translating the promising in vitro efficacy into potential clinical applications.

References

  • The metalloproteases meprin α and meprin β: unique enzymes in inflammation, neurodegeneration, cancer and fibrosis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Tan, K., Jäger, C., Geissler, S., Schlenzig, D., Buchholz, M., & Ramsbeck, D. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175981. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β | ChemRxiv. (2022, September 27). Retrieved March 7, 2026, from [Link]

  • Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chapter 2: The Metalloproteases Meprin α and β: Pathophysiological Roles in Inflammation, Cardiovascular Disease, Cancer, and Fibrosis - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β - Semantic Scholar. (2023, January 2). Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - ResearchGate. (2023, February 16). Retrieved March 7, 2026, from [Link]

  • Development of HTS Assays and Pilot Screen for Inhibitors of Metalloproteases Meprin α and β - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Meprin α and Meprin β: Procollagen Proteinases in Health and Disease - ResearchGate. (2015, January 13). Retrieved March 7, 2026, from [Link]

  • Metalloprotease inhibitors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Discovery and Optimization of Selective Inhibitors of Meprin α (Part I) - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Discovery and Optimization of Selective Inhibitors of Meprin α (Part II) - MDPI. (2021, February 27). Retrieved March 7, 2026, from [Link]

  • Discovery and Optimization of Selective Inhibitors of Meprin α (Part I) - MDPI. (2021, February 28). Retrieved March 7, 2026, from [Link]

  • Tan, K., Jäger, C., Geissler, S., Schlenzig, D., Buchholz, M., & Ramsbeck, D. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the end-of-life management of complex active pharmaceutical ingredients (APIs) and their intermediates is just as critical as their synthesis. Improper disposal of halogenated heterocycles not only violates environmental regulations but can pose severe, immediate safety risks to laboratory personnel.

This guide provides an authoritative, step-by-step operational framework for the safe containerization, segregation, and disposal of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid .

Chemical Profiling and Hazard Characterization

Before initiating any disposal protocol, it is critical to understand the molecular vulnerabilities of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid. This compound is a halogenated N-heterocyclic organic acid. Its disposal profile is dictated by three distinct structural features:

  • The Iodine Atom (Halogen): Dictates the primary waste stream. Halogenated compounds are environmentally persistent and require specialized, high-energy destruction.

  • The Pyrazole Ring: A nitrogen-rich heterocycle that can generate toxic nitrogen oxides (NOx) upon combustion.

  • The Acetic Acid Moiety: Confers weak acidity, necessitating chemically compatible storage containers to prevent slow degradation of the vessel.

Mechanistic Safety Insights: The "Why" Behind the Protocol

A common, critical error in laboratory waste management is treating iodinated organics like standard organic solvents. Never mix 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid with non-halogenated waste streams.

The Causality of Segregation: Non-halogenated organic waste is frequently repurposed by waste management facilities as a secondary fuel source for industrial boilers. If iodinated compounds are inadvertently included in this stream, the relatively low-temperature combustion cleaves the weak carbon-iodine (C-I) bonds, generating highly toxic and corrosive hydrogen iodide (HI) gas[1].

Furthermore, under no circumstances should this compound be disposed of via the sanitary sewer. If iodinated organics enter municipal wastewater treatment facilities, they undergo incomplete degradation. During subsequent water chlorination or chloramination, the released iodide ions react to form iodinated disinfection by-products (I-DBPs). These I-DBPs exhibit significantly higher cytotoxicity and genotoxicity than their chlorinated analogues, posing a severe environmental and public health hazard[2].

Therefore, the only scientifically and legally sound disposal method is high-temperature incineration (>1000°C) in a permitted facility equipped with specialized halogen and NOx scrubbers[3].

Waste Segregation and Compatibility Matrix

To prevent dangerous cross-reactions and ensure regulatory compliance, adhere to the following segregation matrix when disposing of the compound (either as a pure solid or dissolved in solvent).

Waste Stream CategoryCompatibilityMechanistic Rationale / Consequence of Mixing
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Both require high-temperature incineration with halogen scrubbers.
Non-Halogenated Organics (e.g., Ethanol, Hexane)Incompatible Non-halogenated waste is repurposed for fuel; burning iodinated compounds releases toxic HI gas[1].
Aqueous Inorganic Acids Incompatible Organic acids cause phase separation in bulk aqueous waste, complicating treatment.
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Strictly Incompatible Risk of exothermic reaction, oxidation of the pyrazole ring, and release of toxic iodine gas (I₂).

Step-by-Step Disposal Methodology

This protocol provides a self-validating system for the safe containerization and disposal of the compound.

Step 1: Container Selection and Preparation

  • Action: Select a High-Density Polyethylene (HDPE) or glass container.

  • Validation: Inspect the container for structural integrity. Ensure it is not made of metal, as the acetic acid moiety can cause slow corrosion and potential leaching over time.

Step 2: Waste Segregation and Transfer

  • Action: Transfer the solid powder or the solvent mixture containing the dissolved compound into the designated Halogenated Organic Waste container.

  • Validation: Check the existing waste log for the container to ensure no strong oxidizers or non-halogenated fuels are present. Conduct the transfer inside a certified chemical fume hood to prevent inhalation of any aerosolized particulates.

Step 3: Regulatory Labeling

  • Action: Attach a hazardous waste tag to the container before adding the waste.

  • Validation: The label must explicitly state the full chemical name: "2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid". Do not use abbreviations, acronyms, or structural formulas, as these violate EPA and OSHA hazard communication standards[3]. Indicate the primary hazard as "Toxic / Halogenated".

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed container in a designated SAA at or near the point of generation.

  • Validation: Ensure the container is kept tightly closed at all times unless actively adding waste. Open containers violate federal waste regulations and pose an inhalation risk[4]. Place the container within a secondary containment bin to capture potential leaks.

Step 5: EHS Pickup and Final Disposition

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Validation: Monitor accumulation limits. Waste must be removed from the laboratory within specific timeframes (often 90 to 180 days depending on generator status) or immediately when volume limits (e.g., 55 gallons of standard waste or 1 quart of acutely toxic waste) are reached[4].

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for routing 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid into the correct waste stream.

G Start Waste Generation: 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid State Physical State of Waste? Start->State Solid Solid Waste (Powder/Crystals/Contaminated Items) State->Solid Solid Form Liquid Liquid Waste (Dissolved in Solvent) State->Liquid In Solution SolidCont Halogenated Solid Waste Container Solid->SolidCont LiquidCont Halogenated Organic Solvent Container Liquid->LiquidCont Labeling Attach Hazardous Waste Tag Identify as 'Iodinated Organic' SolidCont->Labeling LiquidCont->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA EHS EHS Pickup & High-Temp Incineration SAA->EHS

Figure 1: Decision-making workflow for the segregation and disposal of iodinated organic waste.

Emergency Spill Response Protocol

In the event of an accidental release during the disposal process, immediate action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • PPE Donning: Equip chemical-resistant gloves (Nitrile, minimum 8 mil), safety goggles, and a lab coat.

  • Containment: If the compound is in solution, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels for large solvent spills.

  • Collection: Carefully sweep the absorbed mixture or solid powder using a non-sparking tool. Place the debris into a heavy-duty plastic bag or a dedicated solid waste container.

  • Decontamination: Wash the spill site with a mild alkaline detergent solution to neutralize any residual acetic acid, followed by a water rinse. Collect all wash water as hazardous waste.

References

  • RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal." RiskAssess, [Link]

  • Nowak, A., et al. "Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities." National Center for Biotechnology Information (PMC), [Link]

  • University of Pennsylvania. "Laboratory Chemical Waste Management Guidelines." Environmental Health and Radiation Safety, [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The compound 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid, a halogenated pyrazole derivative, presents a specific set of handling challenges. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing its constituent chemical groups—a halogenated aromatic heterocycle (iodopyrazole) and a carboxylic acid—we can establish a robust safety protocol. This guide provides a comprehensive, field-tested framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk mitigation and chemical causality.

Hazard Assessment: Understanding the 'Why'

The requirement for specific PPE is dictated by the known and potential hazards of the chemical. Based on data from structurally similar pyrazole compounds, we must assume 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid presents the following risks:

  • Acute Toxicity: Harmful if swallowed and potentially toxic in contact with skin.[1][2][3]

  • Skin and Eye Damage: Causes skin irritation and is expected to cause serious eye damage.[1][2][4][5][6]

  • Respiratory Irritation: Inhalation of the dust or aerosol may cause respiratory tract irritation.[2][4][6]

  • Organ Toxicity: Related compounds have been shown to cause organ damage through prolonged or repeated exposure.[1][2]

  • Environmental Hazard: The compound is likely harmful to aquatic life with long-lasting effects.[1]

These hazards necessitate a multi-layered PPE approach to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.

The Hierarchy of Controls: Contextualizing PPE

Before detailing specific PPE, it's crucial to understand that PPE is the last line of defense. A comprehensive safety plan always prioritizes engineering and administrative controls to minimize direct exposure.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on individual protection.

All handling of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid must be performed within a certified chemical fume hood (an engineering control) to mitigate inhalation risks.[1][7]

Core PPE Requirements: A Head-to-Toe Protocol

The following PPE is mandatory when handling 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid in any form (solid or in solution).

Eye and Face Protection
  • Mandatory: ANSI Z87.1-rated (or equivalent, e.g., EN 166) chemical splash goggles are required.[2][8][9] Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing vigorous reactions, a full face shield should be worn in addition to chemical splash goggles to protect the entire face.[2][10]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. Ensure it is made from a material appropriate for chemical resistance.

  • Chemical Apron: For procedures involving significant splash potential, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[11]

  • Clothing: Full-length pants and closed-toe shoes are mandatory.[9] The shoes should be made of a non-porous material.

Hand Protection: Glove Selection is Critical

No single glove material protects against all chemicals.[12] For this compound, which has both halogenated aromatic and acidic properties, glove selection is paramount. Nitrile gloves are a common choice for incidental contact, but their resistance to halogenated solvents can be poor.[13]

Glove Material Protection Against Halogenated Organics Protection Against Acids Recommended Use Case
Nitrile Fair to PoorGoodIncidental Contact Only. Suitable for weighing small quantities or quick transfers. Must be changed immediately upon contamination.
Neoprene PoorGoodNot recommended for this compound due to poor performance with halogenated hydrocarbons.[13]
Butyl Rubber PoorExcellentNot recommended for this compound due to poor performance with halogenated solvents.[13]
Viton® (Fluoroelastomer) ExcellentExcellentProlonged Handling. Recommended for tasks involving significant immersion risk or extended handling times.
Norfoil® (Silver Shield) ExcellentExcellentHigh-Hazard Operations. Best choice for spill cleanup or when handling highly concentrated solutions. Can be stiff and reduce dexterity.[13]

Operational Directive: For most routine lab-scale operations, it is best practice to double-glove , wearing a nitrile glove as the inner layer for dexterity and a more robust glove (like Viton®) as the outer layer. Always inspect gloves for tears or pinholes before use.[7]

Respiratory Protection

When working within a certified chemical fume hood, respiratory protection is generally not required. However, it becomes necessary if:

  • Engineering controls fail or are not available.

  • You are cleaning up a large spill outside of a fume hood.

In such scenarios, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required.[4] If the compound is a fine powder and dust is generated, a P100 particulate filter should be added. Use of a respirator requires prior medical clearance and fit-testing as per OSHA regulations (29 CFR 1910.134).

Operational Plan: Donning and Doffing Procedures

The order of donning and doffing PPE is critical to prevent cross-contamination.

cluster_don PPE Donning Sequence cluster_doff PPE Doffing Sequence (Contaminated Area) cluster_doff_clean PPE Doffing Sequence (Clean Area) Don1 1. Lab Coat & Apron Don2 2. Respiratory Protection (if required) Don1->Don2 Proceed Don3 3. Eye & Face Protection Don2->Don3 Don4 4. Gloves (Pull over lab coat cuffs) Don3->Don4 Doff1 1. Outer Gloves (if double-gloved) Doff2 2. Apron Doff1->Doff2 Proceed Doff3 3. Lab Coat (Turn inside out) Doff2->Doff3 Doff4 4. Eye & Face Protection Doff5 5. Respiratory Protection Doff4->Doff5 Proceed Doff6 6. Inner Gloves Doff5->Doff6 Doff7 7. Wash Hands Thoroughly Doff6->Doff7

Caption: Follow a systematic sequence for donning and doffing PPE to prevent contamination.

Emergency and Disposal Plan

Immediate First Aid
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][8][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8][14]

Spill Response
  • Evacuate personnel from the immediate area.

  • Ensure proper PPE is worn before re-entering the area.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

  • Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste.[2][8]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup are considered hazardous waste.

Disposal Plan
  • Chemical Waste: All waste containing 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be disposed of as solid hazardous waste. Do not place it in the regular trash.[4][8] Reusable PPE must be decontaminated thoroughly before reuse.

By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid, ensuring a safe and productive research environment.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). [Source URL not provided, generic safety guidance]
  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University Environmental Health & Safety. [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency. [Link]

  • Protective Gear - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole. (2025, December 21). Fisher Scientific. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 02). Storemasta Blog. [Link]

  • 4-Iodo-1-methyl-1H-pyrazole - Safety Data Sheet. (2015, January 03). AWS. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.